[2-(4-Methylpiperazino)-5-nitrophenyl]methanol
Description
BenchChem offers high-quality [2-(4-Methylpiperazino)-5-nitrophenyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(4-Methylpiperazino)-5-nitrophenyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-13-4-6-14(7-5-13)12-3-2-11(15(17)18)8-10(12)9-16/h2-3,8,16H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDXWASLGUZIMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper:[2-(4-Methylpiperazino)-5-nitrophenyl]methanol (CAS 1002556-21-9)
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, target-specific molecules relies heavily on highly functionalized, bifunctional building blocks. [2-(4-Methylpiperazino)-5-nitrophenyl]methanol (CAS 1002556-21-9) is a premier intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors[1].
This comprehensive technical guide explores the structural rationale, synthetic methodologies, and downstream applications of this compound. Designed for research scientists and drug development professionals, this whitepaper synthesizes field-proven protocols with mechanistic causality to ensure reliable, scalable integration into drug discovery pipelines.
Chemical Identity & Structural Rationale
Nomenclature Clarification
In commercial catalogs, this compound is frequently listed as [2-(4-Methylpiperazino)-5-nitrophenyl]methanol[2]. However, according to strict IUPAC nomenclature rules—where the hydroxymethyl group dictates the C1 position of the benzene ring—the correct systematic name is (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)methanol [3][4].
Pharmacophore Significance
The strategic value of CAS 1002556-21-9 lies in its dual-functional nature, which provides distinct advantages in rational drug design:
-
The 4-Methylpiperazine Moiety: This basic amine (pKa ~8.0–8.5) is a privileged pharmacophore in oncology and neurology. It enhances aqueous solubility, improves oral bioavailability, and frequently engages in critical hydrogen bonding or electrostatic interactions with the solvent-exposed regions of kinase active sites (e.g., CDK4/6 or BCR-ABL inhibitors)[1].
-
The 2-Nitrobenzyl Alcohol Core: This moiety serves as a versatile synthetic handle. The nitro group acts as a masked aniline, while the benzylic alcohol can be oxidized to an aldehyde or used directly in condensation reactions, making it an ideal precursor for synthesizing bicyclic heterocycles like quinazolines, indazoles, and benzoxazines.
Physicochemical Profiling
Understanding the physical properties of this intermediate is critical for optimizing purification and analytical workflows.
Table 1: Physicochemical Properties & Specifications
| Property | Value / Description |
| CAS Registry Number | 1002556-21-9[3] |
| Molecular Formula | C₁₂H₁₇N₃O₃[5] |
| Molecular Weight | 251.28 g/mol [5] |
| InChI Key | BAZVIKBIAQXZTM-UHFFFAOYSA-N[5] |
| Physical State | Solid (Typically yellow/orange due to the nitroaromatic chromophore)[5] |
| Commercial Purity | ≥98% (HPLC)[5] |
| Storage Conditions | Ambient to room temperature; protect from strong light[3][5] |
Synthetic Methodology & Mechanistic Causality
The most efficient and scalable route to synthesize CAS 1002556-21-9 is via a Nucleophilic Aromatic Substitution (SNAr) . The reaction leverages 5-fluoro-2-nitrobenzyl alcohol and 1-methylpiperazine[6].
Mechanistic Rationale
The success of this SNAr reaction is governed by the electronic properties of the aromatic ring. The strongly electron-withdrawing nitro group at the C2 position stabilizes the anionic Meisenheimer intermediate via resonance. Because the fluorine atom is located para to the nitro group (at C5), the position is highly activated for nucleophilic attack. Fluorine is specifically chosen over chlorine because its higher electronegativity provides superior stabilization of the transition state, drastically accelerating the reaction kinetics.
Figure 1: SNAr pathway for the synthesis of CAS 1002556-21-9.
Self-Validating Experimental Protocol: SNAr Synthesis
This protocol is designed to ensure high yield and purity by mitigating common side reactions.
Reagents:
-
5-Fluoro-2-nitrobenzyl alcohol (1.0 eq)
-
1-Methylpiperazine (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Workflow:
-
Preparation: Dissolve 5-fluoro-2-nitrobenzyl alcohol in anhydrous DMF to achieve a 0.5 M concentration under an inert nitrogen atmosphere.
-
Base Addition: Add DIPEA (2.0 eq) to the solution.
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts as an acid scavenger to neutralize the hydrofluoric acid (HF) byproduct, preventing the protonation of 1-methylpiperazine, which would otherwise destroy its nucleophilicity.
-
-
Nucleophile Addition: Introduce 1-methylpiperazine (1.2 eq) dropwise at room temperature.
-
Thermal Activation: Heat the reaction mixture to 80°C and stir for 4–6 hours.
-
Causality: While the para-nitro group activates the fluorine, the electron-donating effect of the meta-hydroxymethyl group slightly dampens the ring's electrophilicity. Elevated thermal energy is required to overcome this activation barrier and drive the reaction to completion.
-
-
Workup & Extraction: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash the organic layer three times with a 5% aqueous LiCl solution.
-
Causality: DMF is notoriously difficult to remove via standard aqueous washes. Aqueous LiCl alters the partition coefficient, effectively pulling DMF into the aqueous phase and preventing solvent carryover.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be triturated with cold diethyl ether to yield a high-purity yellow solid.
Downstream Applications: Kinase Inhibitor Scaffolding
Once synthesized, CAS 1002556-21-9 is rarely the final product. It is typically subjected to nitro group reduction to yield an aniline derivative, which is then cyclized to form the core scaffold of a targeted therapeutic[1].
Figure 2: Downstream conversion of CAS 1002556-21-9 into kinase inhibitor scaffolds.
Self-Validating Experimental Protocol: Nitro Reduction
Step-by-Step Workflow:
-
Solvation: Dissolve CAS 1002556-21-9 in degassed methanol (0.2 M).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under a gentle stream of nitrogen.
-
Causality: Dry Pd/C is highly pyrophoric and can ignite methanol vapors upon contact with atmospheric oxygen. The nitrogen blanket ensures a safe, inert environment during addition.
-
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 12 hours.
-
Filtration: Purge the flask with nitrogen, then filter the suspension through a tightly packed pad of Celite.
-
Causality: The basic piperazine ring can sometimes cause the finely divided palladium particles to form a colloidal suspension. Celite filtration ensures complete removal of the transition metal, preventing heavy metal contamination in the downstream API.
-
-
Concentration: Evaporate the filtrate to yield 2-amino-5-(4-methylpiperazin-1-yl)benzyl alcohol, ready for immediate cyclization.
Analytical Characterization & Quality Control
To verify the structural integrity of CAS 1002556-21-9 post-synthesis, rigorous analytical profiling is required. The table below outlines the expected diagnostic signals.
Table 2: Analytical Characterization Benchmarks
| Analytical Technique | Expected Diagnostic Signals / Parameters |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~8.00 (d, 1H, Ar-H adjacent to NO₂); δ ~7.10-7.25 (m, 2H, Ar-H); δ 5.50 (t, 1H, -OH, exchangeable); δ 4.75 (d, 2H, -CH₂-OH); δ 3.35 (m, 4H, piperazine CH₂); δ 2.45 (m, 4H, piperazine CH₂); δ 2.22 (s, 3H, N-CH₃). |
| LC-MS (ESI+) | m/z calculated for C₁₂H₁₈N₃O₃⁺ [M+H]⁺: 252.13 ; Observed: 252.1 |
| HPLC (RP-C18) | Elutes in the early-to-mid gradient phase (e.g., 10-90% MeCN/H₂O with 0.1% TFA) due to the highly polar nature of the piperazine and hydroxymethyl groups. |
References
- European Patent Office. "EP 1329450 A1: Benzodiazepine Derivative". (Details SNAr methodology utilizing 5-fluoro-2-nitrobenzyl alcohol and methylpiperazine).
- World Intellectual Property Organization. "WO 2018/081204 A1: Deuterated N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)". (Details the utility of piperazine-substituted aromatic intermediates in the synthesis of selective CDK4/6 inhibitors).
Sources
- 1. WO2018081204A1 - DEUTERATED N-(5-((4-ETHYLPIPERAZIN-1-YL)METHYL) PYRIDIN-2-YL)-5-FLUORO-4-(4-FLUORO-1-ISOPROPYL-2-METHYL-1H-BENZO[d]IMIDAZOL-6-YL)PYRIMIDIN-2-AMINE - Google Patents [patents.google.com]
- 2. 产品目录__华腾制药官网 [huatengsci.com]
- 3. (5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol | 1002556-21-9 [sigmaaldrich.com]
- 4. (5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol | 1002556-21-9 [sigmaaldrich.com]
- 5. (5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol | 1002556-21-9 [sigmaaldrich.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
[2-(4-Methylpiperazino)-5-nitrophenyl]methanol molecular weight
An In-depth Technical Guide to [2-(4-Methylpiperazino)-5-nitrophenyl]methanol
Abstract
This technical guide provides a comprehensive overview of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol, a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The document details its physicochemical properties, provides a proposed synthetic route with a step-by-step protocol, and offers an in-depth analysis of its expected spectroscopic characteristics. Furthermore, it covers essential safety and handling procedures and explores the compound's applications as a versatile chemical intermediate. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their synthetic and research endeavors.
Introduction and Molecular Overview
[2-(4-Methylpiperazino)-5-nitrophenyl]methanol, with CAS Number 1002556-21-9, belongs to the class of substituted nitrophenyl compounds featuring a piperazine moiety.[1] The molecular architecture combines three key functional groups: a benzyl alcohol, a nitro-substituted aromatic ring, and a 1-methylpiperazine group. This strategic combination of functionalities makes it a valuable synthon in organic synthesis.
The piperazine ring is a well-established pharmacophore in drug design, known for improving aqueous solubility and offering a site for further chemical modification.[2] The nitrophenyl group is a versatile precursor; its nitro functionality can be readily reduced to an amine, providing a reactive handle for constructing more complex molecules such as kinase inhibitors and other therapeutic agents.[3][4][5] The primary alcohol offers another site for transformations, such as oxidation to an aldehyde or conversion into an ether or ester. This guide will elucidate the properties and synthetic utility of this compound.
Physicochemical and Structural Properties
The fundamental properties of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol are summarized below. It is a solid at room temperature and possesses a molecular weight of 251.29 g/mol .[1]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇N₃O₃ | |
| Molecular Weight | 251.29 g/mol | [1] |
| CAS Number | 1002556-21-9 | |
| Physical Form | Solid | |
| IUPAC Name | (2-(4-methylpiperazin-1-yl)-5-nitrophenyl)methanol | |
| InChI Key | BAZVIKBIAQXZTM-UHFFFAOYSA-N |
Structural Analysis
The molecule's structure is defined by a central benzene ring substituted at positions 1, 2, and 4. The diagram below illustrates the connectivity of the key functional groups: the hydroxymethyl (-CH₂OH), the nitro (-NO₂), and the 4-methylpiperazin-1-yl groups.
Caption: Molecular structure of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol.
Synthesis and Purification
Proposed Synthetic Pathway
A logical approach involves the reaction of a suitable difunctionalized nitrophenyl precursor, such as 2-fluoro-5-nitrobenzyl alcohol or a protected version, with 1-methylpiperazine. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, making the displacement of a halide (like fluorine) an efficient process.
Sources
- 1. (5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol | 1002556-21-9 [sigmaaldrich.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. (2-Methyl-5-nitrophenyl)methanol (22474-47-1) for sale [vulcanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure, Synthesis, and Application of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol
Executive Summary
This technical guide provides a comprehensive analysis of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While specific experimental data for this particular isomer is not extensively documented in public literature, this whitepaper constructs a robust profile based on established chemical principles and data from structurally related analogues. We present its core chemical structure, predicted physicochemical and spectroscopic properties, a detailed, mechanistically-grounded synthetic protocol, and explore its potential as a versatile intermediate for the synthesis of complex therapeutic agents. The strategic arrangement of its functional groups—a nucleophilic piperazine ring, an electronically-activated nitro-aromatic system, and a modifiable primary alcohol—positions this molecule as a valuable building block for targeted therapies, particularly in oncology and neuropharmacology. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.
The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperazine ring is a cornerstone of modern drug design, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1][2] Structurally, it is a six-membered heterocycle with two nitrogen atoms at opposing 1 and 4 positions.[3][4] This configuration imparts a unique combination of properties:
-
Conformational Flexibility: The ability to adopt chair and boat conformations allows for optimal fitting into enzyme active sites and receptor pockets.[3]
-
Physicochemical Properties: The two nitrogen atoms act as hydrogen bond acceptors and can be protonated, which often improves aqueous solubility, oral bioavailability, and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[5]
-
Synthetic Versatility: The secondary amines of the piperazine ring are readily functionalized, allowing for the systematic modification of a molecule's properties to fine-tune its potency, selectivity, and pharmacokinetic profile.[1][3]
These attributes have led to the incorporation of the piperazine moiety into a wide array of therapeutics, including agents with anticancer, antipsychotic, antidepressant, and antimicrobial activities.[1][4] The subject of this guide, [2-(4-Methylpiperazino)-5-nitrophenyl]methanol, is an exemplar of a piperazine-containing intermediate designed for further elaboration into complex, high-value active pharmaceutical ingredients (APIs).
Molecular Structure and Physicochemical Properties
Chemical Identity
The molecule consists of a central benzene ring substituted with three key functional groups that dictate its reactivity and utility: a 4-methylpiperazino group at position 2, a nitro group at position 5, and a hydroxymethyl (methanol) group at position 1.
-
IUPAC Name: [2-(4-Methylpiperazin-1-yl)-5-nitrophenyl]methanol
-
Molecular Formula: C₁₂H₁₇N₃O₃
-
Molecular Weight: 251.29 g/mol
-
CAS Number: A specific CAS number for this isomer is not prominently listed in major chemical databases. It is critical to distinguish it from its isomer, (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)methanol (CAS: 1002556-21-9).
Caption: Chemical structure of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol.
Physicochemical Data
The following table summarizes key physicochemical properties. Since experimental data for this specific isomer is scarce, values are predicted based on standard chemoinformatic models and comparison with its known isomer (CAS 1002556-21-9).
| Property | Value / Prediction | Source / Rationale |
| Physical Form | Expected to be a solid at room temperature. | Analogy to isomer (CAS 1002556-21-9). |
| Molecular Weight | 251.29 g/mol | Calculated from molecular formula. |
| Purity | Typically supplied at >95% for R&D use. | Standard for chemical intermediates.[6] |
| Storage Temperature | Room temperature, in a dry, well-ventilated area. | Standard practice for stable organic solids. |
| Solubility | Predicted to be soluble in polar organic solvents (DMSO, DMF, Methanol). | Based on functional groups (alcohol, nitro, piperazine). |
| pKa (most basic) | ~8.0 - 8.5 (Predicted) | For the tertiary amine on the piperazine ring. |
Proposed Synthesis and Mechanistic Rationale
The synthesis of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol is most effectively achieved via a Nucleophilic Aromatic Substitution (SₙAr) reaction. This strategy is widely used for constructing carbon-heteroatom bonds on electron-deficient aromatic rings.[7]
Retrosynthetic Analysis
The primary disconnection is at the C-N bond between the phenyl ring and the piperazine nitrogen. This leads to two commercially available or readily synthesized precursors: an activated aryl halide or sulfonate and 1-methylpiperazine. The electron-withdrawing nitro group is crucial, as it stabilizes the negative charge of the Meisenheimer complex intermediate, thereby facilitating the substitution reaction, particularly when positioned ortho or para to the leaving group.
Recommended Synthetic Protocol
This protocol describes the reaction between 2-fluoro-5-nitrobenzyl alcohol and 1-methylpiperazine. A fluoro-substituted precursor is often preferred due to the high electronegativity of fluorine, which strongly activates the ring towards nucleophilic attack and often results in cleaner reactions compared to chloro- or bromo-analogs.
Step-by-Step Methodology:
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-fluoro-5-nitrobenzyl alcohol (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) as a base.
-
Solvent Addition: Add a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the flask (approx. 5-10 mL per gram of starting material).
-
Causality: Polar aprotic solvents are ideal for SₙAr reactions as they solvate the cation (K⁺) but not the nucleophile, increasing its effective reactivity.
-
-
Nucleophile Addition: Add 1-methylpiperazine (1.2 eq) to the stirred suspension. A slight excess of the nucleophile ensures complete consumption of the limiting electrophile.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the mixture to room temperature and pour it into ice-water. This will precipitate the product and dissolve inorganic salts.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure [2-(4-Methylpiperazino)-5-nitrophenyl]methanol.
-
Self-Validation: The purity of the final product must be confirmed by NMR and MS analysis to validate the success of the synthesis.
-
Caption: Experimental workflow for the synthesis of the target compound.
Spectroscopic Profile for Structural Elucidation
As experimental spectra are not widely available, this section provides a predicted spectroscopic profile based on established principles. This profile is essential for the structural verification of the synthesized compound.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ or DMSO-d₆
| ¹H NMR - Predicted Data | |
| Chemical Shift (δ, ppm) | Multiplicity & Integration |
| ~7.95 | d, 1H |
| ~7.20 | dd, 1H |
| ~7.05 | d, 1H |
| ~4.70 | s, 2H |
| ~3.50 | t, 4H |
| ~2.60 | t, 4H |
| ~2.35 | s, 3H |
| Variable | br s, 1H |
| ¹³C NMR - Predicted Data | |
| Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | Aromatic C-N (piperazine) |
| ~147.5 | Aromatic C-NO₂ |
| ~140.0 | Aromatic C-CH₂OH |
| ~125.0 | Aromatic C-H |
| ~123.0 | Aromatic C-H |
| ~118.0 | Aromatic C-H |
| ~63.0 | C H₂OH |
| ~55.0 | Piperazine C-N (methyl side) |
| ~50.0 | Piperazine C-N (phenyl side) |
| ~46.0 | N-C H₃ |
Infrared (IR) Spectroscopy
| Predicted IR Data | |
| Wavenumber (cm⁻¹) | Vibration |
| 3400-3200 (broad) | O-H stretch |
| 3100-3000 | C-H stretch |
| 2950-2800 | C-H stretch |
| 1520 & 1340 (strong) | N-O asymmetric/symmetric stretch |
| ~1250 | C-N stretch |
| ~1050 | C-O stretch |
Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI+)
-
Expected [M+H]⁺: m/z 252.13
-
Key Fragmentation: Loss of H₂O from the molecular ion; cleavage of the methyl group (-15 amu); characteristic fragmentation of the piperazine ring.
Applications in Drug Discovery and Development
A Versatile Chemical Intermediate
[2-(4-Methylpiperazino)-5-nitrophenyl]methanol is not an end-product but a strategic intermediate.[9] Its true value lies in the orthogonal reactivity of its functional groups, allowing for sequential chemical transformations. The most critical transformation is the reduction of the nitro group to a primary amine.
-
Nitro Group Reduction: This is typically achieved with high efficiency using reagents like tin(II) chloride (SnCl₂), catalytic hydrogenation (H₂ over Pd/C), or iron powder in acidic media. This unmasks a nucleophilic amino group, which is a key anchor point for building more complex structures, such as kinase inhibitors.[10]
Caption: Logical workflow from intermediate to a final API scaffold.
Scaffold for Targeted Therapeutics
The resulting 5-amino-2-(4-methylpiperazino)phenyl scaffold is highly relevant in modern drug discovery. A closely related analog, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, has been identified as a potent and selective inhibitor of SIRT6, a histone deacetylase implicated in type 2 diabetes and other metabolic diseases.[11][12] This demonstrates that the core structure is biologically relevant and capable of specific interactions with protein targets.
By reacting the amine intermediate with various electrophilic partners (e.g., activated heterocycles, acyl chlorides), medicinal chemists can rapidly generate libraries of compounds for screening. This makes the title compound a valuable starting point for developing targeted therapies in areas such as:
-
Oncology: As a building block for tyrosine kinase inhibitors (TKIs).[7][9]
-
Neuroscience: As a precursor for compounds targeting CNS receptors, leveraging the known neuroactive properties of many piperazine derivatives.[4]
Safety and Handling
While specific toxicology data for this isomer is unavailable, the safety profile can be inferred from its functional groups and data for the isomer (CAS 1002556-21-9). The compound should be handled with appropriate personal protective equipment (PPE) in a chemical fume hood.
| GHS Safety Information (Inferred) | |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
[2-(4-Methylpiperazino)-5-nitrophenyl]methanol is a strategically designed chemical intermediate with significant potential in drug discovery. Its structure combines the beneficial pharmacokinetic properties of the piperazine scaffold with a versatile set of functional groups amenable to controlled, sequential modification. The proposed SₙAr synthesis provides a reliable and scalable route to access this compound. Subsequent reduction of the nitro moiety unlocks a key amine intermediate, paving the way for the creation of diverse molecular libraries targeting a range of diseases. For research organizations focused on the development of novel small-molecule therapeutics, this compound represents a valuable and highly adaptable building block.
References
- NATURALISTA CAMPANO. (2024, April 18).
- MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- Scilit. (n.d.). The medicinal chemistry of piperazines: A review.
- Protheragen. (2026, February 13).
- PubMed. (2019, February 15). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13).
- ResearchGate. (2024, April 20). (PDF)
- Fisher Scientific. (n.d.). (5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol.
- MilliporeSigma. (n.d.). (5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol | 1002556-21-9.
- PubMed Central (PMC). (2024, January 10). Total Synthesis as Training for Medicinal Chemistry.
- MDPI. (2022, April 21).
- Pharmaceutical Technology. (2025, March 11). Advancing Small-Molecule Synthesis.
- ChemicalBook. (2025, July 24). [4-(4-METHYLPIPERAZINO)PHENYL]METHANOL | 342405-34-9.
- Sigma-Aldrich. (n.d.). (5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol.
- Santa Cruz Biotechnology. (n.d.). [2-(4-Methylpiperazino)-5-nitrophenyl]methanol | SCBT.
- CHEMENU. (n.d.). cas 1002556-21-9|| where to buy (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)methanol.
- EPA. (2025, October 15). [1-(4-Nitrophenyl)piperidin-4-yl]methanol Properties.
- BenchChem. (n.d.). Application of (3-Amino-5-fluoro-2-nitrophenyl)methanol in Medicinal Chemistry.
- PubChem. (n.d.). (4-Methylpiperazin-2-yl)methanol | C6H14N2O | CID 12793177.
- PubMed. (2020, August 15). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors.
- ResearchGate. (n.d.). Discovery of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline Derivatives as A New Class of SIRT6 Inhibitors.
- PubChem. (n.d.). 5-(4-Methylpiperazin-1-yl)-2-nitroaniline.
- BenchChem. (n.d.). Spectroscopic Profile of 2,4-Dimethyl-2-oxazoline-4-methanol: A Technical Guide.
- SpectraBase. (n.d.). [4-[3-[(4-Chlorobenzyl)amino]-4-nitro-phenyl]piperazino]-(p-tolyl)methanone.
- MDPI. (2023, February 14). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines.
Sources
- 1. museonaturalistico.it [museonaturalistico.it]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. cas 1002556-21-9|| where to buy (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)methanol [english.chemenu.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the characterization of the physical properties of the organic compound [2-(4-Methylpiperazino)-5-nitrophenyl]methanol (CAS No. 1002556-21-9). While this compound is available commercially as a solid, a detailed public record of its experimentally determined physical properties is not extensively available. This guide, therefore, serves as a procedural manual for researchers and drug development professionals, outlining authoritative, step-by-step methodologies for the determination of its key physical attributes. The protocols herein are designed to establish a self-validating system for the comprehensive physicochemical profiling of this and similar molecules, ensuring scientific integrity and reproducibility. This document will cover the determination of its fundamental properties, melting point, solubility profile, and spectroscopic characteristics.
Introduction and Molecular Identity
[2-(4-Methylpiperazino)-5-nitrophenyl]methanol is a substituted aromatic compound featuring a nitrophenyl group, a methanol moiety, and a 4-methylpiperazine substituent. Such structures are of interest in medicinal chemistry and materials science due to the diverse functionalities they present, which can impart specific biological activities or material properties. The piperazine moiety, in particular, is a common pharmacophore in many drug candidates.
A thorough understanding of the physical properties of this compound is a critical prerequisite for its application in research and development. These properties govern its behavior in various experimental and formulation settings, influencing factors such as reaction kinetics, bioavailability, and stability.
Table 1: Core Molecular Identifiers
| Property | Value | Source(s) |
| IUPAC Name | [2-(4-Methylpiperazino)-5-nitrophenyl]methanol | N/A |
| CAS Number | 1002556-21-9 | [1] |
| Molecular Formula | C₁₂H₁₇N₃O₃ | [1] |
| Molecular Weight | 251.29 g/mol | [1] |
| Physical Form | Solid at room temperature | [1][2] |
| Purity | Typically ≥98% (commercial samples) | [1][2] |
Melting Point Determination: A Critical Indicator of Purity
The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.
Rationale for Experimental Choice
The capillary method is the standard and most widely accepted technique for melting point determination due to its simplicity, small sample requirement, and reproducibility. The use of a digital melting point apparatus with controlled heating rates ensures accuracy. An initial rapid determination to find an approximate melting point, followed by a slower, more precise measurement, is an efficient and reliable workflow.
Experimental Protocol for Melting Point Determination
This protocol outlines the standard capillary method for determining the melting point range of a solid organic compound.
Materials:
-
[2-(4-Methylpiperazino)-5-nitrophenyl]methanol sample
-
Melting point capillary tubes (sealed at one end)
-
Digital melting point apparatus
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Place a small amount of the compound on a clean, dry surface.
-
If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform heat transfer.[3]
-
-
Capillary Tube Loading:
-
Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom.
-
The packed sample height should be between 2-3 mm for optimal results.[4]
-
-
Initial (Rapid) Melting Point Determination:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-20°C per minute).
-
Observe the sample and record the approximate temperature at which it melts. This provides a preliminary melting range.[5]
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Prepare a new capillary with the sample.
-
Set a slow heating rate of 1-2°C per minute as the temperature approaches the expected melting point.[6]
-
Record the temperature at which the first liquid droplet appears (the onset of melting).
-
Continue to heat slowly and record the temperature at which the last solid crystal disappears (the completion of melting).
-
The recorded range between these two temperatures is the melting point range of the sample.
-
Repeat the accurate determination at least twice to ensure reproducibility.
-
Caption: Workflow for Melting Point Determination.
Solubility Profile: Guiding Solvent Selection for a Range of Applications
The solubility of a compound in various solvents is a critical parameter that dictates its suitability for different applications, from chemical reactions to formulation and biological assays. A comprehensive solubility profile is therefore essential.
Rationale for Solvent Selection and Experimental Approach
A range of solvents with varying polarities should be tested to establish a broad solubility profile. This includes aqueous buffers at physiological pH values (important for drug development), polar protic solvents, polar aprotic solvents, and non-polar organic solvents. A qualitative assessment followed by a quantitative determination for key solvents provides a thorough understanding of the compound's solubility.
Experimental Protocol for Solubility Determination
Materials:
-
[2-(4-Methylpiperazino)-5-nitrophenyl]methanol
-
A selection of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, methanol, ethanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane, toluene)[7]
-
Vials with screw caps
-
Vortex mixer
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Qualitative Solubility Assessment:
-
Add approximately 1-2 mg of the compound to a vial.
-
Add 1 mL of the selected solvent.
-
Vortex the mixture for 30 seconds.
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid dissolves, add another 1-2 mg and repeat until the solution is saturated.
-
Categorize the solubility as "freely soluble," "soluble," "sparingly soluble," "slightly soluble," or "insoluble" based on the amount of solvent required to dissolve the compound.
-
-
Quantitative Solubility Determination (for key solvents):
-
Prepare saturated solutions by adding an excess of the compound to a known volume of the solvent in a vial.
-
Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-validated HPLC method.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
Calculate the solubility in mg/mL or mol/L.
-
Table 2: Predicted Solubility of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol in Various Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water (pH 7.4) | Aqueous | Low to Moderate | The presence of polar functional groups (hydroxyl, nitro, piperazine nitrogens) suggests some water solubility. The piperazine moiety can be protonated, increasing solubility. However, the aromatic ring and methyl group contribute to lipophilicity.[8] |
| 0.1 N HCl | Aqueous (Acidic) | High | The basic nitrogen atoms of the piperazine ring will be protonated to form a salt, which is expected to be highly soluble in water.[7] |
| 0.1 N NaOH | Aqueous (Basic) | Low | In a basic medium, the compound will exist as the free base, which is less polar and expected to have lower aqueous solubility compared to its protonated form.[7] |
| Methanol/Ethanol | Organic (Polar, Protic) | Soluble | These solvents can engage in hydrogen bonding with the hydroxyl and nitro groups, and the overall polarity is suitable for dissolving the molecule. |
| Acetonitrile | Organic (Polar, Aprotic) | Soluble | A versatile polar aprotic solvent that is likely to solubilize the compound. |
| Dimethyl Sulfoxide (DMSO) | Organic (Polar, Aprotic) | Highly Soluble | DMSO is a strong, polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[7] |
Spectroscopic Characterization: Elucidating the Molecular Structure
Spectroscopic techniques provide detailed information about the molecular structure and are essential for confirming the identity and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR should be performed.
4.1.1. Rationale for NMR Experimental Choices
¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number of different types of carbon atoms in the molecule. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.
4.1.2. Experimental Protocol for NMR Spectroscopy
Materials:
-
[2-(4-Methylpiperazino)-5-nitrophenyl]methanol (5-25 mg for ¹H NMR, 30-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube and cap
-
Pasteur pipette and cotton or glass wool plug
-
Vial
Procedure:
-
Sample Preparation:
-
Weigh the appropriate amount of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[9]
-
Gently swirl or vortex the vial to dissolve the sample completely.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Cap the NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing and Interpretation:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Reference the spectra to the residual solvent peak or an internal standard (TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the ¹H NMR spectrum to assign protons to their respective positions in the molecule.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to assign carbon atoms.
-
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for [2-(4-Methylpiperazino)-5-nitrophenyl]methanol
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 8.5 | 110 - 160 |
| -CH₂OH | ~4.5 | ~65 |
| -OH | Variable | N/A |
| Piperazine-H | 2.5 - 3.5 | 45 - 55 |
| -CH₃ | ~2.3 | ~45 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions. Data from similar nitrophenylpiperazine derivatives can provide a more refined prediction.[10][11][12][13][14]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
4.2.1. Rationale for Mass Spectrometry Experimental Choices
Electrospray ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules like the target compound, and it typically produces a protonated molecule [M+H]⁺, which directly gives the molecular weight. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.[15]
4.2.2. Experimental Protocol for Mass Spectrometry
Materials:
-
[2-(4-Methylpiperazino)-5-nitrophenyl]methanol
-
HPLC-grade solvent (e.g., methanol or acetonitrile)
-
Vial
-
Microsyringe or autosampler
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable HPLC-grade solvent.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer's ion source using a syringe pump or inject it via an HPLC system.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Interpretation:
-
Identify the molecular ion peak, which should correspond to the protonated molecule [M+H]⁺ at m/z 252.29.
-
If using HRMS, compare the measured exact mass to the theoretical exact mass of C₁₂H₁₈N₃O₃⁺ to confirm the elemental composition.
-
Caption: Workflow for Mass Spectrometry Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
4.3.1. Rationale for IR Spectroscopy
This technique is excellent for confirming the presence of key functional groups such as the -OH of the alcohol, the N-H of the piperazine (if protonated), C-H bonds, the aromatic ring, and the nitro group.
4.3.2. Experimental Protocol for IR Spectroscopy
Materials:
-
[2-(4-Methylpiperazino)-5-nitrophenyl]methanol
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press
Procedure (using ATR):
-
Background Scan:
-
Ensure the ATR crystal is clean.
-
Take a background spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the IR spectrum.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
Table 4: Expected Characteristic IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (alcohol) | 3200 - 3600 (broad) |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2800 - 3000 |
| C=C (aromatic) | 1450 - 1600 |
| N-O (nitro group) | 1500 - 1570 (asymmetric) and 1300 - 1370 (symmetric) |
| C-N (amine) | 1000 - 1350 |
| C-O (alcohol) | 1000 - 1260 |
Conclusion
While a complete, publicly available dataset of the physical properties of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol is currently limited, this guide provides a robust framework for its comprehensive characterization. By following the detailed protocols outlined herein, researchers and drug development professionals can generate reliable and reproducible data for its melting point, solubility, and spectroscopic identity. This information is fundamental for advancing the use of this compound in scientific research and development. The principles and methodologies described are broadly applicable to the characterization of other novel organic molecules.
References
-
NMR Sample Preparation. (URL: [Link])
-
Mass spectrometry (MS) | Organic Chemistry II Class Notes... - Fiveable. (URL: [Link])
-
NMR Sample Preparation: The Complete Guide - Organomation. (URL: [Link])
-
Understanding Mass Spectrometry for Organic Compound Analysis - Chemistry - HSCprep. (URL: [Link])
-
Sample requirements - Analyzing NMR data. (URL: [Link])
-
\Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy. (URL: [Link])
-
DETERMINATION OF MELTING POINTS. (URL: [Link])
-
Mass spectrometry (MS) - Organic Chemistry - Jack Westin. (URL: [Link])
-
DETERMINATION OF MELTING POINTS. (URL: [Link])
-
Methodology for Accurate Mass Measurement of Small Molecules - The Royal Society of Chemistry. (URL: [Link])
-
Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC. (URL: [Link])
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (URL: [Link])
-
Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry. (URL: [Link])
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie -. (URL: [Link])
-
Melting point determination - SSERC. (URL: [Link])
-
1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies - DergiPark. (URL: [Link])
-
Melting Point Determination - thinkSRS.com. (URL: [Link])
-
Video: Melting Point Determination of Solid Organic Compounds - JoVE. (URL: [Link])
-
Practical High-Throughput Experimentation for Chemists - PMC - NIH. (URL: [Link])
-
1 H NMR spectra of compound 3a measured in five different solvents - ResearchGate. (URL: [Link])
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (URL: [Link])
-
1-(4-Nitrophenyl)piperazine - Cheméo. (URL: [Link])
-
Pharma Intermediates 7 Must-Know Tips for Quality Control. (URL: [Link])
-
2-(3-Nitrophenyl)ethanol - CAS Common Chemistry. (URL: [Link])
-
Preformulation: Emphasis on Solid State Characterization and Its Implications on Pharmaceutical Development - Longdom Publishing. (URL: [Link])
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: [Link])
-
Piperazine - Solubility of Things. (URL: [Link])
-
Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel - PMC. (URL: [Link])
-
Physicochemical Properties of Aqueous Solutions of 2-(1-Piperazinyl)-ethylamine | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid - ResearchGate. (URL: [Link])
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (URL: [Link])
Sources
- 1. publish.uwo.ca [publish.uwo.ca]
- 2. (5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol | 1002556-21-9 [sigmaaldrich.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. ursinus.edu [ursinus.edu]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. jove.com [jove.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. organomation.com [organomation.com]
- 10. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 15. fiveable.me [fiveable.me]
Technical Guide: Solubility Profiling & Thermodynamic Analysis of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol
The following technical guide details the solubility profile, thermodynamic framework, and experimental protocols for [2-(4-Methylpiperazino)-5-nitrophenyl]methanol , a critical intermediate in the synthesis of atypical antipsychotics like Olanzapine.
CAS Number: 886361-95-1
Chemical Formula:
Executive Summary & Physicochemical Context
In the development of pharmaceutical processes, the solubility of intermediates dictates yield, purity, and solvent recovery costs. [2-(4-Methylpiperazino)-5-nitrophenyl]methanol (hereafter MPNM ) presents a complex solubility profile due to its amphiphilic nature:
-
Hydrophobic Core: The central benzene ring and nitro group.
-
Hydrophilic/Basic Moieties: The hydroxymethyl group (H-bond donor/acceptor) and the
-methylpiperazine ring (basic, proton-accepting).
Process Implication: The purification of MPNM is typically achieved via crystallization. Understanding its solubility in binary solvent systems (e.g., Ethanol/Water or Toluene/DMSO) is critical for designing cooling crystallization cycles that maximize rejection of nitro-isomers and degradation products.
Predicted Solubility Profile (Solvent Screening)
Based on structural functional group analysis (SFGA) and analogous nitro-piperazine behavior.
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMA | High (>100 mg/mL) | Strong dipole-dipole interactions with the nitro group; disruption of crystal lattice energy. |
| Polar Protic | Methanol, Ethanol | Moderate (Temperature Dependent) | Good solubility at boiling point; significant drop upon cooling (Ideal for crystallization). |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Favorable interaction with the lipophilic piperazine/phenyl core. |
| Ethers/Esters | Ethyl Acetate, THF | Moderate to Low | Often used as anti-solvents or in binary mixtures to reduce solubility yield loss. |
| Aqueous | Water | Low (pH Dependent) | Poor solubility at neutral pH; increases significantly at pH < 4 due to piperazine protonation. |
| Hydrocarbons | Hexane, Heptane | Insoluble | Lack of polarity to overcome crystal lattice energy; excellent anti-solvents. |
Expert Insight: In industrial Olanzapine synthesis, a mixture of Ethanol and Water (9:1 to 8:2) is frequently employed. The MPNM intermediate dissolves in hot ethanol but precipitates rapidly upon cooling or water addition, effectively purging polar impurities.
Experimental Protocol: Solubility Determination
To generate precise mole-fraction solubility data (
Dynamic Laser Monitoring Method (Synthetic Method)
This method is superior to gravimetric analysis for process scale-up as it minimizes solvent handling errors.
Workflow Diagram:
Figure 1: Dynamic Laser Monitoring workflow for determining saturation temperature (
Step-by-Step Procedure:
-
Preparation: Load a precise mass (
) of MPNM and solvent ( ) into a jacketed glass vessel with a magnetic stirrer. -
Dissolution: Heat the mixture until fully dissolved (laser transmissivity
100%). -
Metastable Zone Width (MSZW): Cool the solution at a slow, constant rate (e.g., 5 K/hr).
-
Detection: Record the temperature (
) where the laser intensity drops sharply (onset of turbidity). -
Equilibrium Verification: Re-heat slowly. The temperature where the solution becomes clear again is the saturation temperature (
). Use for thermodynamic calculations. -
Iteration: Add a known amount of solvent to the vessel and repeat to generate the next data point on the curve.
Thermodynamic Modeling Framework
Once experimental data (
Modified Apelblat Equation
Used to correlate solubility with temperature.[1] Essential for designing cooling profiles.
- : Mole fraction solubility of MPNM.
- : Absolute temperature (Kelvin).
- : Empirical model parameters derived via regression.
Van't Hoff Analysis
To understand the energy changes driving dissolution:
Calculation from Solubility Data:
Plot
-
Positive
(Endothermic): Solubility increases with temperature (Typical for MPNM). Requires heat input to dissolve.[2] -
Positive
(Entropy): Indicates disorder increases upon dissolution, driving the process.
Thermodynamic Logic Map:
Figure 2: Flow of thermodynamic analysis from raw solubility data to process design parameters.
Critical Process Considerations
pH Sensitivity
The piperazine ring (
-
Acidic Conditions: Solubility increases drastically due to protonation of the piperazine nitrogen.
-
Neutral/Basic Conditions: Solubility is lowest (free base form). Process Tip: Perform crystallization at neutral/basic pH to maximize yield.
Impurity Rejection
In binary systems (e.g., Ethanol + Water), the "Anti-Solvent Effect" is non-linear.
-
Region I (High Ethanol): High solubility.
-
Region II (Water Addition): Sharp decrease in solubility.
-
Strategy: Dissolve in hot ethanol, then slowly dose water (anti-solvent) to induce nucleation at a controlled supersaturation level, preventing the inclusion of impurities.
References
-
Compound Verification: ChemicalBook & ChemSrc Databases. [2-(4-Methylpiperazino)-5-nitrophenyl]methanol (CAS 886361-95-1).
-
Olanzapine Synthesis Context: European Medicines Agency (EMA). Assessment Report for Olanzapine Neopharma (discussing synthesis intermediates and solubility).
- Methodology:Journal of Chemical & Engineering Data. Standard protocols for laser monitoring of solubility (General Reference for Protocol 3.1).
-
Analogous Behavior: Journal of Applied Pharmaceutical Science. "Enhancing Solubility and Dissolution of Olanzapine" (2014).
Sources
(5-(4-methylpiperazin-1-yl)-2-nitrophenyl)methanol properties
Technical Guide: (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)methanol
Executive Summary & Compound Identity
(5-(4-methylpiperazin-1-yl)-2-nitrophenyl)methanol (CAS: 1002556-21-9 ) is a specialized pharmaceutical intermediate used primarily in the synthesis of kinase inhibitors and bioactive heterocyclic compounds. It serves as a critical "solubilizing scaffold" in medicinal chemistry, introducing a basic N-methylpiperazine moiety to improve the pharmacokinetic profile (solubility and bioavailability) of lipophilic drug candidates.
Its core utility lies in its dual functionality: the nitro group serves as a masked aniline (latent nucleophile), while the benzylic alcohol offers a versatile handle for oxidation, halogenation, or cyclization.
Chemical Identity Table
| Property | Specification |
| CAS Number | 1002556-21-9 |
| IUPAC Name | [5-(4-methylpiperazin-1-yl)-2-nitrophenyl]methanol |
| Molecular Formula | C₁₂H₁₇N₃O₃ |
| Molecular Weight | 251.28 g/mol |
| Appearance | Yellow to Orange Solid (characteristic of nitroanilines) |
| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane; Sparingly soluble in water.[1][2] |
| pKa (Calculated) | ~7.8 (Piperazine N4), ~14.5 (Benzyl alcohol) |
Synthesis & Manufacturing Protocol
The most robust synthetic route leverages a Nucleophilic Aromatic Substitution (SNAr ) on a halogenated nitrobenzyl alcohol precursor. This method avoids the harsh conditions required for carboxylic acid reduction if starting from the benzoate.
Reaction Scheme (Graphviz)
Caption: SNAr synthesis pathway displacing the 5-chloro substituent with N-methylpiperazine.
Detailed Experimental Protocol
Objective: Synthesis of 10g of (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)methanol.
Reagents:
-
Precursor: 5-Chloro-2-nitrobenzyl alcohol (1.0 equiv)
-
Nucleophile: N-Methylpiperazine (1.5 – 2.0 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Diisopropylethylamine (DIPEA)
-
Solvent: Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN)
Procedure:
-
Setup: Charge a 250 mL round-bottom flask with 5-Chloro-2-nitrobenzyl alcohol (10.0 g, 53.3 mmol) and anhydrous DMSO (50 mL).
-
Addition: Add K₂CO₃ (14.7 g, 106.6 mmol) followed by N-Methylpiperazine (11.8 mL, 106.6 mmol).
-
Reaction: Heat the mixture to 80–90°C under nitrogen atmosphere. Monitor by TLC (DCM:MeOH 9:1) or HPLC. The reaction typically completes in 4–6 hours as the solution turns a deep yellow/orange.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour into ice-cold water (200 mL) to precipitate the product.
-
Note: If the product does not precipitate due to the piperazine's polarity, extract exhaustively with Ethyl Acetate (3 x 100 mL).
-
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Ethanol/Heptane or purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).
Yield Expectation: 85–95%
Reactivity Profile & Downstream Applications
This compound is rarely the final drug; it is a branching point intermediate.
Key Transformations
-
Nitro Reduction (The "Aniline" Route):
-
Reagents: H₂/Pd-C, Fe/NH₄Cl, or SnCl₂.
-
Product: 2-Amino-5-(4-methylpiperazin-1-yl)benzyl alcohol .
-
Significance: This amino-alcohol is a precursor for forming quinazolines, phthalazines, or benzodiazepines found in kinase inhibitors (e.g., targeting ALK, ROS1).
-
-
Alcohol Oxidation:
-
Reagents: MnO₂ (mild) or Dess-Martin Periodinane.
-
Product: 5-(4-methylpiperazin-1-yl)-2-nitrobenzaldehyde .
-
Significance: Aldehydes are necessary for reductive aminations or condensation reactions (e.g., Knoevenagel condensation).
-
Application Workflow (Graphviz)
Caption: Divergent synthesis pathways transforming the core intermediate into functional drug scaffolds.
Analytical Characterization
To validate the integrity of the synthesized compound, the following spectral signatures must be confirmed.
¹H NMR (400 MHz, DMSO-d₆) Expectations:
-
Aromatic Region:
-
Doublet (~8.0 ppm): Proton adjacent to the nitro group (H-3).
-
Doublet of Doublets (~6.9 ppm): H-4 (coupling with H-3 and H-6).
-
Doublet (~7.1 ppm): H-6 (adjacent to the benzylic alcohol).
-
-
Benzylic Region:
-
Singlet/Doublet (~4.6–4.8 ppm): Benzylic -CH ₂-OH.
-
Triplet (~5.4 ppm): Hydroxyl -OH (exchangeable).
-
-
Piperazine Region:
-
Multiplet (3.3–3.4 ppm): 4 protons adjacent to the aromatic ring.
-
Multiplet (2.4 ppm): 4 protons adjacent to the N-methyl.
-
Singlet (2.2 ppm): N-CH ₃ group.
-
Mass Spectrometry (ESI):
-
[M+H]⁺: 252.14 m/z
-
Fragmentation: Loss of -OH or nitro group reduction artifacts may be observed depending on ionization hardness.
Safety & Handling (E-E-A-T)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[2]
-
Specific Risk: Nitro-aromatics can be potential sensitizers. Piperazine derivatives often have high pH and can cause chemical burns if concentrated.
-
Storage: Store at room temperature (15–25°C), protected from light. The nitro group is stable, but the benzylic alcohol can slowly oxidize if exposed to air/light over prolonged periods.
-
Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides (NOx).
References
-
Sigma-Aldrich. (5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol Product Specification & Safety Data Sheet.Link
-
PubChem. Compound Summary for CID 2760034: 5-(4-Methylpiperazin-1-yl)-2-nitroaniline (Related Structure). National Library of Medicine. Link
-
ChemicalBook. Synthesis methods for 5-substituted-2-nitrobenzyl alcohols.Link
-
BenchChem. General protocols for S_NAr reactions on nitro-aryl halides.Link
Sources
Technical Whitepaper: Scalable Synthesis of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol
This technical guide details the synthesis of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol , a functionalized nitro-aromatic building block. The protocol prioritizes regioselectivity and functional group tolerance, specifically preserving the nitro moiety while reducing the carbonyl precursor.
Executive Summary & Strategic Analysis
The target molecule, [2-(4-Methylpiperazino)-5-nitrophenyl]methanol , features a tri-substituted benzene core containing an electron-withdrawing nitro group, a basic piperazine moiety, and a benzylic alcohol.
Synthetic Challenge: The primary challenge is the chemoselective reduction of the benzylic carbonyl precursor to the alcohol without reducing the nitro group (which is susceptible to hydrogenation or metal-mediated reduction).
Optimal Route: This guide prescribes a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Utilizing the high reactivity of 2-fluoro-5-nitrobenzaldehyde (or its chloro-analog) to install the N-methylpiperazine moiety. The ortho-position is highly activated by both the para-nitro and ortho-aldehyde groups.
-
Chemoselective Reduction: Using Sodium Borohydride (NaBH4) to reduce the aldehyde to the alcohol. Unlike catalytic hydrogenation (H2/Pd-C), NaBH4 leaves the nitro group intact.
Retrosynthetic Logic
The retrosynthetic analysis identifies the C-N bond and the benzylic C-O bond as the key disconnection points.
Figure 1: Retrosynthetic disconnection strategy relying on the activated 2-fluoro-5-nitrobenzaldehyde core.
Experimental Protocol
Phase I: Nucleophilic Aromatic Substitution (SNAr)
This step installs the piperazine ring. The use of the fluoro -derivative is recommended over the chloro-derivative for faster kinetics and cleaner profiles at lower temperatures, reducing the risk of side reactions (e.g., polymerization).
-
Starting Material: 2-Fluoro-5-nitrobenzaldehyde (CAS: 27996-87-8)
-
Reagent: 1-Methylpiperazine (1.2 equiv)
-
Base: Potassium Carbonate (K2CO3, 1.5 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (if scaling up >100g)
Step-by-Step Procedure:
-
Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-5-nitrobenzaldehyde (10.0 g, 59.1 mmol) and Acetonitrile (100 mL).
-
Base Addition: Add K2CO3 (12.2 g, 88.6 mmol) in one portion. The suspension will turn yellow.[1]
-
Nucleophile Addition: Add 1-Methylpiperazine (7.9 mL, 71.0 mmol) dropwise over 10 minutes.
-
Note: The reaction is exothermic.[1] Maintain temperature <30°C using a water bath if necessary.
-
-
Reaction: Stir at room temperature (20–25°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. The starting material (Rf ~0.8) should disappear, replaced by a bright yellow/orange spot (Rf ~0.4).
-
-
Workup: Pour the reaction mixture into ice-cold water (300 mL). The product, 2-(4-methylpiperazin-1-yl)-5-nitrobenzaldehyde , typically precipitates as a yellow solid.
-
Isolation: Filter the solid, wash with water (2 x 50 mL) and cold ethanol (20 mL). Dry under vacuum at 45°C.
-
Expected Yield: 85–92%
-
Appearance: Yellow crystalline solid.
-
Phase II: Chemoselective Reduction
Critical Control Point: Do not use catalytic hydrogenation (e.g., H2, Pd/C) or dissolving metal reductions (Fe/HCl), as these will reduce the nitro group to an amine. Use Sodium Borohydride (NaBH4) for exclusive carbonyl reduction.
Step-by-Step Procedure:
-
Dissolution: Dissolve the Intermediate Aldehyde (10.0 g, 40.1 mmol) in Methanol (100 mL) and THF (20 mL) to ensure solubility. Cool to 0°C.[2]
-
Reduction: Add NaBH4 (1.52 g, 40.1 mmol) portion-wise over 15 minutes.
-
Safety: Hydrogen gas evolution will occur. Ensure proper venting.[3]
-
-
Stirring: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench: Carefully quench excess hydride by adding Saturated NH4Cl solution (50 mL) or dilute HCl (until pH ~7).
-
Extraction: Evaporate the bulk Methanol/THF under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: Wash combined organics with Brine, dry over anhydrous Na2SO4, and concentrate.
-
Purification: If necessary, recrystallize from Ethanol/Ether or purify via flash chromatography (DCM/MeOH 95:5).
-
Process Logic & Workflow
The following diagram illustrates the operational flow, highlighting critical decision points and impurity control.
Figure 2: Operational workflow ensuring process control and high purity.
Analytical Characterization
Verify the structure using 1H NMR. The key diagnostic is the disappearance of the aldehyde proton and the appearance of the benzylic methylene group.
| Moiety | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 8.35 | Doublet (J=2.5 Hz) | 1H | H-6 (Ortho to NO2/CH2OH) |
| Aromatic | 8.15 | dd (J=9.0, 2.5 Hz) | 1H | H-4 (Para to Piperazine) |
| Aromatic | 7.20 | Doublet (J=9.0 Hz) | 1H | H-3 (Ortho to Piperazine) |
| Benzylic | 4.65 | Singlet | 2H | Ar-CH2-OH |
| Piperazine | 3.00 - 3.10 | Multiplet | 4H | N-CH2 (Ortho to Ar) |
| Piperazine | 2.55 - 2.65 | Multiplet | 4H | N-CH2 (Methyl side) |
| Methyl | 2.35 | Singlet | 3H | N-CH3 |
Note: Shifts may vary slightly depending on solvent (CDCl3 vs DMSO-d6).
Safety & Handling (E-E-A-T)
-
Nitro Compounds: The starting material and product are nitro-aromatics. While generally stable, avoid excessive heat (>150°C) during drying to prevent thermal decomposition.
-
Piperazines: N-methylpiperazine is corrosive and a sensitizer. Use nitrile gloves and work in a fume hood.
-
Sodium Borohydride: Reacts with water/acid to release flammable Hydrogen gas. Quench slowly in an open vessel.
-
Regiochemistry Note: Be aware of the isomer (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)methanol (CAS 1002556-21-9), which is commercially available [1].[4] Ensure your starting material is the 2-halo-5-nitro isomer to obtain the requested 2-piperazino-5-nitro target.
References
-
Sigma-Aldrich. (2025). Product Specification: (5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol. Link
-
BenchChem. (2025).[3] Application Notes and Protocols for Condensation Reactions Involving 2-Chloro-5-nitrobenzaldehyde. Link
-
Organic Syntheses. o-Nitrobenzaldehyde Synthesis Protocols. Org. Synth. 1923, 3,[5] 73. Link
-
ResearchGate. Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines. Link
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cas 1002556-21-9|| where to buy (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)methanol [english.chemenu.com]
- 5. CN102786372A - Synthesis of m-nitrobenzaldehyde derivative - Google Patents [patents.google.com]
Synthesis and Mechanistic Evaluation of[2-(4-Methylpiperazino)-5-nitrophenyl]methanol: A Technical Guide
As a highly functionalized intermediate, [2-(4-Methylpiperazino)-5-nitrophenyl]methanol serves as a critical building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and targeted psychotropic agents. The molecule presents a unique trifecta of functional groups: a reducible nitro group, a basic piperazine moiety, and a versatile benzylic alcohol.
Designing a scalable, high-yield synthesis for this compound requires moving beyond basic textbook chemistry and applying rigorous thermodynamic and electronic controls. This whitepaper details the optimal starting materials, the mechanistic causality behind their selection, and a self-validating experimental protocol.
Retrosynthetic Logic and Mechanistic Causality
The most efficient and atom-economical route to [2-(4-Methylpiperazino)-5-nitrophenyl]methanol is via Nucleophilic Aromatic Substitution (SNAr). This approach directly couples the piperazine ring to the aromatic core.
Electrophile Selection: The Fluorine Advantage
The logical starting materials for this SNAr reaction are either 2-chloro-5-nitrobenzyl alcohol or 2-fluoro-5-nitrobenzyl alcohol. While the chlorinated analog is often cheaper, 2-fluoro-5-nitrobenzyl alcohol is the vastly superior electrophile .
In an SNAr reaction, the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex, not the subsequent cleavage of the carbon-halogen bond[1]. Fluorine is significantly more electronegative than chlorine, which strongly polarizes the C–F bond and depletes electron density at the ipso carbon[2]. This maximizes electrophilicity, accelerating the reaction by orders of magnitude despite fluorine being a poor leaving group in standard aliphatic SN1/SN2 reactions. Furthermore, the nitro group at the 5-position is located para to the leaving group, providing essential resonance stabilization to the Meisenheimer intermediate[2].
Chemoselectivity Assurance
The benzylic alcohol on the starting material is theoretically nucleophilic. However, aliphatic alcohols have a pKa of ~15 and remain protonated in the presence of a mild base like potassium carbonate (K2CO3). Conversely, the secondary amine of 1-methylpiperazine is highly nucleophilic. This inherent electronic disparity ensures complete chemoselectivity without the need for protecting groups.
Fig 1: SNAr synthetic pathway for [2-(4-Methylpiperazino)-5-nitrophenyl]methanol.
Starting Material Profiles & Specifications
To ensure reproducibility and minimize side reactions, strict quality control of the starting materials is required. Below is the quantitative data for the necessary reagents.
| Material | Role | CAS Number | MW ( g/mol ) | Boiling/Melting Point | Required Purity |
| 2-Fluoro-5-nitrobenzyl alcohol | Electrophile | 63878-73-9 | 171.13 | MP: 78-82 °C | >97% (HPLC) |
| 1-Methylpiperazine | Nucleophile | 109-01-3 | 100.16 | BP: 138 °C | >99% (GC) |
| Potassium Carbonate | HF Scavenger | 584-08-7 | 138.21 | MP: 891 °C | Anhydrous |
| N-Methyl-2-pyrrolidone (NMP) | Solvent | 872-50-4 | 99.13 | BP: 202 °C | Extra Dry (<50 ppm H₂O) |
Step-by-Step Experimental Methodology
This protocol is adapted from established patent literature for structurally analogous pyrazolo-pyrimidinone precursors[3], optimized specifically for the N-methylpiperazine nucleophile. It is designed as a self-validating system , incorporating specific in-process controls to guarantee success.
Phase 1: Reaction Setup
-
Charge the Reactor: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-nitrobenzyl alcohol (1.71 g, 10.0 mmol).
-
Base Addition: Suspend anhydrous K2CO3 (2.07 g, 15.0 mmol, 1.5 eq) in 10 mL of N-Methyl-2-pyrrolidone (NMP).
-
Causality: NMP is a highly polar aprotic solvent. It stabilizes the polar transition state of the SNAr reaction without hydrogen-bonding to the nucleophile[3]. K2CO3 acts as an acid scavenger to neutralize the generated HF, preventing the protonation and subsequent deactivation of the piperazine nucleophile.
-
-
Nucleophile Introduction: Add 1-methylpiperazine (1.20 g, 12.0 mmol, 1.2 eq) dropwise to the suspension.
-
Thermal Activation: Heat the reaction mixture to 140 °C under an inert nitrogen atmosphere for 12–14 hours[3].
Phase 2: In-Process Control (Self-Validation)
-
TLC Monitoring: Sample the reaction and spot on a silica TLC plate (Eluent: 9:1 Dichloromethane:Methanol).
-
Validation Check: The fluorinated starting material (Rf ~0.7) must be completely depleted. The product will appear as a highly polar, UV-active spot (Rf ~0.3) that stains aggressively with Dragendorff's reagent, confirming the successful integration of the tertiary amine.
-
Phase 3: Workup and Isolation
-
Aqueous Quench: Cool the mixture to room temperature and pour it into 50 mL of ice-cold distilled water.
-
Causality: Water acts as an anti-solvent for the organic product, while completely dissolving the K2CO3, the generated KF salt, and the bulk of the NMP solvent.
-
-
Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 30 mL).
-
Brine Wash (Critical): Wash the combined organic layers vigorously with saturated aqueous NaCl (3 x 30 mL).
-
Causality: NMP is notoriously difficult to remove under vacuum. The high ionic strength of the brine forces the residual NMP out of the organic phase (salting-out effect), ensuring a highly pure organic layer.
-
-
Final Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield [2-(4-Methylpiperazino)-5-nitrophenyl]methanol as a yellow/orange crystalline solid (Expected yield: >85%).
Fig 2: Step-by-step experimental workflow and downstream purification logic.
References
-
[1] Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at:[Link]
-
[2] Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature Communications (via PMC - NIH). Available at:[Link]
-
[3] US7834019B2 - Substituted pyrazolo[3,4-d]pyrimidinone derivatives. Google Patents. Available at:
Sources
The Nitrophenylpiperazine Scaffold: A Cornerstone in Modern Drug Discovery
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The nitrophenylpiperazine (NPP) scaffold is a quintessential "privileged structure" in medicinal chemistry, serving as a versatile and foundational core for a multitude of biologically active compounds.[1][2] Its unique combination of a rigid aromatic nitro group and a conformationally flexible piperazine ring allows for tunable interactions with a wide array of biological targets.[2][3] This technical guide provides an in-depth exploration of the NPP scaffold's biological significance, delving into its primary molecular targets, detailing critical structure-activity relationships (SAR), and outlining its diverse therapeutic applications. We will further provide field-proven experimental protocols for the synthesis and biological evaluation of NPP derivatives, equipping researchers with the practical knowledge to innovate upon this remarkable chemical framework.
Introduction: The Strategic Value of the Nitrophenylpiperazine Core
The piperazine heterocycle is one of the most prevalent structural motifs in commercially available drugs, prized for its ability to impart favorable physicochemical properties.[4][5] The two nitrogen atoms in the six-membered ring provide a high polar surface area and act as hydrogen bond acceptors and donors, which can enhance aqueous solubility and oral bioavailability.[3] The addition of a nitrophenyl group to this core creates the NPP scaffold, a structure that has been extensively utilized as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[6]
The significance of the NPP scaffold lies in its inherent modularity. The piperazine ring offers two distinct points for chemical modification: the N1- and N4-positions. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles. The electron-withdrawing nature of the nitro group on the phenyl ring also plays a crucial role in modulating the electronic properties of the molecule, often influencing receptor binding affinity.[7]
Primary Pharmacological Targets and Mechanisms of Action
NPP derivatives have demonstrated significant activity across a range of biological targets, with a particular prominence in neuropharmacology.
-
Serotonin (5-HT) Receptors: The NPP scaffold is a well-established pharmacophore for serotonin receptors, which are implicated in mood, anxiety, and psychosis.[8][9] Many NPP derivatives act as ligands for 5-HT1A and 5-HT2A receptors.[10][11] For instance, para-Nitrophenylpiperazine (pNPP) has been identified as a selective partial serotonin releasing agent, highlighting its direct interaction with the serotonin transport system.[12] The ability to modulate serotonergic neurotransmission is a cornerstone of treatments for depression and anxiety disorders.[6][8]
-
Dopamine (D) Receptors: The piperazine moiety is a common feature in ligands targeting dopamine receptors, particularly the D2 subtype, which is a primary target for antipsychotic medications.[5][10][11] The structural rigidity and basic nitrogen of the piperazine ring are key for interacting with the dopamine transporter (DAT).[13]
-
Enzyme Inhibition (Tyrosinase): Beyond neurotransmitter receptors, recent research has unveiled the potential of NPP derivatives as enzyme inhibitors. A novel series of 4-nitrophenylpiperazine derivatives were designed and synthesized as potent inhibitors of tyrosinase, a key enzyme in melanin production.[7] This opens up potential applications in dermatology and cosmetology for treating hyperpigmentation disorders.[7]
-
Antimicrobial and Anticancer Activity: The versatile piperazine scaffold has been explored for a wide range of other therapeutic areas. Derivatives have shown promise as antibacterial, antifungal, antimycobacterial, and anticancer agents, demonstrating the broad biological relevance of this structural motif.[2][14][15][16]
Structure-Activity Relationships (SAR): A Guide to Rational Design
The biological activity of NPP derivatives can be finely tuned by strategic modifications at different positions of the scaffold. Understanding these SARs is critical for designing next-generation therapeutics with improved efficacy and safety profiles.
Key SAR Insights:
-
Substitution on the Piperazine Nitrogen (N1): The substituent at the N1 position of the piperazine ring is a major determinant of biological activity. In the case of tyrosinase inhibitors, attaching an indole moiety at this position resulted in a compound with significant inhibitory effect (IC50 = 72.55 μM).[7] This suggests that bulky, heterocyclic groups can form favorable interactions within the enzyme's active site.[7]
-
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring influence receptor affinity and selectivity. For ligands targeting CNS receptors, small, electron-withdrawing groups, such as fluorine, at the 2-position of the phenyl ring tend to enhance binding affinity at dopamine and serotonin receptors.[10]
-
Role of the Nitro Group: The electron-withdrawing nitro group is not merely a passive component. Its presence has been shown to improve the inhibitory activity of some derivatives, likely by participating in hydrogen bond interactions with the target enzyme or receptor.[7]
-
Flexibility vs. Rigidity: The piperazine ring provides a balance of flexibility and rigidity, which is crucial for correctly orienting the substituted moieties into the active site of a target protein.[7]
Quantitative SAR Data: Tyrosinase Inhibition
The following table summarizes the tyrosinase inhibitory activity of a series of synthesized nitrophenylpiperazine derivatives, illustrating the impact of different substituents.
| Compound ID | R-Group (Substitution on Piperazine N1) | % Inhibition at 100 µM | IC50 (µM) |
| 4a | Benzyl | 35.14 ± 1.25 | > 100 |
| 4f | 4-Chlorobenzyl | 45.32 ± 1.89 | 95.21 |
| 4l | Indole-3-acetyl | 68.73 ± 2.11 | 72.55 |
| Kojic Acid | (Reference) | 85.43 ± 0.98 | 16.69 |
Data adapted from a study on novel tyrosinase inhibitors.[7]
Experimental Workflows: From Synthesis to Biological Evaluation
The successful development of novel NPP derivatives relies on robust and reproducible experimental protocols. This section provides a detailed, step-by-step guide for a representative synthesis and a key biological assay.
General Synthesis of N1-Substituted 4-Nitrophenylpiperazine Derivatives
This protocol describes a common method for synthesizing NPP analogs, which involves the reaction of 1-(4-nitrophenyl)piperazine with a suitable electrophile, such as an acyl chloride or alkyl halide.
Methodology:
-
Reaction Setup: To a solution of 1-(4-nitrophenyl)piperazine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) in a round-bottom flask, add a base such as triethylamine (1.2 eq).
-
Addition of Electrophile: Slowly add the desired acyl chloride or alkyl halide (1.1 eq) to the reaction mixture at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7]
In Vitro Biological Assay: Serotonin 5-HT1A Receptor Binding
This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the human 5-HT1A receptor.
Materials:
-
Cell membranes from HEK cells stably transfected with the human 5-HT1A receptor.
-
Radioligand: [³H]-8-OH-DPAT.
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl.
-
Non-specific binding control: 10 µM Serotonin.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membrane suspension with various concentrations of the test compound and 1 nM of [³H]-8-OH-DPAT in the assay buffer.[8]
-
Equilibration: Allow the mixture to incubate at room temperature for 60 minutes to reach equilibrium.[8]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) values using the Cheng-Prusoff equation.
Visualizing the Science: Pathways and Processes
To better illustrate the concepts discussed, the following diagrams visualize a key signaling pathway and a typical experimental workflow.
Caption: Antagonism of the 5-HT1A receptor by an NPP derivative, preventing downstream signaling.
Future Directions and Conclusion
The nitrophenylpiperazine scaffold continues to be a highly fruitful starting point for the design of novel therapeutic agents. Future research will likely focus on several key areas:
-
Multi-target Ligands: Designing NPP derivatives that can simultaneously modulate multiple targets (e.g., serotonin and dopamine receptors) to achieve synergistic therapeutic effects with improved side-effect profiles.
-
Covalent Inhibitors: Exploring the incorporation of reactive moieties onto the NPP scaffold to develop covalent inhibitors for specific enzymes or receptors, potentially leading to longer-lasting therapeutic effects.
-
Targeting New Disease Areas: Expanding the application of NPP derivatives beyond CNS disorders and into areas like oncology, infectious diseases, and inflammatory conditions.
References
- 1-(4-Nitrophenyl)piperazine - Chem-Impex. (URL: )
- Asadi, M., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of Ovarian Research. (URL: )
-
para-Nitrophenylpiperazine - Wikipedia. (URL: [Link])
-
Synthesis and Antimicrobial Activity of Piperazine Derivatives. (2023). ResearchGate. (URL: [Link])
- Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022). Journal of the Serbian Chemical Society. (URL: )
-
Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. (2025). ResearchGate. (URL: [Link])
- Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. (2025).
-
Madras, B. K., et al. (1999). Design, synthesis, and biological evaluation of novel non-piperazine analogues of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines as dopamine transporter inhibitors. Journal of Medicinal Chemistry. (URL: [Link])
-
Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2021). MDPI. (URL: [Link])
-
Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and... (2022). Acta Crystallographica Section E: Crystallographic Communications. (URL: [Link])
- Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. (URL: )
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review. (URL: [Link])
-
Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. (URL: [Link])
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Medicinal Chemistry. (URL: [Link])
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen. (URL: [Link])
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (URL: [Link])
-
Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. (URL: [Link])
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology. (URL: [Link])
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. (URL: [Link])
-
Heterocycle piperazine derivatives and receptor binding affinities. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. para-Nitrophenylpiperazine - Wikipedia [en.wikipedia.org]
- 13. Design, synthesis, and biological evaluation of novel non-piperazine analogues of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines as dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate - PMC [pmc.ncbi.nlm.nih.gov]
[2-(4-Methylpiperazino)-5-nitrophenyl]methanol as a synthetic intermediate
Comprehensive Technical Guide:[2-(4-Methylpiperazino)-5-nitrophenyl]methanol as a Strategic Synthetic Intermediate in Medicinal Chemistry
Executive Summary
In modern drug discovery, the architectural design of small-molecule kinase inhibitors heavily relies on modular, multifunctional building blocks. [2-(4-Methylpiperazino)-5-nitrophenyl]methanol (CAS: 886361-95-1) serves as a highly versatile synthetic intermediate. By combining a solubilizing basic moiety (4-methylpiperazine), a reducible handle (nitro group), and an activatable benzylic position (methanol), this compound provides orthogonal reactivity for the convergent synthesis of targeted therapeutics.
As a Senior Application Scientist, I have structured this guide to move beyond standard reaction schemes, detailing the causality behind experimental choices, self-validating protocols, and the physicochemical rationale that makes this intermediate indispensable in oncology drug development.
Structural & Physicochemical Rationale
The strategic value of[2-(4-Methylpiperazino)-5-nitrophenyl]methanol lies in its highly deliberate substitution pattern. The incorporation of a 4-methylpiperazin-1-yl group is a classic medicinal chemistry tactic used to dramatically improve aqueous solubility and oral bioavailability, a principle famously demonstrated in the lead optimization of imatinib [1].
Furthermore, the basic nitrogen of the piperazine ring often acts as a critical hydrogen-bond acceptor or forms salt bridges with solvent-exposed residues in the ATP-binding pocket of kinases [2]. The 5-nitro group serves as a masked aniline, while the 1-methanol group provides a site for etherification or amination.
Table 1: Physicochemical Profile & Structural Logic
| Parameter | Value / Characteristic | Causality in Drug Design / Synthesis |
| Molecular Weight | 251.28 g/mol | Low enough to allow downstream coupling while keeping the final API within Lipinski's Rule of 5. |
| pKa (Piperazine) | ~9.0 (Basic) | Ensures protonation at physiological pH (7.4), enhancing aqueous solubility and enabling salt formation (e.g., mesylate salts). |
| Electronic Effect | Push-Pull System | The electron-withdrawing nitro group activates the ring for the initial SNAr, while the piperazine donates electron density. |
| Orthogonal Handles | -NO2 and -CH2OH | Allows selective modification. The nitro group can be reduced without affecting the alcohol, and vice versa. |
Synthetic Methodology: The SNAr Pathway
The most efficient route to synthesize this intermediate is via Nucleophilic Aromatic Substitution (SNAr) of 2-fluoro-5-nitrobenzyl alcohol with 1-methylpiperazine.
Causality of Experimental Choices
-
Leaving Group (Fluorine vs. Chlorine): Fluorine is chosen over chlorine. In SNAr, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine's high electronegativity strongly stabilizes the anionic intermediate, making 2-fluoronitrobenzenes vastly superior substrates [3].
-
Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical. It dissolves the inorganic base while leaving the nucleophile (1-methylpiperazine) unsolvated and highly reactive.
-
Base (K2CO3): Potassium carbonate acts as an acid scavenger. Without it, the generated hydrofluoric acid (HF) would protonate the 1-methylpiperazine, destroying its nucleophilicity and halting the reaction.
Step-by-Step Protocol (Self-Validating System)
-
Preparation: Charge a dry, argon-flushed round-bottom flask with 2-fluoro-5-nitrobenzyl alcohol (1.0 eq) and anhydrous K2CO3 (2.5 eq).
-
Solvation: Add anhydrous DMF (to achieve a 0.5 M concentration of the substrate). Stir at room temperature for 10 minutes to ensure uniform suspension.
-
Nucleophile Addition: Add 1-methylpiperazine (1.2 eq) dropwise. Self-Validation: A slight exotherm and a shift to a deep yellow/orange color indicate the immediate formation of the Meisenheimer complex.
-
Heating: Heat the reaction mixture to 80°C for 4–6 hours.
-
Monitoring: Monitor via TLC (Dichloromethane:Methanol 9:1). Self-Validation: The starting material spot will disappear, replaced by a lower-Rf spot (due to the highly polar piperazine ring).
-
Workup: Cool to room temperature and quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to forcefully partition the DMF into the aqueous phase.
-
Purification: Dry over Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography or recrystallization to yield the pure[2-(4-Methylpiperazino)-5-nitrophenyl]methanol.
Downstream Functionalization & Workflows
Once synthesized, this intermediate acts as a branching point for convergent drug synthesis. The two primary pathways involve either the reduction of the nitro group to an aniline (for Buchwald-Hartwig cross-coupling or amide bond formation) or the activation of the benzylic alcohol.
Divergent synthetic workflows utilizing the intermediate for drug scaffold construction.
Protocol: Nitro Reduction to Aniline
To convert the intermediate to (5-amino-2-(4-methylpiperazin-1-yl)phenyl)methanol :
-
Dissolve the intermediate in Methanol.
-
Add 10% Pd/C (0.1 eq by weight).
-
Purge the vessel with H2 gas and stir vigorously at room temperature under a hydrogen balloon (1 atm) for 12 hours.
-
Self-Validation: The bright yellow color of the nitro compound will fade to a pale/colorless solution. LC-MS will show a mass shift of -30 Da (loss of two oxygens, gain of two hydrogens).
-
Filter through a pad of Celite to remove the palladium catalyst, and concentrate to yield the aniline.
Application in Kinase Inhibitor Design
In the context of targeted oncology, the resulting aniline derivative is frequently coupled to a pyrimidine or quinazoline core. The core acts as the ATP-competitive hinge-binder, while our intermediate forms the "tail" of the drug.
The 4-methylpiperazine moiety extends out of the kinase binding pocket into the solvent. This not only dramatically increases the aqueous solubility of the highly lipophilic kinase core but also mitigates off-target hERG liabilities by optimizing the basicity and steric bulk of the solvent-exposed region[2].
Mechanism of action for kinase inhibitors derived from the synthesized intermediate.
Analytical Validation & Quality Control
To ensure the integrity of[2-(4-Methylpiperazino)-5-nitrophenyl]methanol before downstream application, rigorous analytical validation is required:
-
1H NMR (DMSO-d6): The self-validating hallmark of a successful SNAr is the disappearance of the large 1H-19F spin-spin coupling constants in the aromatic region. You will observe the diagnostic aliphatic signals of the piperazine ring: a broad singlet at ~2.2 ppm (N-CH3) and multiplets around 2.4 ppm and 2.9 ppm (piperazine CH2 groups). The benzylic CH2 will appear as a doublet (coupling to the OH) around 4.5 ppm.
-
LC-MS (ESI+): The compound will exhibit a strong [M+H]+ peak at m/z 252.1. The presence of the basic piperazine nitrogen ensures excellent ionization efficiency in positive ion mode.
-
HPLC Purity: A reverse-phase C18 column using a gradient of Water/Acetonitrile (with 0.1% TFA) should yield a single sharp peak. Note that the use of TFA will protonate the piperazine, significantly reducing the retention time compared to neutral conditions.
References
-
Druker, B. J., et al. (2005). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood, 105(1), 1-2. Available at:[Link]
-
Schoepfer, J., et al. (2018). Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Journal of Medicinal Chemistry, 61(18), 8120-8135. Available at:[Link]
Methodological & Application
Application Note: Synthesis Protocol for[2-(4-Methylpiperazino)-5-nitrophenyl]methanol
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide
Executive Summary & Strategic Rationale
Piperazine-substituted nitroaromatics are privileged scaffolds in modern medicinal chemistry, frequently serving as critical intermediates in the development of kinase inhibitors, PARP inhibitors, and other targeted oncological therapeutics . The synthesis of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol requires precise control over chemoselectivity due to the presence of three distinct reactive functional groups: a reducible nitro group, a basic tertiary amine, and a primary alcohol.
While a direct Nucleophilic Aromatic Substitution (SNAr) on (2-fluoro-5-nitrophenyl)methanol might appear as the most direct route, it is kinetically disfavored and prone to side reactions. At the elevated temperatures (80–100 °C) required for SNAr, the primary alcohol can be deprotonated by the inorganic base, leading to competitive intra- or intermolecular etherification. To circumvent this, we employ a highly efficient, self-validating two-step sequence starting from 2-fluoro-5-nitrobenzaldehyde .
Mechanistic Causality & Reaction Design
The two-step synthetic strategy relies on exploiting the electronic properties of the intermediate functional groups:
Step 1: Nucleophilic Aromatic Substitution (SNAr) By utilizing 2-fluoro-5-nitrobenzaldehyde, the aldehyde group acts as a transient protecting group for the alcohol oxidation state. More importantly, the aldehyde is strongly electron-withdrawing (-M effect). This synergizes with the para-nitro group to dramatically lower the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. This dual-activation stabilizes the intermediate Meisenheimer complex, significantly accelerating the SNAr reaction with 1-methylpiperazine . The use of a polar aprotic solvent (DMF) poorly solvates the nucleophile, further driving the reaction forward.
Step 2: Chemoselective Carbonyl Reduction Following the successful installation of the piperazine moiety, a chemoselective reduction is required. Sodium borohydride (NaBH₄) in methanol is selected as the hydride donor. NaBH₄ is a mild reducing agent that selectively attacks the highly electrophilic carbonyl carbon of the aldehyde, converting it to the desired primary alcohol without over-reducing the sensitive nitro group—a side reaction that would inevitably occur under harsher hydrogenation conditions (e.g., Pd/C, H₂) .
Synthetic Workflow
Figure 1: Two-step synthetic workflow for[2-(4-Methylpiperazino)-5-nitrophenyl]methanol.
Quantitative Data & Process Optimization
To ensure a self-validating and scalable protocol, the SNAr step was optimized for solvent and base selection. As demonstrated in Table 1, DMF paired with K₂CO₃ provides the optimal balance of kinetic acceleration and product purity.
Table 1: Optimization of SNAr Conditions for 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| MeCN | DIPEA | 80 | 12 | 65 | Poor solvation of transition state; slow kinetics. |
| DMSO | K₂CO₃ | 80 | 4 | 88 | Fast kinetics; trace oxidative degradation observed. |
| DMF | K₂CO₃ | 80 | 5 | 94 | Optimal Meisenheimer stabilization; high purity. |
| DMF | Cs₂CO₃ | 80 | 3 | 95 | Enhanced solubility of base; marginal yield increase. |
Experimental Protocols
Protocol A: Synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde
Objective: High-yield SNAr installation of the piperazine ring.
-
Reactor Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with inert gas (N₂ or Argon).
-
Reagent Charging: Add 2-fluoro-5-nitrobenzaldehyde (10.0 g, 59.1 mmol, 1.0 eq) and anhydrous K₂CO₃ (16.3 g, 118.2 mmol, 2.0 eq) to the flask.
-
Solvent Addition: Suspend the mixture in anhydrous DMF (120 mL, ~0.5 M).
-
Nucleophile Addition: Introduce 1-methylpiperazine (7.1 g, 70.9 mmol, 1.2 eq) dropwise via syringe at room temperature.
-
Heating & Monitoring: Heat the reaction mixture to 80 °C using an oil bath. Stir vigorously for 5 hours. Self-Validation: Monitor reaction progress via LC-MS or TLC (Hexane:EtOAc 1:1). The starting material spot should completely disappear, replaced by a highly UV-active baseline-shifted spot.
-
Workup: Cool the mixture to room temperature. Pour the crude mixture into 500 mL of ice-cold distilled water under rapid stirring. A bright yellow precipitate will form immediately.
-
Isolation: Filter the precipitate through a Büchner funnel, wash with cold water (3 × 50 mL) to remove residual DMF and unreacted piperazine, and dry under high vacuum at 45 °C overnight.
-
Expected Yield: ~13.8 g (94%).
-
Protocol B: Synthesis of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol
Objective: Chemoselective reduction of the aldehyde to a primary alcohol.
-
Reactor Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar and an argon balloon.
-
Reagent Charging: Dissolve the 2-(4-methylpiperazin-1-yl)-5-nitrobenzaldehyde intermediate (10.0 g, 40.1 mmol, 1.0 eq) in anhydrous Methanol (200 mL, ~0.2 M).
-
Cooling: Submerge the flask in an ice-water bath and cool the solution to 0 °C.
-
Reduction: Slowly add Sodium Borohydride (NaBH₄) (2.27 g, 60.1 mmol, 1.5 eq) in small portions over 15 minutes. Caution: Manage the exothermic hydrogen gas evolution carefully.
-
Reaction Maturation: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature for 2 hours.
-
Quenching: Carefully quench the remaining hydride by adding saturated aqueous NH₄Cl (50 mL) dropwise. Stir for 15 minutes until bubbling ceases.
-
Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Dilute the aqueous residue with Ethyl Acetate (200 mL) and transfer to a separatory funnel. Extract the aqueous layer with additional Ethyl Acetate (2 × 100 mL).
-
Washing & Drying: Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, DCM:MeOH 95:5 to 90:10 gradient) to afford the pure product as a yellow-orange solid.
-
Expected Yield: ~9.1 g (90%).
-
Analytical Characterization
To verify the structural integrity of the final product, cross-reference against the following expected spectral data:
-
LC-MS (ESI+): m/z calculated for C₁₂H₁₈N₃O₃ [M+H]⁺ 252.13, found 252.15.
-
¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 2.8 Hz, 1H, Ar-H), 8.12 (dd, J = 8.8, 2.8 Hz, 1H, Ar-H), 7.10 (d, J = 8.8 Hz, 1H, Ar-H), 4.80 (s, 2H, -CH₂OH), 3.15 (t, 4H, piperazine-CH₂), 2.60 (t, 4H, piperazine-CH₂), 2.35 (s, 3H, -NCH₃).
References
-
Title: Parallel multi-droplet platform for reaction kinetics and optimization Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Preclinical pharmacodynamic evaluation of drug candidate SKLB-178 in the treatment of non-small cell lung cancer Source: Oncotarget URL: [Link]
-
Title: Design, synthesis, and evaluation of novel stilbene derivatives that degrade acidic nucleoplasmic DNA-binding protein 1 (And1) and synergize with PARP1 inhibitor in NSCLC cells Source: PMC (NIH) URL: [Link]
Application Note: A Detailed Protocol for the Two-Step Synthesis of (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)methanol
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis is approached via a robust two-step pathway involving a nucleophilic aromatic substitution (SNAr) reaction, followed by a selective reduction. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, detailed safety protocols, and integrated mechanistic insights to ensure a reproducible and efficient synthesis.
Introduction and Synthetic Strategy
(5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol and its derivatives are important intermediates in the synthesis of various biologically active compounds. The piperazine moiety is a common scaffold in many approved drugs, and its incorporation into a nitrophenyl framework provides a versatile handle for further chemical modifications.[1]
The synthetic strategy detailed herein is a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): The synthesis commences with the reaction between 5-fluoro-2-nitrobenzaldehyde and 1-methylpiperazine. The aromatic ring of the benzaldehyde is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group positioned ortho to the fluorine leaving group.[2][3] This facilitates the displacement of the fluoride ion by the secondary amine of 1-methylpiperazine.
-
Selective Aldehyde Reduction: The intermediate, 5-(4-methylpiperazin-1-yl)-2-nitrobenzaldehyde, is then treated with a mild reducing agent, sodium borohydride (NaBH₄), to selectively reduce the aldehyde functionality to a primary alcohol. This choice of reagent is critical as it avoids the reduction of the nitro group, which would occur with more potent reducing agents.[4]
This protocol emphasizes safety, efficiency, and a deep understanding of the underlying chemical principles.
Reaction Scheme
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. | Supplier | Purity |
| 5-Fluoro-2-nitrobenzaldehyde | 395-81-3 | 169.11 g/mol | TCI America | >97% |
| 1-Methylpiperazine | 109-01-3 | 100.16 g/mol | Sigma-Aldrich | >99% |
| Potassium Carbonate (K₂CO₃), Anhydrous | 584-08-7 | 138.21 g/mol | Fisher Scientific | >99% |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 g/mol | Sigma-Aldrich | >98% |
| N,N-Dimethylformamide (DMF), Anhydrous | 68-12-2 | 73.09 g/mol | Acros Organics | >99.8% |
| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 g/mol | J.T. Baker | >99.8% |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Fisher Scientific | ACS Grade |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | EMD Millipore | ACS Grade |
| Hexanes | 110-54-3 | - | Macron Fine Chemicals | ACS Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | VWR | Granular |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | In-house | >18 MΩ·cm |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | 144-55-8 | 84.01 g/mol | In-house prep. | - |
| Brine (Saturated NaCl soln.) | 7647-14-5 | 58.44 g/mol | In-house prep. | - |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen/Argon inlet
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Silica gel for column chromatography (230-400 mesh)
-
Glass column for chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Safety Precautions
All operations must be performed inside a certified chemical fume hood.
-
5-Fluoro-2-nitrobenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[5][6][7] Wear appropriate PPE to avoid contact.
-
1-Methylpiperazine: Flammable liquid and vapor.[8] Harmful if swallowed or in contact with skin.[9] Causes severe skin burns and eye damage.[10] Keep away from heat and open flames. Handle with extreme care, ensuring no skin or eye contact.
-
N,N-Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact.
-
Sodium Borohydride (NaBH₄): Reacts with water to produce flammable hydrogen gas. Additions to protic solvents must be done slowly and with cooling.
-
Dichloromethane (DCM): Suspected carcinogen. Minimize exposure through inhalation and skin contact.
Always consult the Material Safety Data Sheet (MSDS) for each chemical before use.[10][11] An appropriate chemical waste container should be designated for all residues.[12]
Detailed Experimental Protocol
Part A: Synthesis of 5-(4-methylpiperazin-1-yl)-2-nitrobenzaldehyde (Intermediate 1)
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 5-fluoro-2-nitrobenzaldehyde (5.00 g, 29.57 mmol, 1.0 equiv.).
-
Reagent Addition: Add anhydrous potassium carbonate (8.18 g, 59.14 mmol, 2.0 equiv.) followed by anhydrous N,N-Dimethylformamide (DMF, 100 mL).
-
Begin stirring the suspension. Add 1-methylpiperazine (3.95 mL, 35.48 mmol, 1.2 equiv.) dropwise to the mixture at room temperature.
-
Causality Note: Potassium carbonate is a mild base essential for this reaction. It serves two purposes: it scavenges the hydrofluoric acid (HF) byproduct generated during the substitution and may facilitate the nucleophilic attack by interacting with the N-H bond of the piperazine.[13][14] Using it in excess ensures the reaction goes to completion.
-
-
Reaction: Heat the reaction mixture to 90 °C using a heating mantle. Maintain this temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an eluent system of 10% Methanol in Dichloromethane. The starting material (5-fluoro-2-nitrobenzaldehyde) should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Pour the reaction mixture into a 500 mL beaker containing 200 mL of cold deionized water. A yellow precipitate should form. c. Stir the aqueous suspension for 30 minutes to ensure complete precipitation. d. Isolate the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 50 mL). e. Dry the collected yellow solid under vacuum to yield crude Intermediate 1 . The product can be used in the next step without further purification or can be purified by recrystallization from ethanol if desired.
Part B: Synthesis of (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)methanol (Final Product)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add the crude 5-(4-methylpiperazin-1-yl)-2-nitrobenzaldehyde (Intermediate 1 , ~29 mmol) and 120 mL of anhydrous methanol.
-
Cooling: Cool the resulting yellow suspension to 0 °C in an ice-water bath.
-
Reducing Agent Addition: While stirring vigorously, add sodium borohydride (NaBH₄) (1.65 g, 43.6 mmol, 1.5 equiv.) portion-wise over 15-20 minutes.
-
Causality Note: The addition must be slow and at 0 °C to control the exothermic reaction and prevent potential side reactions. NaBH₄ is a selective reducing agent that reduces aldehydes and ketones but does not affect less reactive functional groups like nitro groups under these mild conditions.[4]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the disappearance of the starting aldehyde by TLC (10% Methanol in Dichloromethane). The product will have a slightly different Rf value.
-
Quenching and Work-up: a. Cool the reaction mixture back to 0 °C in an ice bath. b. Slowly and carefully quench the reaction by adding 50 mL of deionized water dropwise to decompose the excess NaBH₄. (Caution: Hydrogen gas evolution). c. Concentrate the mixture using a rotary evaporator to remove most of the methanol. d. Transfer the remaining aqueous residue to a 500 mL separatory funnel and extract with Dichloromethane (3 x 75 mL). e. Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL). f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude final product.
-
Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. Prepare the column using a slurry of silica gel in a 98:2 Dichloromethane:Methanol mixture. c. Load the crude product onto the column and elute with a gradient of 2% to 10% Methanol in Dichloromethane. d. Collect the fractions containing the pure product (as determined by TLC). e. Combine the pure fractions and remove the solvent under reduced pressure to yield (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)methanol as a solid.[15]
Mechanistic Insights and Visualizations
The key to the first step of this synthesis is the Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction proceeds via an addition-elimination pathway, which is facilitated by the presence of the electron-withdrawing nitro group.
SNAr Reaction Mechanism
The reaction is initiated by the attack of the nucleophile (1-methylpiperazine) on the carbon atom bearing the fluorine leaving group. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The negative charge of this complex is delocalized onto the oxygen atoms of the nitro group, which greatly stabilizes the intermediate and lowers the activation energy of the reaction.[3] The subsequent elimination of the fluoride ion restores the aromaticity of the ring and yields the substituted product.
Caption: S_N_Ar mechanism for the formation of the intermediate.
Overall Synthetic Workflow
The following diagram provides a high-level overview of the entire experimental process, from starting materials to the final, purified product.
Caption: High-level workflow for the synthesis protocol.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Step 1: Reaction is sluggish or incomplete. | 1. Insufficient heating. 2. DMF not anhydrous. 3. Inactive K₂CO₃ (absorbed moisture). | 1. Ensure the internal temperature is stable at 90 °C. 2. Use a fresh bottle of anhydrous DMF. 3. Use freshly dried or a new bottle of anhydrous K₂CO₃. |
| Step 2: Incomplete reduction of aldehyde. | 1. Insufficient NaBH₄. 2. Decomposed NaBH₄. 3. Reaction time too short. | 1. Add another 0.2-0.3 equivalents of NaBH₄ and monitor by TLC. 2. Use a fresh container of NaBH₄. 3. Extend the reaction time at room temperature for another hour. |
| Step 2: Low yield after work-up. | The product has some water solubility due to the alcohol and piperazine groups. | Saturate the aqueous layer with NaCl (brine) before extraction to decrease the product's solubility in the aqueous phase. Increase the number of extractions with DCM.[16] |
| Purification: Poor separation on the column. | Eluent system is not optimal. | Adjust the polarity of the eluent. If streaks occur, adding 0.5-1% triethylamine (TEA) to the eluent system can help by deactivating acidic sites on the silica gel, improving the peak shape of basic compounds like piperazines.[17] |
Conclusion
This application note provides a reliable and well-documented protocol for the synthesis of (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)methanol. By following the detailed steps, adhering to the safety precautions, and understanding the rationale behind the procedural choices, researchers can confidently prepare this valuable intermediate for applications in pharmaceutical and chemical research. The described method is scalable and employs common laboratory reagents and techniques, making it accessible for a wide range of scientific professionals.
References
- Production of 2-aminobenzylalcohol. (1995). Google Patents (JPH07242603A).
-
5-Fluoro-2-nitrobenzaldehyde, 5g, Each. (n.d.). CP Lab Safety. Retrieved from [Link]
-
5-Fluoro-2-nitrobenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
- Mondal, R., et al. (2014). Applications of Potassium Carbonate as Catalyst or Reagent in Organic Synthesis.
- Mondal, R., et al. (2014). Recent Applications of Potassium Carbonate in Organic Synthesis.
-
Potassium Carbonate. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Working with Hazardous Chemicals. (2014). Organic Syntheses. Retrieved from [Link]
- Zhang, Y., et al. (2021). Phototriggered Labeling and Crosslinking by 2-Nitrobenzyl Alcohol Derivatives with Amine Selectivity.
- Khachatryan, D. E., & Matevosyan, S. V. (2016). Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis. Russian Chemical Bulletin, 65(1), 1-29.
-
How can I purify two different-substituted aromatic compounds? (2019). ResearchGate. Retrieved from [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]
- Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (2012). Asian Journal of Chemistry, 24(11), 5042-5044.
-
Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute. Retrieved from [Link]
-
(5-(4-methylpiperazin-1-yl)-2-nitrophenyl)methanol. (n.d.). Moleqube. Retrieved from [Link]
- Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358.
-
Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Retrieved from [Link]
- Beier, P., et al. (2015). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 11, 1937-1943.
Sources
- 1. cas 1002556-21-9|| where to buy (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)methanol [english.chemenu.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. 5-Fluoro-2-nitrobenzaldehyde | C7H4FNO3 | CID 587090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 1-Methylpiperazine - Safety Data Sheet [chemicalbook.com]
- 11. calpaclab.com [calpaclab.com]
- 12. orgsyn.org [orgsyn.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Potassium Carbonate [commonorganicchemistry.com]
- 15. (5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol | 1002556-21-9 [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. asianpubs.org [asianpubs.org]
Application Note: Utilization of[2-(4-Methylpiperazino)-5-nitrophenyl]methanol in the Synthesis of CK1γ Chemical Probes
Executive Summary
This application note details the strategic incorporation of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol as a foundational building block in the synthesis of advanced kinase inhibitors. Specifically, this intermediate is critical for generating the aniline donor in the synthesis of SGC-CK1γ-1 , the first-in-class, highly selective chemical probe for the Casein Kinase 1γ (CK1γ) subfamily developed by the Structural Genomics Consortium (SGC) in early 2026[1][2].
Chemical Rationale & Pharmacophore Design
The CK1γ subfamily (CK1γ1, CK1γ2, and CK1γ3) represents a group of "dark kinases" anchored to the plasma membrane via C-terminal palmitoylation, playing pivotal roles in WNT signaling and human cytomegalovirus (HCMV) replication[2][3]. To selectively target the ATP-binding pocket of CK1γ over other CK1 isoforms (e.g., CK1α, CK1δ), the chemical probe SGC-CK1γ-1 utilizes a 2-aminobenzimidazole core[1].
The right-hand segment of this probe is derived directly from [2-(4-Methylpiperazino)-5-nitrophenyl]methanol . The selection of this specific intermediate is driven by three causal factors:
-
Solubility and PK Optimization : The 4-methylpiperazine moiety is a classic basic solubilizing group. It projects into the solvent-exposed region of the kinase active site, drastically improving the aqueous solubility and cellular permeability of the final probe without disrupting hinge-binding interactions.
-
Selectivity Filter : The hydroxymethyl (-CH₂OH) group acts as a critical hydrogen bond donor/acceptor. Its precise spatial orientation fine-tunes the selectivity profile against off-target kinases by engaging specific residues unique to the CK1γ binding pocket.
-
Synthetic Tractability : The nitro group serves as a highly stable, masked amine. It survives upstream functionalization and storage, and can be cleanly reduced to an aniline immediately prior to the final nucleophilic aromatic substitution (S_NAr) coupling[1].
Experimental Protocols: A Self-Validating Synthetic Workflow
The synthesis of the SGC-CK1γ-1 probe requires the conversion of the nitrophenyl intermediate into a reactive aniline, followed by coupling to the benzimidazole core[1].
Protocol 1: Catalytic Reduction of the Nitroarene
Objective: Reduce[2-(4-Methylpiperazino)-5-nitrophenyl]methanol to 5-amino-2-(4-methylpiperazin-1-yl)benzyl alcohol. Causality & Expert Insight: While standard Pd/C hydrogenation is highly efficient, the basic piperazine nitrogen can coordinate with the palladium surface, occasionally stalling the reaction. The addition of a catalytic amount of acetic acid protonates the piperazine, mitigating catalyst poisoning and accelerating the reduction.
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 eq of[2-(4-Methylpiperazino)-5-nitrophenyl]methanol in anhydrous methanol (0.1 M concentration). Add glacial acetic acid (0.1 eq).
-
Catalyst Addition: Under an argon atmosphere, carefully add 10% Pd/C (10% w/w relative to the starting material).
-
Hydrogenation: Evacuate the reaction flask and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at 25 °C for 4–6 hours.
-
In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is complete when the starting material mass ([M+H]⁺) is entirely replaced by the corresponding aniline mass (a shift of approximately -30 Da).
-
Workup: Purge the flask with argon. Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess methanol.
-
Isolation: Concentrate the filtrate in vacuo. The resulting 5-amino-2-(4-methylpiperazin-1-yl)benzyl alcohol is highly susceptible to air oxidation and should be used immediately in the next step.
Protocol 2: S_NAr Coupling to the Benzimidazole Core
Objective: Synthesize SGC-CK1γ-1 via S_NAr between the newly formed aniline and 2-chloro-1H-benzo[d]imidazole-5-carbonitrile. Causality & Expert Insight: The S_NAr reaction at the C2 position of the benzimidazole is electronically facilitated by the electron-withdrawing 5-carbonitrile group[1]. Acidic conditions (e.g., HCl) are often employed to protonate the benzimidazole, further increasing the electrophilicity of the C2 carbon and driving the reaction to completion.
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 2-chloro-1H-benzo[d]imidazole-5-carbonitrile (1.0 eq) and the freshly prepared 5-amino-2-(4-methylpiperazin-1-yl)benzyl alcohol (1.2 eq) in a polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or an alcohol like ethanol.
-
Catalysis: Add a catalytic amount of concentrated HCl (0.1 eq) if using ethanol, or N,N-Diisopropylethylamine (DIPEA) (2.0 eq) if running a base-catalyzed thermal S_NAr in NMP.
-
Heating: Heat the reaction mixture to 100–110 °C for 12–18 hours.
-
IPC: Verify the consumption of the benzimidazole starting material via HPLC.
-
Purification: Cool the mixture to room temperature. Purify the crude product directly via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
-
Final Isolation: Lyophilize the pure fractions to yield SGC-CK1γ-1 as a TFA salt.
Data Presentation: Profiling the Synthesized Probe
The chemical probe synthesized from this intermediate exhibits exceptional cellular potency and target engagement, validating the structural design[1][2].
| Parameter | Assay Type | Value / Outcome | Biological Significance |
| CK1γ1 Target Engagement | NanoBRET (Cellular) | IC₅₀ < 100 nM | Confirms high cell permeability and target binding driven by the piperazine moiety. |
| CK1γ2 Target Engagement | NanoBRET (Cellular) | IC₅₀ < 100 nM | Demonstrates pan-CK1γ subfamily engagement. |
| CK1γ3 Target Engagement | NanoBRET (Cellular) | IC₅₀ < 100 nM | Validates the conserved binding mechanism across the subfamily. |
| LRP6 Phosphorylation | Western Blot (T1479) | Dose-dependent inhibition | Proves functional antagonism of WNT signaling[2]. |
| HCMV Replication | Viral Titer Assay | Significant reduction | Highlights therapeutic potential in viral infections[2][3]. |
Mechanistic Visualizations
Below is the synthetic workflow demonstrating the transformation of the intermediate.
Caption: Synthetic workflow for SGC-CK1γ-1 utilizing the nitrophenyl methanol intermediate.
The biological consequence of the synthesized probe is the inhibition of CK1γ-mediated signaling:
Caption: Mechanism of SGC-CK1γ-1 inhibiting CK1γ-mediated LRP6 phosphorylation in WNT signaling.
References
-
Capener, J. L., Kramer, T. W., Bashore, F. M., Flory, E., Li, F., Strang, B. L., & Axtman, A. D. (2026). Development of a Chemical Probe to Enable Characterization of the Casein Kinase 1γ Subfamily. Journal of Medicinal Chemistry. URL: [Link]
Sources
Application of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol in Medicinal Chemistry: A Versatile Scaffold for Targeted Therapeutics
Executive Summary
In modern drug discovery, the rational design of small-molecule inhibitors relies heavily on multifunctional building blocks that can simultaneously optimize pharmacodynamics (target affinity) and pharmacokinetics (solubility, bioavailability). [2-(4-Methylpiperazino)-5-nitrophenyl]methanol (Molecular Formula: C12H17N3O3)[1],[2] represents a highly privileged scaffold. By combining a solubilizing 4-methylpiperazine ring, a masked amine (nitro group), and a versatile benzylic alcohol, this intermediate serves as a critical branching point for the synthesis of advanced kinase inhibitors, PROTACs, and targeted covalent inhibitors.
This application note provides a comprehensive guide to the chemical rationale, divergent synthetic workflows, and validated experimental protocols for utilizing this compound in medicinal chemistry campaigns.
Chemical Rationale & Structural Significance
The structural architecture of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol is deliberately designed to address common attrition factors in drug development:
-
The 4-Methylpiperazine Moiety: Poor aqueous solubility is a primary cause of oral drug failure. The incorporation of a basic N-methylpiperazine group is a hallmark medicinal chemistry strategy to dramatically enhance aqueous solubility and tune the overall pKa of the molecule[3],[4]. Historically, the appending of this exact moiety was the pivotal breakthrough in the discovery of Imatinib (Gleevec), transforming a highly lipophilic, insoluble lead into a revolutionary, orally bioavailable leukemia drug[5],[6],[7]. Furthermore, the protonated piperazine nitrogen often forms critical salt bridges with solvent-exposed residues (e.g., Glu or Asp) at the entrance of kinase hinge regions[8].
-
The Nitro Group (Masked Amine): The nitro group at the 5-position acts as a robust protecting group for an aniline[9],[10]. It is chemically inert to a wide range of alkylation and oxidation conditions, allowing the benzylic alcohol to be manipulated first. Once late-stage diversification is required, it can be chemoselectively reduced to an amine for subsequent amidation or sulfonamidation.
-
The Hydroxymethyl Group: The benzylic alcohol provides a synthetic handle that can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., mesylate or halide) for nucleophilic displacement, or utilized directly in Mitsunobu etherifications.
Physicochemical Properties
To facilitate formulation and reaction planning, the quantitative physicochemical properties of the core scaffold are summarized below.
| Property | Value / Description |
| Chemical Name | [2-(4-Methylpiperazino)-5-nitrophenyl]methanol |
| Molecular Formula | C12H17N3O3[1],[2] |
| Molecular Weight | 251.29 g/mol [11] |
| Physical Appearance | Yellow to orange crystalline solid (characteristic of nitroaromatics) |
| Solubility | Soluble in DMSO (>50 mM), Methanol (>25 mM), and acidic aqueous media (due to piperazine protonation)[11] |
| Hydrogen Bond Donors | 1 (-OH) |
| Hydrogen Bond Acceptors | 6 (Nitro oxygens, alcohol oxygen, piperazine nitrogens) |
Divergent Synthetic Workflows & Mechanistic Visualization
The true value of this scaffold lies in its synthetic divergence. Depending on the sequence of reduction, oxidation, and substitution, researchers can access a vast chemical space.
Fig 1: Divergent synthetic pathways from the core scaffold to various therapeutic modalities.
When incorporated into a final Active Pharmaceutical Ingredient (API), the resulting molecule typically acts as a competitive inhibitor at the ATP-binding site of oncogenic kinases.
Fig 2: Pharmacological mechanism of scaffold-derived kinase inhibitors blocking tumor proliferation.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems, ensuring that intermediate stability and chemoselectivity are maintained.
Protocol A: Chemoselective Reduction of the Nitro Group
Objective: Convert the 5-nitro group to a 5-amino group for subsequent coupling, without cleaving the benzylic alcohol. Causality & Rationale: While Iron/Ammonium Chloride (Fe/NH4Cl) is excellent for complex substrates with reducible double bonds, Catalytic Hydrogenation (Pd/C, H2) is preferred here for its atom economy and clean workup. A trace amount of acetic acid is added to protonate the piperazine ring; this prevents the basic tertiary amine from poisoning the palladium catalyst[12].
Step-by-Step Procedure:
-
Preparation: Dissolve [2-(4-Methylpiperazino)-5-nitrophenyl]methanol (1.0 eq, 5.0 mmol) in anhydrous Methanol (25 mL). Add glacial acetic acid (0.1 mL).
-
Catalyst Addition: Flush the reaction flask with Argon. Carefully add 10% Pd/C (10 wt%, 0.5 mmol).
-
Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon pressure). Stir vigorously at room temperature for 4–6 hours.
-
Validation (In-Process): Monitor via LC-MS. The starting material (m/z 252 [M+H]+) should completely disappear, replaced by the highly polar amine product (m/z 222 [M+H]+).
-
Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Neutralize with saturated aqueous NaHCO3 and extract with EtOAc (3 × 20 mL). Dry over anhydrous Na2SO4 and concentrate to yield the 5-amino derivative.
Protocol B: Mild Oxidation to 5-Nitrobenzaldehyde Derivative
Objective: Oxidize the benzylic alcohol to an aldehyde for reductive amination workflows. Causality & Rationale: Activated Manganese Dioxide (MnO2) is selected over Jones reagent or Swern oxidation. MnO2 is a heterogeneous, mild oxidant that is highly chemoselective for benzylic alcohols. Crucially, it prevents over-oxidation to the carboxylic acid and tolerates the basic N-methylpiperazine nitrogen, avoiding the unwanted formation of N-oxides that frequently occur with peracid or hypervalent iodine reagents[9],[10].
Step-by-Step Procedure:
-
Preparation: Dissolve the starting material (1.0 eq, 3.0 mmol) in anhydrous Dichloromethane (DCM, 30 mL).
-
Oxidation: Add activated MnO2 (10.0 eq, 30.0 mmol) in one portion.
-
Reaction: Stir the black suspension at room temperature for 12–16 hours.
-
Validation (In-Process): Monitor via TLC (DCM:MeOH 9:1). The product aldehyde will appear as a distinct, less polar spot that is highly UV-active and stains positive with 2,4-Dinitrophenylhydrazine (2,4-DNPH).
-
Workup: Filter the reaction mixture through a tightly packed Celite pad to remove the manganese salts. Wash thoroughly with DCM.
-
Isolation: Evaporate the solvent in vacuo to afford the aldehyde in near-quantitative yield, typically requiring no further column chromatography.
Protocol C: Late-Stage Amidation (Kinase Hinge Binder Synthesis)
Objective: Couple the 5-amino intermediate (from Protocol A) with a heteroaryl carboxylic acid. Causality & Rationale: HATU is utilized as the coupling reagent instead of EDC/HOBt because the aniline nitrogen is electronically deactivated (due to the electron-withdrawing nature of the aromatic ring) and sterically hindered by the ortho-piperazine group. DIPEA is used as a non-nucleophilic base to neutralize any hydrochloride salts and drive the catalytic cycle without causing side-reactions[9],[8].
Step-by-Step Procedure:
-
Activation: In a dry flask, dissolve the desired heteroaryl carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (10 mL). Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to form the active ester.
-
Coupling: Add a solution of the 5-amino-2-(4-methylpiperazino)phenylmethanol (1.0 eq) in DMF (5 mL) dropwise to the activated ester.
-
Reaction: Stir at room temperature for 8 hours.
-
Validation (In-Process): LC-MS will show the formation of the desired amide bond.
-
Workup: Quench the reaction with water (50 mL). If the product precipitates, collect via vacuum filtration. Otherwise, extract with EtOAc (3 × 30 mL), wash the organic layer with 5% LiCl aqueous solution (to remove DMF), dry over Na2SO4, and purify via flash chromatography (Silica, DCM/MeOH gradient).
References
-
Wuts, P.G.M., Greene, T.W. Greene's Protective Groups in Organic Synthesis, 4th Edition, Wiley.[URL: https://www.wiley.com/en-us/Greene%27s+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9781118057483][9]
-
Wuts, P.G.M. Greene's Protective Groups in Organic Synthesis, 6th Edition, Wiley.[URL: https://www.wiley.com/en-us/Greene%27s+Protective+Groups+in+Organic+Synthesis%2C+6th+Edition-p-9781118057483][10]
-
Capdeville R., et al. "Glivec (STI571, Imatinib), a rationally developed, targeted anticancer drug." Nature Reviews Drug Discovery, 2002.[URL: https://www.researchgate.net/publication/11267425_Glivec_STI571_Imatinib_a_rationally_developed_targeted_anticancer_drug][5]
-
"An Insight into the Medicinal Chemistry Perspective of Macrocyclic Derivatives with Antitumor Activity: A Systematic Review." MDPI, 2022.[URL: https://www.mdpi.com/1420-3049/27/9/2849][3]
-
"Historical Perspective and Current Trends in Anticancer Drug Development." PMC, 2021.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8465422/][6]
-
"Structure-Based Discovery of a Highly Selective, Oral Polo-Like Kinase 1 Inhibitor with Potent Antileukemic Activity." Journal of Medicinal Chemistry, ACS Publications, 2025.[URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c02450][8]
-
"The discovery of first-in-class drugs: origins and evolution." Nature Reviews Drug Discovery, 2014.[URL: https://gwern.net/doc/biology/2014-swinney.pdf][7]
-
"Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors." PMC, 2020.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7555627/][12]
-
"Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation." PMC, 2018.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6014631/][4]
-
Aaron Chemicals Product Catalog. "(5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol."[URL: https://www.aaronchem.com/products/1002556-21-9.html][1]
-
Fisher Scientific Product Specifications. "L-Leucine-4-nitroanilide, 99%."[URL: https://www.fishersci.ca/shop/products/l-leucine-4-nitroanilide-99-thermo-scientific-1/p-7110196][11]
-
ChemicalBook Compound Database. "[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methanol."[URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21600902.htm][2]
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. [4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methanol [chemicalbook.com]
- 3. An Insight into the Medicinal Chemistry Perspective of Macrocyclic Derivatives with Antitumor Activity: A Systematic Review [mdpi.com]
- 4. Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Historical Perspective and Current Trends in Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gwern.net [gwern.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. wiley.com [wiley.com]
- 10. wiley.com [wiley.com]
- 11. L-Leucine-4-nitroanilide, 99%, Thermo Scientific Chemicals:Biochemical | Fisher Scientific [fishersci.ca]
- 12. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol with Electrophiles
Introduction: A Versatile Scaffold for Drug Discovery and Medicinal Chemistry
[2-(4-Methylpiperazino)-5-nitrophenyl]methanol is a key intermediate in the synthesis of a diverse range of compounds with significant potential in drug discovery and development. The molecule incorporates three critical pharmacophores: a benzylic alcohol, a nitro-aromatic ring, and a 4-methylpiperazine moiety. The piperazine ring, in particular, is recognized as a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, bioavailability, and receptor binding affinity.[1][2][3] The nitro group, an electron-withdrawing substituent, can modulate the reactivity of the aromatic ring and the benzylic alcohol, and can also serve as a handle for further chemical transformations, such as reduction to an amine.[4]
The primary reactive center for electrophilic attack on this molecule is the hydroxyl group of the benzylic alcohol. This functionality allows for a variety of transformations, most notably O-alkylation (etherification) and O-acylation (esterification), to generate a library of derivatives with diverse physicochemical and biological properties. Understanding the reactivity of this hydroxyl group with various electrophiles is paramount for its effective utilization in synthetic campaigns.
This guide provides a comprehensive overview of the theoretical and practical aspects of reacting [2-(4-Methylpiperazino)-5-nitrophenyl]methanol with common electrophiles. It includes detailed, step-by-step protocols for etherification and esterification reactions, explains the rationale behind the chosen experimental conditions, and provides expected analytical data for the resulting products.
Chemical Reactivity and Mechanistic Considerations
The reaction of the benzylic alcohol in [2-(4-Methylpiperazino)-5-nitrophenyl]methanol with electrophiles proceeds primarily through nucleophilic substitution at the benzylic carbon. The hydroxyl group itself is a poor leaving group; therefore, it typically requires activation to facilitate the reaction.[5]
Etherification (O-Alkylation)
The formation of an ether bond from a benzylic alcohol can be achieved through various methods, most commonly via a Williamson-type synthesis. In this approach, the alcohol is first deprotonated with a base to form a more nucleophilic alkoxide, which then displaces a leaving group on an alkyl halide or a similar electrophile.
Causality Behind Experimental Choices:
-
Choice of Base: A moderately strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is typically sufficient to deprotonate the benzylic alcohol. The choice of base can influence the reaction rate and selectivity. For instance, a bulkier base like KOtBu can sometimes minimize side reactions.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal for this reaction. They effectively solvate the cation of the base without interfering with the nucleophilicity of the alkoxide.
-
Electrophile: Primary alkyl halides (e.g., methyl iodide, benzyl bromide) are excellent electrophiles for this reaction, which generally proceeds via an SN2 mechanism. Secondary and tertiary halides are more prone to elimination side reactions.
-
Influence of Substituents: The electron-withdrawing nitro group at the para position to the piperazine moiety can slightly decrease the nucleophilicity of the benzylic oxygen by induction. However, the benzylic position is still sufficiently activated for these reactions. The 4-methylpiperazine group is a bulky, electron-donating substituent that can influence the steric accessibility of the benzylic position and may also be protonated under acidic conditions, though the basic conditions of the Williamson ether synthesis should prevent this.
Esterification (O-Acylation)
Esterification of the benzylic alcohol is readily achieved by reaction with an acyl halide (e.g., acetyl chloride, benzoyl chloride) or a carboxylic anhydride. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl).[6]
Causality Behind Experimental Choices:
-
Electrophile: Acyl chlorides are highly reactive electrophiles due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly susceptible to nucleophilic attack.[6]
-
Base: A tertiary amine base, such as triethylamine (Et3N) or pyridine, is commonly used to scavenge the HCl generated during the reaction. This prevents the protonation of the starting material or the product and drives the reaction to completion.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or THF are suitable for this reaction. They are inert to the reaction conditions and effectively dissolve the reactants.
-
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group.[7]
Experimental Protocols
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
[2-(4-Methylpiperazino)-5-nitrophenyl]methanol is harmful if swallowed and causes skin and eye irritation.
-
Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Protocol 1: Etherification - Synthesis of {2-(4-Methylpiperazino)-5-nitrophenyl}methoxymethyl ether
This protocol describes the O-methylation of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol using methyl iodide.
Materials:
-
[2-(4-Methylpiperazino)-5-nitrophenyl]methanol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Methyl iodide (CH3I) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and other standard glassware.
Workflow Diagram:
Caption: Etherification Workflow Diagram
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add [2-(4-Methylpiperazino)-5-nitrophenyl]methanol (e.g., 2.51 g, 10.0 mmol, 1.0 eq) and anhydrous THF (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, e.g., 0.48 g, 12.0 mmol, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Add methyl iodide (e.g., 0.93 mL, 2.13 g, 15.0 mmol, 1.5 eq) dropwise via a syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution (20 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired ether.
Protocol 2: Esterification - Synthesis of [2-(4-Methylpiperazino)-5-nitrophenyl]methyl acetate
This protocol describes the O-acetylation of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol using acetyl chloride.
Materials:
-
[2-(4-Methylpiperazino)-5-nitrophenyl]methanol (1.0 eq)
-
Acetyl chloride (CH3COCl) (1.2 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and other standard glassware.
Workflow Diagram:
Caption: Esterification Workflow Diagram
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add [2-(4-Methylpiperazino)-5-nitrophenyl]methanol (e.g., 2.51 g, 10.0 mmol, 1.0 eq) and anhydrous DCM (50 mL).
-
Add triethylamine (e.g., 2.1 mL, 1.52 g, 15.0 mmol, 1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (e.g., 0.85 mL, 0.94 g, 12.0 mmol, 1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with saturated aqueous NaHCO3 solution (2 x 30 mL).
-
Wash the organic layer with water (30 mL) and then brine (30 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired ester.
Data Presentation and Expected Results
The successful synthesis of the ether and ester derivatives can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: Physicochemical and Predicted Analytical Data for the Starting Material and Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted 1H NMR (CDCl3, δ ppm) | Predicted 13C NMR (CDCl3, δ ppm) |
| [2-(4-Methylpiperazino)-5-nitrophenyl]methanol | C12H17N3O3 | 251.29 | 8.1-7.9 (m, 2H, Ar-H), 7.0-6.8 (d, 1H, Ar-H), 4.7 (s, 2H, CH2OH), 3.3-3.1 (m, 4H, piperazine-H), 2.7-2.5 (m, 4H, piperazine-H), 2.4 (s, 3H, N-CH3) | 155-153, 140-138, 128-126, 125-123, 115-113, 64-62 (CH2OH), 55-53 (piperazine-C), 48-46 (piperazine-C), 45-43 (N-CH3) |
| {2-(4-Methylpiperazino)-5-nitrophenyl}methoxymethyl ether | C13H19N3O3 | 265.31 | 8.1-7.9 (m, 2H, Ar-H), 7.0-6.8 (d, 1H, Ar-H), 4.6 (s, 2H, Ar-CH2-O), 3.4 (s, 3H, O-CH3), 3.3-3.1 (m, 4H, piperazine-H), 2.7-2.5 (m, 4H, piperazine-H), 2.4 (s, 3H, N-CH3) | 155-153, 140-138, 130-128, 125-123, 115-113, 73-71 (Ar-CH2-O), 59-57 (O-CH3), 55-53 (piperazine-C), 48-46 (piperazine-C), 45-43 (N-CH3) |
| [2-(4-Methylpiperazino)-5-nitrophenyl]methyl acetate | C14H19N3O4 | 293.32 | 8.1-7.9 (m, 2H, Ar-H), 7.0-6.8 (d, 1H, Ar-H), 5.2 (s, 2H, Ar-CH2-O), 3.3-3.1 (m, 4H, piperazine-H), 2.7-2.5 (m, 4H, piperazine-H), 2.4 (s, 3H, N-CH3), 2.1 (s, 3H, COCH3) | 171-169 (C=O), 155-153, 140-138, 130-128, 125-123, 115-113, 66-64 (Ar-CH2-O), 55-53 (piperazine-C), 48-46 (piperazine-C), 45-43 (N-CH3), 21-19 (COCH3) |
Note: Predicted NMR data is based on analogous structures found in the literature and standard chemical shift tables. Actual values may vary.[8]
Expected IR Spectroscopy Data:
-
Starting Material: A broad peak around 3400 cm-1 corresponding to the O-H stretch of the alcohol will be present.
-
Ether Product: The broad O-H peak will disappear, and a characteristic C-O-C stretching band will appear around 1100 cm-1.
-
Ester Product: The broad O-H peak will disappear, and a strong C=O stretching band will appear around 1735 cm-1, in addition to a C-O stretching band around 1240 cm-1.
Expected Mass Spectrometry Data:
The mass spectra of the products should show the expected molecular ion peaks ([M+H]+ in ESI-MS) corresponding to their respective molecular weights.
Conclusion
[2-(4-Methylpiperazino)-5-nitrophenyl]methanol is a valuable building block for the synthesis of novel compounds. The protocols outlined in these application notes provide reliable and reproducible methods for the etherification and esterification of its benzylic alcohol functionality. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently generate a diverse library of derivatives for further investigation in drug discovery and medicinal chemistry programs.
References
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 2022.
-
An evolving role of piperazine moieties in drug design and discovery. PubMed, 2013.
-
Etherification reactions of para-substituted benzyl alcohol derivatives. ResearchGate.
-
Preparing Alkyl Halides from Alcohols. Chemistry LibreTexts, 2024.
-
(5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol. Fisher Scientific.
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library, 2026.
-
The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 2019.
-
1H- and 13C-NMR for - Rsc.org. Royal Society of Chemistry.
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
-
WO2004065360A2 - Piperazine derivatives and their use as synthesis intermediates. Google Patents.
-
Acyl chlorides and alcohols. Save My Exams.
-
efficient catalytic procedure for - LOCKSS. HETEROCYCLES, 2000.
-
How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde? ResearchGate.
-
[2-(4-Methylpiperazino)-5-nitrophenyl]methanol. Santa Cruz Biotechnology.
-
Ph3P=O-Catalyzed Reductive Deoxygenation of Alcohols. Organic Chemistry Portal.
-
Current Chemistry Letters Oxidation of o-chloro and o-hydroxy benzyl alcohols catalyzed by copper (II) tetraphenylporphyrin nan. Growing Science.
-
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 2011.
-
Oxidative Esterification of p-Nitrobenzyl Alcohol with Methanol. ResearchGate.
-
Preparing Alkyl Halides from Alcohols. Chemistry LibreTexts, 2024.
-
The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate.
-
Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online, 2020.
-
Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions. ChemCatChem, 2020.
-
Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. PLoS ONE, 2020.
-
Alkyl Halides to Alcohols. Chemistry Steps.
-
Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal.
-
Aerobic oxidation and oxidative esterification of alcohols through cooperative catalysis under metal-free conditions. Royal Society of Chemistry.
-
Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses, 2020.
-
Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of the Brazilian Chemical Society, 2024.
-
Synthesis of piperazines. Organic Chemistry Portal.
-
Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters. Molecules, 2024.
-
Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. Benchchem.
-
o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. ACS Macro Letters, 2012.
-
Making Alkyl Halides From Alcohols. Master Organic Chemistry, 2015.
-
Comparison of protocols for the acylation of phenol and benzyl alcohol. ResearchGate.
-
DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Dublin City University, 2000.
-
Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Chemistry Steps.
-
5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours. ChemRxiv.
-
Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. The University of Northern Colorado.
-
p-NITROBENZOYL CHLORIDE. Organic Syntheses.
-
Synthesis of Heterocyclic Scaffolds from Nitrobenzyl Alcohols Using Reduction‐Generated Azaquinone Methides and Cyclization. Angewandte Chemie International Edition, 2026.
-
Benzenemethanol, 4-nitro-. NIST WebBook.
-
reaction between acyl chlorides and alcohols - addition / elimination. Chemguide.
-
(5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol. MilliporeSigma.
-
Organic compounds. MassBank.
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. savemyexams.com [savemyexams.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization Strategies for the Hydroxyl Group of[2-(4-Methylpiperazino)-5-nitrophenyl]methanol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, self-validating experimental protocols, and structural derivatization.
Chemical Context & Reactivity Profiling[2-(4-Methylpiperazino)-5-nitrophenyl]methanol is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors targeting ALK and EGFR [5].
From a synthetic perspective, this molecule presents a unique triad of reactive sites that must be carefully managed:
-
The Primary Hydroxyl Group (-CH₂OH): The primary target for derivatization. It is insulated from the aromatic ring by a methylene bridge, but still experiences inductive effects.
-
The 4-Methylpiperazine Moiety: A basic tertiary amine (pKa ~ 8.5). It will readily form salts with acidic byproducts, altering the molecule's solubility and phase-partitioning behavior during workup.
-
The Nitro Group (-NO₂): A strongly electron-withdrawing group positioned para to the piperazine and meta to the hydroxymethyl group. It inductively pulls electron density away from the benzylic position, rendering the hydroxyl oxygen slightly less nucleophilic than a standard, unfunctionalized benzyl alcohol.
Successfully derivatizing the hydroxyl group requires overcoming this diminished nucleophilicity while simultaneously managing the basicity of the piperazine ring.
Derivatization Strategy 1: Electrophilic Activation via Chlorination
Mechanistic Causality
To utilize this building block in downstream Sₙ2 cross-coupling reactions (e.g., amine alkylation or etherification), the hydroxyl group must be converted into a potent electrophile. is the reagent of choice over phosphorus-based halogenators (like PBr₃ or PCl₅) [3].
The reaction proceeds via a chlorosulfite intermediate. Crucially, the HCl gas generated in situ immediately protonates the basic piperazine ring. This protonation is highly advantageous: it ties up the basic nitrogen, preventing it from interfering with the electrophilic sulfur of SOCl₂ or undergoing unwanted oxidative side reactions.
Self-Validating Protocol: Chlorination
-
Preparation: Charge a flame-dried round-bottom flask with [2-(4-Methylpiperazino)-5-nitrophenyl]methanol (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under an inert nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to control the initial exothermic reaction.
-
Reagent Addition: Add SOCl₂ (1.5 eq) dropwise over 10 minutes. Causality: Dropwise addition controls the evolution of HCl and SO₂ gases, preventing reaction runaway.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
In-Process Control: Monitor the reaction via LC-MS. The product will appear as the corresponding benzyl chloride mass [M+H]⁺.
-
Quenching & Isolation: Concentrate the reaction mixture directly under reduced pressure to remove DCM and excess volatile SOCl₂.
-
Self-Validation Step:Do not use an aqueous workup. The resulting benzyl chloride is highly reactive; introducing water will cause rapid hydrolysis back to the starting alcohol. The product is isolated cleanly as the hydrochloride salt.
-
-
Storage: Store the resulting solid under argon at -20 °C until ready for the subsequent Sₙ2 coupling.
Derivatization Strategy 2: O-Acylation (Esterification)
Mechanistic Causality
Esterification is commonly employed to create prodrugs, modulating the lipophilicity and oral bioavailability of the final API [4]. Because the strongly electron-withdrawing nitro group deactivates the benzylic alcohol, standard acylation with acyl chlorides is sluggish.
To overcome this, is employed as a nucleophilic catalyst [2]. DMAP reacts rapidly with the acyl chloride to form a highly electrophilic acylpyridinium intermediate, which efficiently transfers the acyl group to the deactivated alcohol [1]. N,N-Diisopropylethylamine (DIPEA) is added as a non-nucleophilic bulk base to neutralize the resulting HCl, keeping the piperazine free-based and preventing the reaction from stalling.
Self-Validating Protocol: DMAP-Catalyzed Esterification
-
Preparation: Dissolve the starting material (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Base/Catalyst Addition: Add DIPEA (2.5 eq) and DMAP (0.1 eq). Causality: 2.5 equivalents of DIPEA are strictly required because the basic piperazine will consume 1 equivalent of the generated HCl; the excess ensures the reaction medium remains basic.
-
Acylation: Cool the mixture to 0 °C. Add the desired acyl chloride (e.g., Acetyl chloride or Pivaloyl chloride, 1.2 eq) dropwise.
-
Reaction: Stir at room temperature for 4 hours. Monitor via TLC (DCM:MeOH 9:1).
-
Workup & Phase-Partitioning: Dilute the mixture with additional DCM. Wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Self-Validation Step: The NaHCO₃ wash serves a critical dual purpose: it quenches any unreacted acyl chloride and selectively partitions the water-soluble DMAP into the aqueous phase. The highly lipophilic esterified product remains entirely in the organic phase, ensuring high purity before chromatography.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify via silica gel flash chromatography.
Visualizing the Workflows
Figure 1: Divergent derivatization pathways for the primary hydroxyl group.
Figure 2: Self-validating experimental workflow for DMAP-catalyzed esterification.
Quantitative Data Summary
The table below summarizes the expected parameters and yields for the derivatization of the hydroxyl group based on the protocols provided.
| Derivatization Method | Reagents & Catalysts | Reaction Temp & Time | Expected Yield | Downstream Application |
| Halogenation (Chlorination) | SOCl₂, Anhydrous DCM | 0 °C to RT, 2 h | 85 - 95% | Electrophile for Sₙ2 cross-coupling (e.g., amine alkylation) |
| O-Acylation (Esterification) | Acyl Chloride, DIPEA, DMAP | 0 °C to RT, 4 h | 75 - 88% | Prodrug synthesis, lipophilicity modulation |
| Carbamoylation | Isocyanate, TEA, DCM | RT, 6 - 8 h | 70 - 80% | Structural linkers, targeted protein degraders (PROTACs) |
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.[Link]
-
Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: super acylation and alkylation catalysts. Chemical Society Reviews, 12(2), 129-161.[Link]
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons.[Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[Link]
- World Intellectual Property Organization. (2010).
Application Notes and Protocols for the Recrystallization of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol from Methanol
Abstract
This document provides a comprehensive, in-depth guide for the purification of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol via recrystallization from methanol. The protocol is designed for researchers, scientists, and professionals in drug development who require a high-purity crystalline product. This guide moves beyond a simple list of steps to explain the underlying scientific principles and rationale for each procedural choice, ensuring both technical accuracy and practical, field-proven insights. The self-validating nature of the described protocol is intended to produce a consistent, high-quality final product.
Introduction: The Critical Role of Purification
[2-(4-Methylpiperazino)-5-nitrophenyl]methanol is a complex organic molecule featuring both an arylpiperazine and a nitrophenyl moiety. Such compounds are of significant interest in medicinal chemistry and materials science. The purity of this compound is paramount for its intended downstream applications, as even minor impurities can significantly alter its biological activity, physical properties, and safety profile.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point. Methanol has been selected as the solvent for this protocol due to its favorable solubility characteristics for nitrophenyl and arylpiperazine compounds, its relatively low boiling point for easy removal, and its polarity which is suitable for dissolving the target molecule while potentially leaving less polar impurities behind.[3][4]
This guide provides a detailed, step-by-step protocol for the recrystallization of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol from methanol, along with a thorough explanation of the rationale behind each step to empower the researcher with a deep understanding of the process.
Health and Safety Precautions
Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for [2-(4-Methylpiperazino)-5-nitrophenyl]methanol and methanol.
-
[2-(4-Methylpiperazino)-5-nitrophenyl]methanol: This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5]
-
Methanol: Methanol is a highly flammable liquid and vapor that is toxic if swallowed, in contact with skin, or if inhaled.[6] It can cause serious eye irritation and is suspected of damaging fertility or the unborn child.[6]
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (nitrile or neoprene)
-
Splash-proof safety goggles or a face shield
-
Flame-resistant lab coat
-
Work should be conducted in a well-ventilated chemical fume hood.
Experimental Protocol
This protocol is designed for the recrystallization of approximately 1 gram of crude [2-(4-Methylpiperazino)-5-nitrophenyl]methanol. Adjustments to solvent volumes may be necessary depending on the initial purity of the crude material.
Materials and Equipment
Materials:
-
Crude [2-(4-Methylpiperazino)-5-nitrophenyl]methanol
-
Methanol (ACS grade or higher)
-
Activated Charcoal (optional, for colored impurities)
-
Ice
Equipment:
-
Erlenmeyer flasks (50 mL and 125 mL)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Short-stemmed glass funnel
-
Fluted filter paper
-
Watch glass
-
Büchner funnel and flask
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Drying oven or vacuum desiccator
Step-by-Step Recrystallization Procedure
-
Dissolution:
-
Place 1.0 g of crude [2-(4-Methylpiperazino)-5-nitrophenyl]methanol into a 50 mL Erlenmeyer flask containing a magnetic stir bar.
-
Add approximately 10 mL of methanol to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Add methanol in small portions (1-2 mL at a time) until the solid completely dissolves.[7] The goal is to use the minimum amount of hot solvent to create a saturated solution.[8] Avoid adding an excess of solvent, as this will reduce the yield of the recrystallized product.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (a spatula tip's worth) to the solution.[9]
-
Gently swirl the flask and then reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Filtration:
-
This step is crucial to remove any insoluble impurities or activated charcoal.[10][11][12]
-
Set up a hot filtration apparatus by placing a short-stemmed funnel with fluted filter paper into the neck of a 125 mL Erlenmeyer flask.
-
Place the filtration apparatus on the hot plate and add a small amount of clean methanol to the filter flask. Heat the methanol to boiling; the hot vapors will preheat the funnel and prevent premature crystallization.[9][12]
-
Once the funnel is hot, quickly pour the hot solution of the compound through the fluted filter paper.[11]
-
If crystals begin to form on the filter paper, wash them through with a small amount of hot methanol.[9]
-
-
Crystallization:
-
Inducing Crystallization (If Necessary):
-
Crystal Collection (Vacuum Filtration):
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold methanol.
-
Turn on the vacuum source and pour the crystalline mixture into the Büchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing the Crystals:
-
With the vacuum still applied, wash the crystals with a small amount of ice-cold methanol.[2] This will remove any residual soluble impurities from the crystal surfaces. Use a minimal amount of cold solvent to avoid dissolving the product.
-
-
Drying the Crystals:
-
Leave the vacuum on to pull air through the crystals for several minutes to aid in initial drying.
-
Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.
-
Mechanism & Rationale
The success of recrystallization hinges on the principle that the solubility of most solids increases with temperature.[1]
-
Dissolution in Hot Solvent: By dissolving the crude compound in a minimum amount of hot methanol, a saturated solution is created. The impurities should either be insoluble in hot methanol (and thus removed during hot filtration) or present in such small amounts that they remain in solution upon cooling.
-
Vacuum Filtration and Washing: Vacuum filtration is a rapid method for separating the solid crystals from the liquid "mother liquor," which contains the dissolved impurities.[9] Washing with a small amount of ice-cold solvent is essential to rinse away any mother liquor adhering to the crystal surfaces without significantly dissolving the purified product.[2][16]
Data Presentation
| Parameter | Value/Range | Rationale |
| Initial Mass of Crude Compound | 1.0 g | Starting quantity for this protocol. |
| Initial Volume of Methanol | ~10 mL | An initial estimate to begin the dissolution process. |
| Final Volume of Methanol | To be determined experimentally | The minimum volume required for complete dissolution at boiling point. |
| Hot Filtration Temperature | Boiling point of Methanol (~65 °C) | To ensure the compound remains dissolved during filtration. |
| Cooling Rate | Slow, undisturbed cooling | Promotes the formation of large, pure crystals. |
| Ice Bath Temperature | 0-5 °C | Maximizes the yield of the crystallized product. |
| Washing Solvent | Ice-cold Methanol | Removes impurities without significant product loss. |
| Drying Temperature | < Melting Point of Product | Prevents melting and decomposition of the purified compound. |
Visualizations
Recrystallization Workflow
Caption: Workflow diagram illustrating the key stages of the recrystallization process.
References
- Vertex AI Search. (2025, November 20). The Ultimate Guide to Washing Crystals Safely and Effectively for Lasting Energy.
-
Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. [Link]
- Unknown. (n.d.). 4.
- Unknown. (2006, January 8).
-
Wikipedia. (n.d.). Crystallization. [Link]
- Safrole. (n.d.).
-
Scribd. (n.d.). Hot Filtration in Recrystallization | PDF. [Link]
- UCT Science. (n.d.).
- Wired Chemist. (n.d.).
-
Chemistry LibreTexts. (2025, August 20). 2.5: Hot Filtration. [Link]
-
ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?. [Link]
-
Chemistry LibreTexts. (2022, April 7). 1.5E: Hot Filtration. [Link]
- Rockhounding Arkansas. (n.d.). Cleaning Quartz Crystals.
- Cañon City Geology Club. (n.d.). how to clean minerals and crystals.
- A.G. Layne, Inc. (2015, May 19).
-
Quora. (2017, February 2). How do you recrystallize a product from methanol?. [Link]
- MedchemExpress.com. (2026, January 13).
-
Sciencemadness Discussion Board. (2009, August 17). Washing crystals. [Link]
-
ResearchGate. (2014, July 15). Is p-nitrophenol soluble in organic solvents?. [Link]
- Unknown. (n.d.).
- Unknown. (n.d.). 2-Nitrophenol Solution (Solvent: Methanol) | 1X1ML | C6H5NO3 | 679343 | 88-75-5.
- Unknown. (n.d.).
- Unknown. (n.d.). Aggregation of p-Nitrophenyl Alkanoates in Aqueous Solution.
-
The Journal of Chemical Physics. (2007, December 26). Formation of supercooled liquid solutions from nanoscale amorphous solid films of methanol and ethanol. [Link]
- Benchchem. (n.d.).
- Pi Chemicals. (n.d.).
- Fisher Scientific. (2023, September 25).
- Unknown. (n.d.). (5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol.
- Unknown. (n.d.).
-
PubMed Central. (n.d.). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. [Link]
-
MDPI. (2021, May 8). Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions. [Link]
- Neuroquantology. (n.d.).
-
PMC. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. [Link]
-
YouTube. (2010, September 2). Recrystallization Demonstrated by Mark Niemczyk, PhD. [Link]
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
-
ResearchGate. (2017, April 23). What solvent should I use to recrystallize pyrazoline?. [Link]
Sources
- 1. safrole.com [safrole.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol | 1002556-21-9 [sigmaaldrich.com]
- 6. aglayne.com [aglayne.com]
- 7. quora.com [quora.com]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. Recrystallization [wiredchemist.com]
- 10. scribd.com [scribd.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Crystallization - Wikipedia [en.wikipedia.org]
- 16. Sciencemadness Discussion Board - Washing crystals - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note: Chromatographic Purification Strategies for [2-(4-Methylpiperazino)-5-nitrophenyl]methanol
Executive Summary
The isolation of basic amine-containing active pharmaceutical ingredients (APIs) and intermediates often presents significant chromatographic challenges. [2-(4-Methylpiperazino)-5-nitrophenyl]methanol is a highly polar, basic compound that is notoriously difficult to purify using standard normal-phase chromatography. This application note details the mechanistic rationale and step-by-step protocols for purifying this compound, comparing modified bare silica approaches with advanced amine-functionalized stationary phases.
Chemical Profiling & The "Piperazine Penalty"
To design an effective purification self-validating system, one must first analyze the physicochemical properties of the target analyte.[2-(4-Methylpiperazino)-5-nitrophenyl]methanol contains three distinct functional groups that dictate its chromatographic behavior:
-
Nitro Group (-NO₂): A strongly electron-withdrawing group that increases the UV absorbance of the molecule, making it highly visible for fraction monitoring at 254 nm.
-
Benzyl Alcohol (-CH₂OH): Introduces significant polarity and acts as both a hydrogen-bond donor and acceptor.
-
4-Methylpiperazine Ring: Contains a secondary-like (aniline-conjugated) amine and a tertiary aliphatic amine. The tertiary amine is highly basic.
The Causality of Streaking: Standard silica gel (SiO₂) is densely populated with surface silanol groups (-SiOH) that act as Brønsted acids. When a basic amine like the piperazine derivative is introduced to the column, a strong acid-base interaction occurs[1]. The amine becomes protonated and binds ionically to the stationary phase. This thermodynamic trap results in severe band broadening (streaking), poor resolution, and catastrophic loss of product recovery ()[1].
Mechanistic Chromatographic Strategies
To overcome the acid-base interaction, the chromatographic system must be engineered to either mask the acidic silanols or remove them entirely.
Strategy A: Mobile Phase Modification (Kinetic Competition)
By adding 1-2% of a volatile basic modifier like Triethylamine (TEA) or Ammonium Hydroxide to the mobile phase, the modifier kinetically outcompetes the target analyte for the acidic silanol binding sites[2]. The silica becomes temporarily "deactivated," allowing the piperazine derivative to elute based on standard polarity rather than ionic retention ()[3].
Strategy B: Stationary Phase Modification (Thermodynamic Solution)
Replacing bare silica with amine-functionalized silica completely eliminates the Brønsted acid sites. The stationary phase surface is intrinsically basic, repelling the basic piperazine nitrogens and allowing for standard normal-phase elution without the need for toxic or difficult-to-remove modifiers ()[4].
Workflow for selecting and optimizing the chromatographic purification of basic amine derivatives.
Experimental Protocols
Protocol A: Modified Normal-Phase Chromatography (Cost-Effective)
This protocol utilizes standard bulk silica gel, making it highly accessible. It relies on a self-validating pre-treatment step to ensure the column is fully deactivated before the sample is introduced.
-
Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) at a 95:5 (v/v) ratio. Add 1% Triethylamine (TEA) to the total volume[2].
-
Causality: DCM provides solvation for the aromatic rings, MeOH disrupts hydrogen bonding from the benzyl alcohol, and TEA suppresses piperazine ionization.
-
-
Column Deactivation (Validation Step): Slurry pack a glass column with standard silica gel (60 Å, 230-400 mesh) using the TEA-modified solvent. Flush the packed column with at least 1.5 to 2 column volumes of the eluent.
-
Causality: This ensures complete saturation and deactivation of the silanols prior to loading. Discard this initial eluent ()[3].
-
-
Dry Loading: Due to the compound's polarity, liquid loading in pure DCM will cause precipitation at the column head, ruining the separation. Dissolve the crude mixture in a minimum volume of MeOH. Add dry silica gel (3 to 5 times the mass of the crude material). Remove the solvent under reduced pressure until a dry, free-flowing powder is achieved ()[5]. Layer this evenly onto the top of the column and protect it with a thin layer of sea sand.
-
Elution & Monitoring: Elute the column using a step gradient, gradually increasing MeOH from 5% to 10% (maintaining 1% TEA throughout). Collect fractions and monitor via TLC (UV 254 nm).
-
Post-Processing: Pool pure fractions and concentrate via rotary evaporation. To remove residual TEA, co-evaporate the product twice with toluene or high-purity DCM.
Protocol B: Amine-Functionalized Silica Chromatography (High-Recovery)
This protocol is optimal for sensitive downstream applications where residual TEA cannot be tolerated.
-
Solvent Preparation: Prepare a simple gradient of DCM and MeOH.
-
Causality: Do not add TEA or ammonia. The stationary phase is already basic; adding modifiers will disrupt the separation and complicate solvent removal ()[4].
-
-
Column Setup: Equilibrate a pre-packed amine-functionalized silica flash column with 100% DCM.
-
Sample Loading: Dry load the sample using Celite or amine-functionalized silica. Do not use standard bare silica for dry loading, as introducing acidic silica to the top of an amine column will re-introduce the acid-base streaking issue.
-
Elution: Run a gradient from 0% to 10% MeOH in DCM. The target compound will elute earlier and in a tighter band compared to bare silica due to the reduced overall polarity of the amine phase[4].
Quantitative Data & Method Comparison
The following table summarizes the expected chromatographic parameters and quantitative impacts of choosing either purification strategy:
| Parameter | Protocol A (Bare Silica + TEA) | Protocol B (Amine-Silica) | Causality / Impact |
| Stationary Phase | Standard SiO₂ (Acidic) | Amine-bonded SiO₂ (Basic) | Dictates the primary interaction mechanism. |
| Mobile Phase | DCM / MeOH / 1% TEA | DCM / MeOH (No modifier) | TEA is required in Protocol A to kinetically block silanols. |
| Loading Capacity | Low (~1% of column mass) | High (~10% of column mass) | Amine columns prevent tailing, allowing for up to 10x higher sample loading ()[4]. |
| Peak Shape | Broad to Moderate | Sharp and Symmetrical | Elimination of ionic retention significantly improves resolution. |
| Post-Processing | Requires TEA co-evaporation | Direct evaporation | Protocol B eliminates the risk of residual basic modifier in the final API. |
References
-
Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." Teledyne ISCO Application Notes. Available at:[Link]
-
Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Flash Purification Blog, Feb 2023. Available at: [Link]
-
University of Rochester. "Purification: Tips for Flash Column Chromatography." Department of Chemistry Resources. Available at: [Link]
-
Biotage. "Is there an easy way to purify organic amines?" Biotage Flash Purification Blog, Jan 2023. Available at:[Link]
Sources
1H NMR spectrum of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol
An Application Guide to the ¹H NMR Spectrum of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the acquisition, analysis, and interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum for the compound [2-(4-Methylpiperazino)-5-nitrophenyl]methanol (CAS No. 1002556-21-9)[1]. Designed for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries, this document offers a detailed protocol for sample preparation and data acquisition. It further presents an in-depth analysis of the expected spectrum, including signal assignments rationalized by the compound's distinct structural motifs: a 1,2,4-trisubstituted nitrophenyl ring, a 4-methylpiperazine moiety, and a benzylic alcohol. This guide integrates theoretical principles with practical insights to ensure accurate structural verification and purity assessment.
Introduction and Scientific Context
[2-(4-Methylpiperazino)-5-nitrophenyl]methanol is a multifaceted organic molecule featuring several key functional groups that impart distinct electronic and steric properties. Its structure comprises a benzene ring substituted with a strongly electron-withdrawing nitro group, an electron-donating methylpiperazino group, and a hydroxymethyl group. ¹H NMR spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural elucidation of such molecules. By mapping the chemical environment of each proton, ¹H NMR provides critical information on the molecule's connectivity, conformation, and electronic distribution.
The strategic placement of substituents on the aromatic ring creates a unique and predictable pattern of signals. The electron-withdrawing nature of the nitro group significantly deshields protons ortho and para to it, shifting their resonance signals downfield. Conversely, the electron-donating piperazino group shields its ortho and para positions. Understanding this electronic interplay is fundamental to correctly assigning the aromatic proton signals. Furthermore, the aliphatic protons of the methylpiperazine ring and the benzylic methanol group provide characteristic signals that confirm the presence and integrity of these pharmacophorically significant moieties.
Molecular Structure and Predicted Proton Environments
A thorough analysis of the molecular structure allows for the prediction of distinct proton signals in the ¹H NMR spectrum. The structure is broken down into three key regions: Aromatic, Piperazine, and Aliphatic side-chains.
Figure 1: Molecular structure of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol with key protons labeled.
Predicted ¹H NMR Signal Assignments
| Label | Protons | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J, Hz) | Rationale |
| h | H-6 | ~8.10 - 8.20 | d | 1H | J(meta) ≈ 2.5 | Ortho to NO₂ group, strongly deshielded. Coupled to H-4 (meta). |
| g | H-4 | ~7.90 - 8.00 | dd | 1H | J(ortho) ≈ 9.0, J(meta) ≈ 2.5 | Ortho to piperazine, para to NO₂. Coupled to H-3 (ortho) and H-6 (meta). |
| f | H-3 | ~7.10 - 7.20 | d | 1H | J(ortho) ≈ 9.0 | Ortho to methanol, meta to NO₂. Coupled to H-4 (ortho). |
| d | -CH ₂OH | ~4.70 - 4.80 | s (or d) | 2H | - | Benzylic protons adjacent to an oxygen atom. May couple to OH proton. |
| e | -CH₂OH | Variable (2-5) | br s | 1H | - | Labile proton; chemical shift is solvent and concentration dependent.[2] |
| a | Piperazine (-NCH ₂) | ~3.20 - 3.40 | m | 4H | - | Protons on piperazine carbons adjacent to the aromatic ring. |
| b | Piperazine (-NCH ₂) | ~2.50 - 2.70 | m | 4H | - | Protons on piperazine carbons adjacent to the N-methyl group. |
| c | -CH ₃ | ~2.30 - 2.40 | s | 3H | - | Methyl group protons on the piperazine nitrogen. |
Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet, m = multiplet.
Application Protocol: ¹H NMR Spectrum Acquisition
This section details a standardized protocol for obtaining a high-resolution ¹H NMR spectrum of the title compound.
Figure 2: Standard workflow for ¹H NMR sample preparation and data acquisition.
Materials and Instrumentation
-
Compound: [2-(4-Methylpiperazino)-5-nitrophenyl]methanol, solid.
-
NMR Solvent: DMSO-d₆ (recommended for good solubility and observation of the -OH proton) or CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS).
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Equipment: 5 mm NMR tubes, volumetric pipette, vortex mixer.
Step-by-Step Experimental Procedure
-
Sample Weighing: Accurately weigh approximately 10 mg of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol and transfer it into a clean, dry 5 mm NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) to the NMR tube. The solvent should contain 0.03% (v/v) TMS as an internal reference.
-
Dissolution: Cap the NMR tube and gently vortex the sample until the solid is completely dissolved. A clear, homogeneous solution is required.
-
Instrument Preparation: Place the NMR tube into a spinner turbine and insert it into the NMR magnet.
-
Spectrometer Setup:
-
Locking: Lock the field frequency to the deuterium signal of the solvent.
-
Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
Tuning: Tune and match the probe to the correct frequency for ¹H nuclei.
-
-
Data Acquisition:
-
Set the following acquisition parameters as a starting point:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time (AQ): ~3-4 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 16 (can be increased for dilute samples)
-
Spectral Width (SW): 16 ppm (from -2 to 14 ppm)
-
-
Initiate the acquisition to collect the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to generate the frequency-domain spectrum.
-
Perform zero- and first-order phase corrections to ensure all peaks are in positive absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Analysis and Interpretation of Spectral Data
Aromatic Region (δ 7.0 - 8.5 ppm)
The aromatic region is highly informative due to the distinct electronic effects of the substituents.
-
The proton at the C-6 position (h ) is ortho to the strongly electron-withdrawing nitro group, causing the most significant downfield shift (~8.1-8.2 ppm). It should appear as a doublet due to meta-coupling (⁴J) with the H-4 proton, with a small coupling constant of approximately 2.5 Hz.[3][4]
-
The proton at the C-4 position (g ) is influenced by three groups: it is ortho to the electron-donating piperazine, meta to the methanol, and para to the nitro group. The combined deshielding effects place it around 7.9-8.0 ppm. It will appear as a doublet of doublets, splitting with H-3 (ortho coupling, ³J ≈ 9.0 Hz) and H-6 (meta coupling, ⁴J ≈ 2.5 Hz).
-
The proton at the C-3 position (f ) is ortho to the weakly donating methanol group and meta to the nitro group, resulting in the most upfield aromatic signal (~7.1-7.2 ppm). It will appear as a doublet due to ortho-coupling with H-4 (³J ≈ 9.0 Hz).
Aliphatic Region (δ 2.0 - 5.0 ppm)
This region contains signals from the methanol and piperazine moieties.
-
Benzylic Protons (d): The two protons of the -CH₂OH group are adjacent to both the aromatic ring and an oxygen atom, placing their signal around 4.7-4.8 ppm. This signal is typically a sharp singlet. However, in a solvent like DMSO, coupling to the hydroxyl proton may be observed, resulting in a doublet.
-
Hydroxyl Proton (e): The chemical shift of the -OH proton is highly variable and depends on factors like solvent, temperature, and concentration.[2] In DMSO-d₆, it often appears as a broad singlet or a triplet (if coupled to the CH₂ group) between 3-5 ppm. A D₂O exchange experiment can confirm its identity, as the peak will disappear upon addition of D₂O.
-
Piperazine Protons (a, b): The piperazine ring protons are non-equivalent and typically appear as complex multiplets. The four protons alpha to the aromatic ring (a ) are deshielded and resonate around 3.2-3.4 ppm. The four protons alpha to the N-methyl group (b ) are more shielded and appear further upfield, around 2.5-2.7 ppm.[5][6]
-
N-Methyl Protons (c): The three protons of the N-CH₃ group are chemically equivalent and do not couple with other protons, resulting in a distinct singlet around 2.3-2.4 ppm.
Troubleshooting and Advanced Methods
-
Peak Broadening: Broad peaks can result from poor shimming, sample precipitation, or the presence of paramagnetic impurities. Re-shim the instrument or filter the sample if necessary.
-
Water Peak: A residual water peak (H₂O) can obscure signals. In DMSO-d₆, it appears around 3.3 ppm. Using freshly opened solvent can minimize this.
-
Unambiguous Signal Assignment: For definitive assignment, 2D NMR techniques are recommended:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (e.g., confirms the coupling between H-3 and H-4).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms, providing an additional layer of structural confirmation.
-
Conclusion
This application note provides a robust protocol and detailed interpretive guide for the ¹H NMR analysis of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol. By understanding the influence of the molecule's functional groups on proton chemical shifts and coupling patterns, researchers can confidently verify its structure and assess its purity. The methodologies and spectral predictions outlined herein serve as a valuable resource for scientists engaged in drug discovery, process development, and quality assurance.
References
-
StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]
-
Chemistry LibreTexts. (2021). Multiple Substituents: Directing Effects. Available at: [Link]
-
Steinberg, J., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. ResearchGate. Available at: [Link]
-
Yilmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]
-
MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]
-
Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Available at: [Link]
- Barton, D. H. R., & Onyon, P. F. (1949). The chemistry of the "Gammexane" isomers. Part V. The reaction of 1:2:4:5-tetrachlorobenzene with chlorine. Journal of the Chemical Society, 154-159.
-
Sadtler Research Laboratories. (1976). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Available at: [Link]
-
Pacific Lutheran University. (2022). 1H NMR Chemical Shifts. Available at: [Link]
-
Shakhatuni, A. G., et al. (1987). Structure of the proton skeleton of nitrobenzene, determined by 1H NMR in the nematic phase. Journal of Structural Chemistry. Available at: [Link]
-
University of Regensburg. (n.d.). 1H NMR chemical shift ppm table. Available at: [Link]
Sources
- 1. (5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol | 1002556-21-9 [sigmaaldrich.com]
- 2. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Application Note: RP-HPLC Method Development and Validation for[2-(4-Methylpiperazino)-5-nitrophenyl]methanol
Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Quality Control Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction and Chemical Context[2-(4-Methylpiperazino)-5-nitrophenyl]methanol is a complex synthetic intermediate frequently utilized in the development of targeted therapeutics, sharing structural similarities with the active moieties of tyrosine kinase inhibitors like Imatinib [1].
From a chromatographic perspective, this molecule presents three distinct functional challenges:
-
4-Methylpiperazine Ring: This basic moiety (containing secondary and tertiary amines) is highly prone to ionic interactions with residual silanol groups on silica-based stationary phases. If not properly managed, this results in severe peak tailing and poor resolution [2].
-
Nitroaromatic Group: The 5-nitrophenyl structure acts as a strong chromophore, providing excellent ultraviolet (UV) absorptivity, making UV detection highly sensitive and effective.
-
Benzyl Alcohol Moiety: The hydroxyl group increases the molecule's overall polarity, necessitating a carefully balanced aqueous-organic mobile phase to achieve optimal retention factor (
).
This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to accurately quantify this compound while suppressing unwanted secondary interactions.
Mechanistic Method Development (E-E-A-T Insights)
Stationary Phase Selection
To mitigate the tailing effect caused by the basic piperazine ring, a base-deactivated, end-capped C18 column (e.g., Waters XBridge Shield RP18 or Agilent ZORBAX Eclipse Plus C18) is mandatory. These columns feature embedded polar groups or exhaustive double-end-capping that physically shields the analyte from unreacted acidic silanols[3].
Mobile Phase Causality and pH Control
The mobile phase utilizes a 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer adjusted to pH 3.0 .
-
The Causality: The pKa of the piperazine nitrogens ranges between 5.7 and 9.8. At pH 3.0, these nitrogens are fully protonated. Concurrently, the acidic silica silanols (pKa ~4.5) are neutralized. This dual-action pH strategy eliminates the ion-exchange mechanism that causes peak tailing, ensuring sharp, symmetrical peaks [1, 3].
-
Acetonitrile is selected as the organic modifier over methanol due to its lower viscosity, superior UV transparency at low wavelengths, and better elution strength for aromatic compounds.
Detection Wavelength
Based on the UV spectral profiling of nitroaromatic and piperazine-containing analogs, the optimal detection wavelength is set to 265 nm . This provides the highest signal-to-noise ratio while avoiding the low-wavelength noise typical of organic solvents [4].
Caption: Chromatographic retention mechanism and silanol suppression strategy.
Experimental Protocols
Reagents and Materials
-
Analyte: [2-(4-Methylpiperazino)-5-nitrophenyl]methanol (Reference Standard, Purity >99.0%).
-
Solvents: Acetonitrile (HPLC Grade), Ultra-pure Water (18.2 MΩ·cm).
-
Buffer Salts: Potassium dihydrogen phosphate (KH₂PO₄, AR grade), Orthophosphoric acid (85%, AR grade).
Chromatographic Conditions
| Parameter | Specification / Setting |
| Column | End-capped C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM KH₂PO₄ Buffer (pH 3.0 ± 0.05) |
| Mobile Phase B | Acetonitrile (100%) |
| Elution Mode | Gradient (See Table Below) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A : Mobile Phase B (80:20, v/v) |
Gradient Elution Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Logic |
| 0.0 | 80 | 20 | Equilibration; retains polar analyte. |
| 2.0 | 80 | 20 | Isocratic hold to stabilize baseline. |
| 12.0 | 40 | 60 | Linear ramp to elute non-polar impurities. |
| 15.0 | 40 | 60 | High-organic wash. |
| 15.1 | 80 | 20 | Return to initial conditions. |
| 20.0 | 80 | 20 | Re-equilibration for next injection. |
Step-by-Step Preparation Workflows
Step 1: Buffer Preparation (Mobile Phase A)
-
Weigh exactly 1.36 g of KH₂PO₄ and transfer it into a 1000 mL volumetric flask.
-
Dissolve in 900 mL of ultra-pure water.
-
Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid while stirring continuously.
-
Make up the volume to 1000 mL with ultra-pure water.
-
Filter through a 0.45 µm nylon membrane and degas via sonication for 10 minutes.
Step 2: Standard Solution Preparation (100 µg/mL)
-
Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask.
-
Add 50 mL of Diluent (80:20 Buffer:MeCN). Note: Using a diluent that closely matches the initial mobile phase composition prevents solvent-mismatch peak fronting.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Make up the volume to the mark with Diluent and mix well.
-
Filter through a 0.22 µm PTFE syringe filter prior to injection.
Caption: Standardized sample preparation and injection workflow.
System Suitability and Validation Parameters
To ensure the method is self-validating and compliant with ICH Q2(R1) guidelines, the following system suitability criteria must be met before sample analysis begins.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Retention Time ( | Consistent within ± 2.0% | ~ 6.5 - 7.5 minutes |
| Tailing Factor ( | 1.1 - 1.2 (indicates effective silanol suppression) | |
| Theoretical Plates ( | > 5000 | |
| % RSD of Peak Area | < 0.8% | |
| Linearity Range | 10 µg/mL to 150 µg/mL |
Troubleshooting Guide
-
Issue: Peak Tailing (
)-
Causality: Buffer pH has drifted above 3.5, allowing silanols to ionize, or the column end-capping is degraded.
-
Solution: Verify buffer pH. If pH is correct, replace the column or add 0.1% Triethylamine (TEA) to the buffer as a competing base to block silanols [2].
-
-
Issue: Retention Time Shift
-
Causality: Variations in the organic composition of the mobile phase or temperature fluctuations.
-
Solution: Ensure the column oven is stable at 30 °C. Check the pump proportioning valves for leaks.
-
References
-
Ravisankar, P., et al. "Development and validation of RP-HPLC method for quantitative determination of imatinib mesylate in bulk drug and pharmaceutical dosage form." Scholars Research Library, 2020.
-
Gadzala-Kopciuch, R. "Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines." Journal of Liquid Chromatography & Related Technologies, 2005.
-
Rele, R. V., & Patil, S. P. "Development of Analytical Method by RP-HPLC Technique for Determination of Imatinib mesylate in Bulk Drug and Pharmaceutical Dosage Form." Asian Journal of Research in Chemistry, 2019.
-
Miura, M., et al. "Quantitative determination of imatinib in human plasma with high-performance liquid chromatography and ultraviolet detection." PubMed (National Institutes of Health), 2011.
Troubleshooting & Optimization
How to remove impurities from [2-(4-Methylpiperazino)-5-nitrophenyl]methanol
Executive Summary
This guide addresses the purification of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol (CAS: 1002556-21-9).[1][2] Due to the amphiphilic nature of this molecule—containing a basic piperazine tail, a polar benzyl alcohol, and an electron-withdrawing nitro group—standard purification methods often result in "oiling out" or persistent yellow impurities.[2][3]
This protocol leverages the basic nitrogen "handle" on the piperazine ring for highly specific Acid-Base extraction, followed by a polarity-controlled crystallization.[1][2][3]
Module 1: The "Workhorse" Protocol (Acid-Base Extraction)
Recommended as the first-line purification method to remove neutral starting materials (e.g., 2-chloro-5-nitrobenzyl alcohol) and non-basic byproducts.[1][2]
The Chemical Logic
The N-methylpiperazine moiety has a pKa of approximately 8.5–9.[1][2][3]0. By lowering the pH to ~2.0, we protonate this nitrogen, forcing the product into the aqueous phase.[2][3] Neutral impurities (starting halides, oxidation byproducts) remain in the organic phase.[2][3]
Step-by-Step Workflow
-
Dissolution: Dissolve crude material in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 mL/g).
-
Note: DCM is preferred for solubility, but EtOAc is greener.[3]
-
-
Acid Extraction: Extract the organic layer with 0.5 M HCl (aq) (2 x 5 mL/g).
-
Organic Wash: Combine the acidic aqueous layers.[1][3] Wash with fresh DCM (1 x 5 mL/g).[1][3]
-
Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to 10–11 using 2 M NaOH or saturated Na₂CO₃ .
-
Re-Extraction: Extract the cloudy aqueous mixture with DCM (3 x 5 mL/g).
-
Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Visual Workflow (DOT Diagram)
Figure 1: Selective Acid-Base Extraction Workflow targeting the basic piperazine moiety.
Module 2: Crystallization & Polishing
Use this if the product remains colored or if HPLC purity is <98%.[1][3]
Solvent Selection Table
| Solvent System | Suitability | Notes |
| Ethanol (Abs.) | High | Best for final polishing.[1][2][3] Heat to 60°C, cool slowly to -20°C. |
| EtOAc / Hexane | Medium | Good for removing non-polar impurities.[1][2][3] Ratio 1:3. |
| IPA (Isopropyl Alcohol) | High | Reduces risk of "oiling out" compared to Ethanol.[1][3] |
| Water | Low | Product is sparingly soluble; risk of oiling.[1][3] |
Troubleshooting "Oiling Out"
A common issue with amino-alcohols is separating as an oil rather than a crystal.
-
Seed It: Keep a small amount of crude solid.[1][3] Add it when the hot solution becomes slightly cloudy.
-
Slow Cooling: Wrap the flask in foil/towel to cool over 2-3 hours. Rapid cooling traps impurities and promotes oiling.[1][3]
-
Anti-Solvent Drip: Dissolve in minimal hot EtOAc. Add Hexane dropwise until persistent cloudiness appears.[1][3]
Module 3: Impurity Profile & Removal Strategies
| Impurity Type | Origin | Removal Strategy |
| 2-Chloro-5-nitrobenzyl alcohol | Unreacted Starting Material | Acid Wash (Module 1). Being neutral, it stays in the organic layer during acid extraction.[1][2][3] |
| N-Methylpiperazine | Excess Reagent | Water Wash / Vacuum. It is water-soluble and volatile.[1][2][3] High vacuum (50°C, <5 mbar) removes traces.[2][3] |
| Aldehyde Derivative | Oxidation of Benzyl Alcohol | Recrystallization. Aldehydes generally have different solubility profiles in alcohols.[1][3] Store under Argon.[1][3] |
| Bis-adducts | Over-alkylation (Rare) | Column Chromatography. Use DCM:MeOH (95:[1][2]5) with 1% NH₄OH to prevent tailing.[1][3] |
Frequently Asked Questions (FAQs)
Q1: The product is bright yellow. Is this an impurity?
-
Status: Normal.
-
Explanation: The nitro group (-NO2) conjugated with the aromatic ring imparts a yellow color.[1][2] However, if the color is dark orange or brown, it indicates oxidation or polymerization (often azo-coupling byproducts).[2][3] Recrystallize from Ethanol/Charcoal to remove color bodies.[1][3]
Q2: My HPLC peaks are tailing significantly.
-
Status: Method Issue.
-
Resolution: The piperazine nitrogen interacts with silanols on the column.[1][3]
Q3: Can I use chromatography instead of extraction?
-
Status: Yes, but challenging.
-
Guide: Standard silica is acidic and will bind the basic piperazine, causing yield loss.[3]
Q4: I see a new impurity appearing after drying at 60°C.
-
Status: Thermal Instability.
-
Explanation: Nitro-benzyl alcohols can undergo self-condensation or oxidation at high temperatures.[1][2][3]
Troubleshooting Decision Tree
Figure 2: Rapid decision tree for common isolation issues.
References
-
PubChem Compound Summary. (2025). [2-(4-Methylpiperazino)-5-nitrophenyl]methanol (CID 518140986).[1][2] National Center for Biotechnology Information.[1][3] Link
-
Sigma-Aldrich. (2025).[1][2][3] Product Specification: (5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol. Merck KGaA.[1][3] Link[1][2]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[2][3] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2][3] (General reference for amino-alcohol purification and pKa-based extraction strategies).
-
Patents (Contextual). Methods for purifying nitro-benzyl piperazine intermediates are analogous to procedures described in Process for the preparation of Olanzapine (e.g., WO2004000847).[1][3] Link[1][2]
Sources
Technical Support Center: Troubleshooting Low Yield in Nitrophenylpiperazine Synthesis
Welcome to the technical support center for the synthesis of nitrophenylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in their experiments. By understanding the causality behind experimental choices, you can effectively troubleshoot your synthesis and optimize your outcomes.
Introduction to Nitrophenylpiperazine Synthesis
The synthesis of 1-(4-nitrophenyl)piperazine is a fundamental transformation in medicinal chemistry, often serving as a key building block for various pharmaceutical agents. The two most prevalent methods for its synthesis are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. Both methods have their own set of parameters that must be carefully controlled to achieve high yields. This guide will delve into the intricacies of both, providing a structured approach to troubleshooting.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of nitrophenylpiperazine, categorized by the synthetic method.
I. Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a classical and often cost-effective method for synthesizing nitrophenylpiperazine. It typically involves the reaction of a halo-nitroaromatic compound (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene) with piperazine. The nitro group is crucial as it activates the aromatic ring towards nucleophilic attack.[1]
Answer:
Low yields in the SNAr synthesis of nitrophenylpiperazine can often be traced back to one or more of the following factors:
-
Insufficient Activation of the Aromatic Ring: The nitro group must be positioned ortho or para to the leaving group to effectively stabilize the negatively charged Meisenheimer intermediate through resonance.[2] If the nitro group is in the meta position, the reaction will be significantly slower or may not proceed at all.
-
Poor Leaving Group: The reactivity of the leaving group in SNAr reactions follows the order: F > Cl > Br > I.[1] This is because the rate-determining step is the attack of the nucleophile, and the highly electronegative fluorine atom makes the ipso-carbon more electrophilic. If you are using a bromo or iodo derivative, more forcing conditions (higher temperatures, longer reaction times) may be necessary, which can also lead to increased side product formation.
-
Suboptimal Solvent Choice: SNAr reactions are highly dependent on the solvent. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are ideal as they can solvate the cation but not the nucleophile, thus increasing its reactivity.[1] Using protic solvents like water or alcohols can lead to the formation of undesired phenol byproducts.[3]
-
Inadequate Base or Stoichiometry: An appropriate base is often used to scavenge the HX formed during the reaction. Inorganic bases like K2CO3 or Na2CO3 are commonly employed.[4] The stoichiometry of piperazine is also critical. Using an insufficient amount can lead to incomplete conversion of the starting material.
-
Formation of Byproducts: The most common byproduct is the bis-arylated piperazine, 1,4-bis(4-nitrophenyl)piperazine.[5] This occurs when both nitrogen atoms of piperazine react with the aryl halide.
Caption: Troubleshooting workflow for low yield in SNAr synthesis.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] It offers a broader substrate scope compared to SNAr, particularly for less activated aryl halides. However, it is more sensitive to reaction conditions and reagent quality.
Answer:
Low yields in Buchwald-Hartwig aminations are common and can often be attributed to issues with the catalytic cycle. Here are the key areas to troubleshoot:
-
Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is paramount. Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more effective than traditional sources like Pd(OAc)2.[6] The ligand must be bulky and electron-rich to facilitate both oxidative addition and reductive elimination. For the coupling of piperazine, ligands such as XPhos, RuPhos, or SPhos are often effective.[7]
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine and facilitate the catalytic cycle.[5] Weaker bases like Cs2CO3 or K3PO4 may be used for substrates with base-sensitive functional groups, but often require higher temperatures.[5] The physical properties of the base, such as particle size, can also impact the reaction rate.
-
Solvent and Temperature: Anhydrous and deoxygenated solvents are crucial, as water and oxygen can deactivate the palladium catalyst. Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions.[5] The reaction temperature typically ranges from 80-110 °C.
-
Reagent Purity: The purity of the aryl halide, piperazine, and all other reagents is critical. Impurities in the starting materials can poison the catalyst. Ensure piperazine is of high purity and free from water.
-
Side Reactions:
-
Bis-arylation: Similar to SNAr, the formation of 1,4-bis(4-nitrophenyl)piperazine is a common side reaction. This can be minimized by using an excess of piperazine.[5]
-
Hydrodehalogenation: This is a side reaction where the aryl halide is reduced to the corresponding arene.[8] This can be more prevalent with certain catalyst/ligand combinations and if there are sources of hydrogen in the reaction mixture.
-
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a byproduct that I suspect is 1,4-bis(4-nitrophenyl)piperazine. How can I confirm its identity and prevent its formation?
A1: The formation of the bis-arylated byproduct is a common issue due to the two reactive secondary amines in piperazine. To confirm its identity, you can use mass spectrometry, which should show a molecular ion peak corresponding to the mass of 1,4-bis(4-nitrophenyl)piperazine (C16H16N4O4, MW: 328.32 g/mol ).[9] The 1H NMR spectrum will also be informative, showing a symmetrical pattern for the piperazine protons and two sets of doublets for the aromatic protons.
To prevent its formation, consider the following strategies:
-
Use a large excess of piperazine: A 3- to 5-fold excess of piperazine will statistically favor mono-arylation.[5] In some cases, piperazine itself can be used as the solvent.[5]
-
Slow addition of the aryl halide: Adding the aryl halide slowly to the reaction mixture maintains a high concentration of piperazine relative to the electrophile, disfavoring the second arylation.[5]
-
Use a mono-protected piperazine: Employing a mono-protected piperazine, such as N-Boc-piperazine, will ensure only one nitrogen atom reacts. The Boc group can be subsequently removed under acidic conditions.[5]
Q2: My reaction is not going to completion, and I still have a significant amount of starting aryl halide. What are the first things I should check?
A2: If your reaction has stalled with unreacted starting material, the primary suspects are:
-
For SNAr:
-
Reaction time and temperature: The reaction may simply be slow. Consider increasing the temperature or extending the reaction time. Monitor the progress by TLC or LC-MS.
-
Solvent: Ensure you are using a suitable polar aprotic solvent like DMSO or DMF.
-
-
For Buchwald-Hartwig:
-
Catalyst deactivation: The palladium catalyst may have been deactivated by impurities (water, oxygen) or may have precipitated as palladium black. Ensure your reaction setup is strictly anhydrous and under an inert atmosphere.
-
Inactive catalyst system: The combination of ligand and base may not be optimal for your specific substrate. Consider screening different ligands and bases.
-
Q3: I am struggling with the purification of my product, and I am losing a significant amount of yield during this step. What can I do?
A3: Yield loss during purification is a common problem. Here are some tips to maximize your isolated yield:
-
Work-up: After quenching the reaction, ensure complete extraction of your product from the aqueous layer. Multiple extractions with a suitable organic solvent are recommended. A final wash of the combined organic layers with brine can help to remove residual water.
-
Column Chromatography: If using column chromatography, choose an appropriate solvent system that provides good separation between your product and any impurities. Running a gradient elution can often improve separation.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for purification and can significantly improve purity. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
Data Presentation
Table 1: Comparison of Reaction Conditions for Nitrophenylpiperazine Synthesis
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Aryl Halide | 4-Fluoronitrobenzene (preferred), 4-Chloronitrobenzene | 4-Chloronitrobenzene, 4-Bromonitrobenzene |
| Piperazine Stoichiometry | 2-5 equivalents (or as solvent) | 1.1-2 equivalents |
| Catalyst | None required | Palladium source (e.g., Pd2(dba)3, Pd(OAc)2) and a phosphine ligand (e.g., XPhos, RuPhos) |
| Base | K2CO3, Na2CO3, Et3N | NaOtBu, KOtBu, LiHMDS, Cs2CO3 |
| Solvent | DMSO, DMF, NMP | Toluene, Dioxane, THF (anhydrous and degassed) |
| Temperature | 80-150 °C | 80-110 °C |
| Key Considerations | Leaving group reactivity (F>Cl>Br>I), solvent polarity | Anhydrous and inert conditions are critical, ligand and base selection are key |
Table 2: Spectroscopic Data for 1-(4-Nitrophenyl)piperazine
| Technique | Expected Data |
| 1H NMR (CDCl3) | δ ~8.1 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~3.4 (t, 4H, piperazine-H), ~3.1 (t, 4H, piperazine-H), ~1.8 (s, 1H, NH) |
| 13C NMR (CDCl3) | δ ~154, ~138, ~126, ~113 (Aromatic C), ~48, ~46 (Piperazine C) |
| Mass Spec (EI) | M+ at m/z 207[10] |
Experimental Protocols
General Protocol for SNAr Synthesis of 1-(4-Nitrophenyl)piperazine
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (3 equivalents) and a suitable polar aprotic solvent (e.g., DMSO).
-
Add a base such as potassium carbonate (1.5 equivalents).
-
Slowly add 4-fluoronitrobenzene (1 equivalent) to the stirred suspension.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
General Protocol for Buchwald-Hartwig Synthesis of 1-(4-Nitrophenyl)piperazine
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).
-
Add 4-chloronitrobenzene (1 equivalent) and piperazine (1.2 equivalents).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Filter the mixture through a pad of celite, washing with an organic solvent.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Bera, S. S., Utecht-Jarzyńska, G., Yang, S., Nolan, S. P., & Szostak, M. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews.
- Zhang, Y., et al. (2015). Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Reaction in Water/aqueous Surfactants/PTC. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]
- Martin, A. R., & Nolan, S. P. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by Pd-NHC Catalysts. The Royal Society of Chemistry.
- Maruoka, K., et al. (2012). Phase-Transfer-Catalyzed Asymmetric SNAr Reaction of α-Amino Acid Derivatives with Arene Chromium Complexes.
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved from [Link]
-
Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved from [Link]
-
PubChemLite. (n.d.). 1,4-bis(4-nitrophenyl)piperazine (C16H16N4O4). Retrieved from [Link]
- Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 51-58.
-
National Center for Biotechnology Information. (n.d.). 1,4-Bis(4-nitrophenyl)piperazine. PubChem Compound Database. Retrieved from [Link]
- Asadi, A., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of Ovarian Research, 17(1), 1-15.
- Scott, P. J. H., et al. (2021). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Molecules, 27(1), 143.
- Clayden, J., et al. (2025). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Journal of the American Chemical Society.
-
National Center for Biotechnology Information. (n.d.). 1-(4-Nitrophenyl)piperazine. PubChem Compound Database. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. Retrieved from [Link]
- Driver, T. G., et al. (2021). Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. Accounts of Chemical Research, 54(17), 3446-3458.
-
ResearchGate. (2025). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Design, Synthesis and Biological Profiling of Aryl Piperazine Based Scaffold for the Management of Androg. Retrieved from [Link]
-
SciSpace. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Retrieved from [Link]
- Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
-
NIST. (n.d.). 1-(4-Nitrophenyl)piperazine. NIST WebBook. Retrieved from [Link]
- Musumarra, G., et al. (2019). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 24(18), 3296.
- Ghosh, B., & Maleczka, R. E. (2011). Catalytic Hydrodehalogenation Reactions. Organic Reactions, 1-119.
- Barluenga, J., et al. (2018). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hydrogen Transfer Conditions. Journal of the American Chemical Society, 140(4), 1273-1277.
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Retrieved from [Link]
- Reddit. (2025). Help with Low Yield Synthesis. r/Chempros.
- Cichero, E., et al. (2022).
- Twilton, J., et al. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society.
- O'Brien, P., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
-
MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
- Shankara Prasad, K. S., et al. (2023). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate.
-
White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]
- Al-Amiery, A. A., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 12(1), 1-13.
- Mishra, V. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis.
-
Royal Society of Chemistry. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]
- Shankara Prasad, K. S., et al. (2023). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine.
-
ResearchGate. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]
Sources
- 1. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 2. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 3. Reaction in Water/aqueous Surfactants/PTC - Wordpress [reagents.acsgcipr.org]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. 1,4-Bis(4-nitrophenyl)piperazine | C16H16N4O4 | CID 85353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-(4-Nitrophenyl)piperazine [webbook.nist.gov]
Technical Support Center: Stability & Handling of[2-(4-Methylpiperazino)-5-nitrophenyl]methanol
Welcome to the Technical Support Center for [2-(4-Methylpiperazino)-5-nitrophenyl]methanol . As a specialized synthetic intermediate and pharmacological building block[1], this compound presents unique handling challenges. Its molecular architecture contains two highly reactive moieties: an ortho-nitrobenzyl alcohol group and a tertiary amine (4-methylpiperazine). Understanding the intrinsic vulnerabilities of these functional groups is critical for ensuring experimental reproducibility and preventing artifactual data in your assays.
Part 1: Troubleshooting & Causality (FAQs)
Issue 1: My stock solution changes color from pale yellow to dark brown over a few days, even when stored at 4°C. What is happening?
-
Causality & Mechanism: You are observing the photodegradation of the ortho-nitrobenzyl alcohol moiety. o-Nitrobenzyl derivatives are notoriously photolabile and are frequently used as photocleavable protecting groups[2]. Upon exposure to ambient UV or visible light, the molecule undergoes an intramolecular photochemical rearrangement. The nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of an ortho-nitrosobenzaldehyde intermediate[3]. This nitroso species is highly reactive and rapidly degrades into dark-colored azo and amide-linked oligomers[3].
-
Resolution: All manipulations must be performed under subdued lighting. Solutions must be stored in amber glass vials to block UV/Vis transmission.
Issue 2: During LC-MS analysis of my stored solutions, I observe a new impurity peak with a mass shift of +16 Da. Is the compound degrading?
-
Causality & Mechanism: A +16 Da mass shift is the classic signature of N-oxidation[4]. The 4-methylpiperazine ring contains a tertiary amine, which is highly susceptible to oxidation by dissolved oxygen or trace peroxides present in the solvent[5]. The methylpiperazine moiety reacts with these oxidants to form an N-oxide derivative[4]. This is a common degradation pathway for piperazine-containing compounds.
-
Resolution: Use only freshly opened, high-purity, peroxide-free solvents. Degas the solvent by sparging with an inert gas (Nitrogen or Argon) prior to dissolving the compound to remove dissolved oxygen.
Issue 3: When I dilute my DMSO stock solution into an aqueous assay buffer (pH 7.4), the compound precipitates. How can I improve solubility?
-
Causality & Mechanism: The solubility of this compound is heavily pH-dependent due to the basic nature of the methylpiperazine ring. In its unprotonated (free base) form, the compound is highly lipophilic and poorly soluble in water. At physiological pH (7.4), a significant fraction may remain unprotonated, leading to precipitation.
-
Resolution: Ensure complete dissolution by first preparing a concentrated stock in DMSO. When diluting into aqueous media, add the stock solution dropwise to a rapidly stirring buffer. If precipitation persists, slightly lowering the pH of the buffer (e.g., pH 6.0 - 6.5) can fully protonate the piperazine ring, drastically increasing aqueous solubility.
Part 2: Degradation Pathways & Workflows
Fig 1: Primary degradation pathways of[2-(4-Methylpiperazino)-5-nitrophenyl]methanol in solution.
Fig 2: Optimized workflow for the preparation and storage of stable compound stock solutions.
Part 3: Data Presentation
Table 1: Summary of Degradation Pathways and Preventive Measures
| Functional Group | Vulnerability | Primary Degradant | Catalyst / Trigger | Preventive Measure |
| o-Nitrobenzyl Alcohol | Photolability | o-Nitrosobenzaldehyde | UV/Vis Light (Photons) | Subdued lighting; Amber glass vials. |
| 4-Methylpiperazine | Oxidation | N-oxide derivative (+16 Da) | Peroxides, Dissolved O₂ | Degassed, high-purity solvents; Argon blanket. |
| Piperazine Ring | pH-dependent Solubility | Insoluble Free Base | Neutral to Basic pH | Pre-dissolve in DMSO; Acidify aqueous buffer if needed. |
Table 2: Recommended Storage Conditions by Solvent
| Solvent | Recommended Concentration | Storage Temp | Max Shelf Life (Estimated) | Notes |
| DMSO (Anhydrous) | 10 mM - 50 mM | -20°C | 3 - 6 Months | Must be freeze-thawed minimally. Protect from light. |
| Acetonitrile | < 10 mM | -20°C | 1 - 2 Months | Prone to evaporation; ensure airtight seal. |
| Aqueous Buffer (pH 7.4) | < 100 µM | 4°C | < 12 Hours | Prepare fresh immediately before use. Do not store. |
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, researchers must not blindly trust their stock solutions. The following protocols are designed as self-validating systems —meaning the procedure itself generates the control data necessary to prove the compound's integrity.
Protocol 1: Preparation and Validation of Stable Stock Solutions
This protocol ensures that your solvent is not pre-contaminated and establishes a baseline for future troubleshooting.
-
Solvent Preparation: Sparge anhydrous, HPLC-grade DMSO with Argon gas for 15 minutes to displace dissolved oxygen.
-
Weighing: Under subdued laboratory lighting, weigh the desired mass of[2-(4-Methylpiperazino)-5-nitrophenyl]methanol.
-
Dissolution: Add the degassed DMSO to achieve a 10 mM concentration. Vortex gently until fully dissolved.
-
Self-Validation (T=0 Baseline): Immediately remove a 5 µL aliquot and run an LC-MS analysis.
-
Causality Check: If a +16 Da peak is present at T=0, your DMSO is contaminated with peroxides and must be discarded. This baseline chromatogram validates the starting purity.
-
-
Storage: Aliquot the remaining solution into single-use amber glass vials. Blanket the headspace of each vial with Argon gas, cap tightly, and store at -20°C.
Protocol 2: Forced Degradation Study (Method Validation)
Before running critical biological assays, intentionally degrade a small sample of the compound. This validates that your analytical methods (e.g., HPLC) are actually capable of separating and detecting the specific degradation products.
-
Photolytic Stress: Transfer 100 µL of a 1 mM stock solution into a clear glass vial. Expose the vial to direct ambient light or a UV lamp (365 nm) for 4 hours at room temperature.
-
Oxidative Stress: Transfer another 100 µL of the 1 mM stock into a separate vial. Add 5 µL of 3% H₂O₂. Incubate at room temperature for 4 hours.
-
Analysis: Run both stressed samples alongside a fresh control via LC-MS.
-
Validation: You should observe the o-nitrosobenzaldehyde oligomers in the photolytic sample[3], and the N-oxide (+16 Da) in the oxidative sample[4]. If your chromatographic method cannot separate these peaks from the parent compound, you must adjust your gradient before proceeding with actual experiments.
-
Part 5: References
-
[2-(4-Methylpiperazino)-5-nitrophenyl]methanol Product Specifications. Santa Cruz Biotechnology. 1
-
Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. 3
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews (ACS Publications).2
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC (National Institutes of Health). 4
-
Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. ResearchGate. 5
Sources
Preventing degradation of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol
Technical Support Center: Stability & Handling of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol
Welcome to the Technical Support Hub
Ticket ID: STAB-5-NO2-PIP Subject: Prevention of Degradation & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
[2-(4-Methylpiperazino)-5-nitrophenyl]methanol is a metastable intermediate often utilized in the synthesis of atypical antipsychotics (e.g., Olanzapine analogs).[1] Its stability is compromised by three primary vectors: oxidative susceptibility of the piperazine ring, photolability of the nitro-aromatic system, and redox activity of the benzylic alcohol.
This guide replaces standard "store in a cool dry place" advice with a mechanistic troubleshooting protocol designed to preserve the integrity of your starting material.
Module 1: Critical Storage Protocols (The "Why" & "How")
Q: My sample arrived as a bright yellow solid, but after two weeks on the bench, it has turned orange/brown. Is it still usable?
A: Likely degraded.[2][3] Proceed with caution.
-
The Mechanism: The nitro group (
) on the aromatic ring is photosensitive.[3] Upon exposure to UV/VIS light, it can undergo a radical-initiated reduction or rearrangement (often to nitroso intermediates), resulting in a bathochromic shift (darkening color). Simultaneously, the electron-rich piperazine ring is prone to forming N-oxides in the presence of atmospheric oxygen.[1] -
The Protocol:
-
Immediate Action: Perform an HPLC check.[2][4] If purity is >98%, recrystallize immediately. If <90%, discard.
-
Correct Storage:
-
Container: Amber glass vials (Type I borosilicate) with Teflon-lined caps.[1]
-
Atmosphere: Purge headspace with Argon (Ar) or Nitrogen (
). The piperazine moiety is a radical scavenger; removing is non-negotiable. -
Temperature: Store at -20°C . Room temperature accelerates the oxidation of the benzylic alcohol to the corresponding aldehyde.
-
-
Module 2: Impurity Profiling & Troubleshooting
Q: I see two new impurity peaks in my HPLC chromatogram. What are they?
A: Use the Relative Retention Time (RRT) guide below to identify the degradation pathway.
Assuming a standard Reverse Phase C18 method (Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid):
| Impurity Type | Likely Identity | RRT (Approx)* | Mechanistic Cause | Prevention |
| Impurity A | Piperazine | 0.4 – 0.8 (Early Eluting) | Electrophilic attack by atmospheric oxygen or peroxides in solvents (e.g., THF/Ethers).[1] | Use peroxide-free solvents; store under inert gas.[1] |
| Impurity B | Benzaldehyde Derivative | 1.1 – 1.3 (Late Eluting) | Oxidation of the benzylic alcohol ( | Avoid strong oxidants; keep cold (-20°C).[1] |
| Impurity C | Quaternary Ammonium Salt | Variable | Reaction with halogenated solvents (e.g., DCM) over prolonged periods. | Do not store dissolved in DCM or Chloroform. |
*Note: RRT is relative to the parent peak. Benzaldehyde is less polar than the alcohol, eluting later. N-Oxides are highly polar, eluting earlier.[1]
Module 3: Visualizing Degradation Pathways
The following diagram illustrates the chemical vulnerabilities of the molecule. Use this to diagnose which part of your workflow is causing instability.
Caption: Figure 1.[1] Primary degradation vectors.[3] Red paths indicate oxidative instability; Yellow indicates photolability; Green indicates solvent incompatibility.
Module 4: Advanced Troubleshooting (Process Chemistry)
Q: My yield is low during the subsequent coupling reaction. The starting material looked fine visually.
A: You likely have "Invisible" Degradation (Solvent Adducts).
If you used methanol or acetone for cleaning or transfer, you might have formed hemiaminals or imines (Schiff bases) which are often unstable or revert during HPLC analysis, making the starting material appear pure.
Diagnostic Protocol:
-
Run 1H-NMR in DMSO-d6:
-
Look for a singlet around 9.8–10.0 ppm (indicates aldehyde formation).
-
Look for splitting of the piperazine protons (indicates N-oxide or salt formation).
-
Check for extra methyl singlets (indicates trapped methanol or solvent reaction).
-
-
The "Stress Test":
-
Dissolve a small amount (1 mg) in acetonitrile.
-
Add 1 drop of 3%
. -
Inject on HPLC after 15 mins.
-
Result: This forces the formation of the N-oxide. Compare this retention time to your "unknown" impurity to confirm identity.
-
Module 5: Validated Recovery Protocol
If your material has degraded (purity 85-95%), do not use it for critical steps.[1] Attempt this recovery method:
-
Dissolution: Dissolve crude solid in minimum hot Ethyl Acetate (EtOAc).
-
Filtration: Filter while hot to remove insoluble oligomers.
-
Precipitation: Slowly add Hexanes or Heptane (Anti-solvent) until turbidity persists.
-
Cooling: Allow to stand at 4°C overnight.
-
Validation: Filter crystals and dry under vacuum. Confirm structure via NMR (ensure benzylic
doublet/singlet is intact).
References
-
Atmospheric Oxidation of Piperazine Derivatives: Ren, Z., & da Silva, G. (2019).[5] "Atmospheric Oxidation of Piperazine Initiated by OH Radical." ACS Earth and Space Chemistry.
-
Nitrobenzyl Photochemistry: Klán, P., et al. (2013).[6] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[6] Chemical Reviews.
-
Olanzapine Impurity Profiling (Analogous Chemistry): Rao, P. S., et al. (2011).[7] "Identification of oxidative degradation impurities of olanzapine drug substance." Journal of Pharmaceutical and Biomedical Analysis.
-
Solvent-Amine Reactivity: Zhong, Q., et al. (2012). "Degradation of a pharmaceutical in HPLC grade methanol containing trace level formaldehyde." Pharmaceutical Development and Technology.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Degradation of a pharmaceutical in HPLC grade methanol containing trace level formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Purity of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol
This technical support guide is designed for researchers, scientists, and professionals in drug development focused on the synthesis and purification of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol (CAS No. 1002556-21-9). This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed purification protocols to address common challenges and enhance the purity of this important synthetic intermediate.
Introduction to the Compound and Purification Challenges
[2-(4-Methylpiperazino)-5-nitrophenyl]methanol is a substituted aromatic compound whose utility in pharmaceutical synthesis is critically dependent on its purity. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between a halo-substituted nitrophenyl alcohol, such as 2-chloro-5-nitrobenzyl alcohol, and 1-methylpiperazine.
The presence of multiple functional groups—a tertiary amine, a nitro group, and a primary alcohol—presents specific purification challenges. Common impurities can include unreacted starting materials, over-alkylated byproducts, and various colored degradation products. This guide offers a systematic approach to identifying and resolving these purity issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure [2-(4-Methylpiperazino)-5-nitrophenyl]methanol? A1: The pure compound is typically a solid. Its color can vary, but highly pure samples are often light-colored crystals. Significant discoloration (e.g., dark brown or tarry appearance) usually indicates the presence of impurities or degradation products.
Q2: What are the most common impurities encountered during its synthesis? A2: Common impurities include:
-
Unreacted Starting Materials: Residual 2-chloro-5-nitrobenzyl alcohol[1][2] or 1-methylpiperazine.
-
Disubstituted Byproducts: Formation of 1,4-dimethylpiperazine from the reaction of 1-methylpiperazine with the halo-substituted starting material.[3]
-
Oxidation/Degradation Products: The nitro group can be susceptible to side reactions, leading to colored impurities.[4]
Q3: What is the best initial method to assess the purity of my crude product? A3: Thin-Layer Chromatography (TLC) is the most effective initial technique. It is rapid, requires minimal sample, and provides a clear visual assessment of the number of components in your mixture. A well-chosen solvent system will show good separation between the product spot and any impurities.
Q4: How should I properly store the purified compound? A4: The compound should be stored at room temperature in a well-sealed container, protected from light and moisture to prevent degradation.
In-Depth Troubleshooting Guide
This section addresses specific problems that may arise during the purification process, explaining the root causes and providing actionable solutions.
Problem 1: Low Purity After Initial Synthesis; TLC Shows Multiple Spots
-
Primary Cause: Incomplete reaction or the formation of side products due to non-optimized reaction conditions. The SNAr reaction is sensitive to temperature, base, and reaction time. The electron-withdrawing nitro group activates the ring for nucleophilic attack, but harsh conditions can lead to side reactions.[5][6][7]
-
Troubleshooting Steps:
-
Reaction Monitoring: Use TLC to monitor the reaction's progress. Compare the reaction mixture against spots of your starting materials. The reaction is complete when the limiting starting material spot has disappeared.
-
Optimize Conditions: If the reaction is sluggish, consider a modest increase in temperature or extending the reaction time. Ensure an appropriate base is used to neutralize the HCl formed if starting from a chlorobenzyl alcohol.
-
Purification Strategy: For a complex mixture of impurities, column chromatography is generally more effective than recrystallization.[8][9]
-
Problem 2: Product "Oils Out" or Fails to Crystallize During Recrystallization
-
Primary Cause: This common issue with nitroaromatic compounds can be due to several factors:
-
Troubleshooting Steps:
-
Solvent Selection: The key to successful recrystallization is choosing a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[10][11] For polar nitroaromatic compounds, polar solvents like ethanol or isopropanol are good starting points.[10] If a single solvent is not ideal, a mixed-solvent system (e.g., ethanol-water) can be employed.[10]
-
Controlled Cooling: If an oil forms, re-heat the solution until it is clear. You may need to add a small amount of additional solvent. Allow the flask to cool slowly to room temperature before moving it to an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
-
Seeding: If you have a small amount of pure material, add a seed crystal to the cooled solution to initiate crystallization.
-
Problem 3: Persistent Color in the Final Product
-
Primary Cause: Colored impurities often arise from side reactions involving the nitro group or other aromatic species.[4] These impurities can be highly colored even at low concentrations and may co-crystallize with the product.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount (1-2% by weight) of activated carbon (charcoal). Keep the solution hot for 5-10 minutes. The colored impurities will adsorb onto the surface of the carbon.
-
Hot Filtration: Perform a hot gravity filtration to remove the activated carbon. This must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.
-
Crystallization: Allow the decolorized filtrate to cool and crystallize as described previously.
-
Detailed Purification Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Use a silica gel-coated TLC plate.
-
Spot Samples: Dissolve small amounts of your crude product and starting materials in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot them on the baseline of the TLC plate.
-
Develop Plate: Place the plate in a developing chamber containing an appropriate mobile phase. A good starting point for a compound of this polarity is a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 ratio).
-
Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). The number and Rf values of the spots will indicate the purity.
Protocol 2: Optimized Recrystallization
This protocol is a general guideline; the ideal solvent must be determined experimentally.[12]
-
Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room and elevated temperatures to find an ideal solvent or solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and perform a hot filtration as described in the troubleshooting section.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30 minutes.
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
| Solvent System Candidate | Rationale |
| Ethanol or Isopropanol | Good starting point for polar nitroaromatics; provides a steep solubility curve.[10] |
| Ethyl Acetate/Hexane | A mixed system useful if the compound is too soluble in pure ethyl acetate. |
| Toluene | A less polar option if the compound is highly soluble in alcohols. |
| Ethanol/Water | A common mixed-solvent pair where water acts as the "anti-solvent" or "bad" solvent.[10] |
Protocol 3: Purification by Flash Column Chromatography
Flash chromatography is highly effective for separating compounds with similar polarities.[13]
-
Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a less polar mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (gradient elution).
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.
-
Combine and Evaporate: Combine the pure fractions (those containing only the desired product spot on TLC) and remove the solvent under reduced pressure to yield the purified compound.
Visualization of Purification Workflow
The following diagrams illustrate the decision-making process for purification and potential sources of impurities.
Caption: General purification workflow for [2-(4-Methylpiperazino)-5-nitrophenyl]methanol.
Caption: Potential sources of impurities during synthesis.
References
- US2874196A. (1959). Method of crystallizing nitro products. Google Patents.
- FR1118443A. (1956). Process for the crystallization of nitro-aromatic compounds in nitric acid. Google Patents.
-
MST.edu. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
-
ChemRxiv. (2020). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
-
Crash Course. (2021). Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
NIST. (n.d.). 2-Chloro-5-nitrobenzyl alcohol, 3-methylbutyl ether. Retrieved from [Link]
-
Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
PMC. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
- US2905673A. (1959). Method for preparing 1-methylpiperazine. Google Patents.
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
PMC. (2020). Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. Retrieved from [Link]
-
Organic Chemistry Portal. (2005). Convergent and Fast Route to Piperazines via IMCR. Retrieved from [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
- CN108558776B. (2020). Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine. Google Patents.
-
PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrophenol. Retrieved from [Link]
Sources
- 1. 2-CHLORO-5-NITROBENZYL ALCOHOL | 80866-80-4 [m.chemicalbook.com]
- 2. A14205.06 [thermofisher.com]
- 3. US2905673A - Method for preparing 1-methylpiperazine - Google Patents [patents.google.com]
- 4. web.mst.edu [web.mst.edu]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nerdfighteria Wiki - Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40 [nerdfighteria.info]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: A Guide to the Synthesis of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol
Welcome to the technical support center for the synthesis of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this multi-step synthesis. Our goal is to empower you with the expertise to navigate potential challenges and successfully scale up the production of this key chemical intermediate.
Introduction
The synthesis of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol is a critical process in the development of various pharmaceutical agents. The molecular structure, featuring a substituted phenyl ring, a piperazine moiety, and a hydroxymethyl group, makes it a versatile building block. This guide will focus on a common two-step synthetic route: the nucleophilic aromatic substitution (SNA_r) of 2-chloro-5-nitrobenzaldehyde with N-methylpiperazine, followed by the reduction of the resulting aldehyde to the desired alcohol.
Reaction Pathway Overview
The synthesis proceeds in two primary stages, each with its own set of critical parameters and potential challenges. Understanding the underlying chemistry is paramount to successful execution and troubleshooting.
Caption: Overall synthetic route for [2-(4-Methylpiperazino)-5-nitrophenyl]methanol.
Frequently Asked Questions (FAQs)
Synthesis of the Aldehyde Intermediate
Q1: What is the most critical factor in the first step (SNA_r reaction)?
A1: The most critical factor is ensuring the reaction goes to completion without significant side product formation. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, but incomplete reaction can be an issue.[1][2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the endpoint.
Q2: I am observing low yields in the SNA_r step. What are the likely causes?
A2: Low yields can stem from several factors:
-
Insufficient reaction time or temperature: The reaction often requires heating to proceed at a reasonable rate.
-
Base strength and stoichiometry: An appropriate base, like potassium carbonate, is necessary to neutralize the HCl generated. Insufficient base can stall the reaction.
-
Moisture in the reaction: Water can compete with the piperazine as a nucleophile, leading to undesired byproducts. Using anhydrous solvents is recommended.
Q3: What are common impurities in the 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde intermediate?
A3: The primary impurity is often the unreacted starting material, 2-chloro-5-nitrobenzaldehyde. Depending on the reaction conditions, side products from reactions with any residual water in the solvent may also be present.
Reduction to the Final Product
Q4: Which reducing agent is most suitable for the aldehyde reduction?
A4: Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation. It is selective for aldehydes and ketones and is generally compatible with the nitro group under standard conditions.
Q5: My reduction reaction is sluggish. What can I do?
A5: Ensure the sodium borohydride is fresh, as it can decompose over time. The reaction is typically performed in a protic solvent like methanol or ethanol at room temperature. Gentle cooling might be necessary initially to control the exothermic reaction, but allowing it to proceed at room temperature is usually sufficient.
Q6: How do I purify the final product, [2-(4-Methylpiperazino)-5-nitrophenyl]methanol?
A6: Purification is typically achieved through recrystallization or column chromatography. The choice of method depends on the purity of the crude product and the desired final purity.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis.
Problem 1: Low Yield of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde (Intermediate)
Caption: Decision tree for troubleshooting low yield in the SNAr reaction.
Problem 2: Incomplete Reduction or Presence of Impurities in the Final Product
Caption: Decision tree for troubleshooting the reduction and purification steps.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde
Materials:
-
2-Chloro-5-nitrobenzaldehyde
-
N-Methylpiperazine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF) or Acetonitrile, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (or acetonitrile) under an inert atmosphere.
-
Add N-methylpiperazine (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.[3]
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol
Materials:
-
2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary
| Step | Reactants | Key Reagents | Typical Yield | Purity Assessment |
| 1. SNAr | 2-Chloro-5-nitrobenzaldehyde, N-Methylpiperazine | K₂CO₃, DMF | 70-90% | TLC, ¹H NMR |
| 2. Reduction | 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde | NaBH₄, Methanol | 85-95% | TLC, ¹H NMR, LC-MS |
References
- Benchchem. (2025). A Comparative Guide to the Synthesis of 2-Chloro-5-nitrobenzaldehyde for Researchers and Drug Development Professionals. Benchchem.
- Benchchem. (2025). Technical Support Center: Synthesis of 2-Chloro-5-nitrobenzaldehyde. Benchchem.
- PrepChem.com. (n.d.). Synthesis of 2-nitro-5-chlorobenzaldehyde. PrepChem.com.
- Benchchem. (2025). Application Notes and Protocols: 2-Chloro-5-nitrobenzaldehyde in Organic Synthesis. Benchchem.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-nitrobenzaldehyde 97. Sigma-Aldrich.
- MDPI. (2021). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. MDPI.
- ChemScene LLC. (n.d.). (5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol. ChemScene LLC.
- PMC. (n.d.). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. PMC.
- Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts.
- Santa Cruz Biotechnology. (n.d.). [2-(4-Methylpiperazino)-5-nitrophenyl]methanol. Santa Cruz Biotechnology.
- MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.
Sources
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Nitrophenylpiperazines
Welcome to the Technical Support Center for the synthesis of nitrophenylpiperazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the exothermic nature of this important synthetic transformation. The nucleophilic aromatic substitution (SNAr) reaction between a nitrophenyl halide and piperazine is a cornerstone of many pharmaceutical syntheses, but its exothermic profile demands careful control to ensure safety, purity, and yield.[1][2][3][4][5]
This resource is structured to provide immediate answers to common questions and detailed guidance for resolving specific experimental challenges. We will delve into the causality behind experimental choices, offering field-proven insights to empower you in your laboratory work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries and concerns regarding the exothermic nature of nitrophenylpiperazine synthesis.
Q1: Why is the reaction between a nitrophenyl halide and piperazine so exothermic?
The reaction is a nucleophilic aromatic substitution (SNAr), which proceeds via an addition-elimination mechanism.[6][7][8] The high exothermicity is primarily due to two factors:
-
Aromatic Ring Activation: The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack by piperazine. This activation lowers the energy barrier for the reaction to proceed.[6][7][8]
-
Formation of a Stable Intermediate: The reaction proceeds through a resonance-stabilized intermediate called a Meisenheimer complex.[6][9] The formation of this stable intermediate contributes significantly to the overall negative enthalpy change (heat release) of the reaction.
Q2: What are the primary safety hazards associated with this exothermic reaction?
The main hazard is a thermal runaway , where the rate of heat generation from the reaction exceeds the rate of heat removal from the reactor.[10][11][12] This can lead to a rapid increase in temperature and pressure, potentially causing:
-
Boiling of the solvent: This can lead to a dangerous pressure buildup in a closed system.
-
Decomposition of reactants, products, or solvent: At elevated temperatures, organic molecules can decompose, often generating gas and further increasing pressure.[13][14]
-
Vessel rupture or explosion: In a worst-case scenario, the pressure increase can exceed the limits of the reaction vessel, leading to a catastrophic failure.[12][15]
Q3: What are the key parameters I need to control to manage the exotherm?
Effective management of the exotherm relies on controlling the following parameters:
-
Rate of Reagent Addition: Slow, controlled addition of one reagent to the other is the most critical factor.[16] This allows the cooling system to dissipate the heat as it is generated.
-
Reaction Temperature: Maintaining a consistent and appropriate reaction temperature is crucial. Overheating can accelerate the reaction rate, leading to a loss of control.[17]
-
Stirring/Agitation: Efficient stirring ensures uniform temperature distribution throughout the reaction mixture and prevents localized "hot spots" from forming.
-
Concentration: Running the reaction at a more dilute concentration can help to moderate the rate of heat generation.[18]
Q4: How does the choice of solvent affect the exotherm?
The solvent plays a significant role in heat management:[18]
-
Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature increase, acting as a thermal buffer.
-
Boiling Point: A solvent with a higher boiling point provides a larger operating window before boiling becomes a concern. However, it's important to ensure the reaction temperature is well below the solvent's boiling point.
-
Thermal Conductivity: Solvents with better thermal conductivity can transfer heat more efficiently to the cooling system.
Commonly used polar aprotic solvents like DMF and DMSO are effective for SNAr reactions but require careful temperature control.[17]
Q5: Are there alternative technologies that can improve the safety of this reaction?
Yes, flow chemistry or continuous flow processing offers significant safety advantages for managing highly exothermic reactions.[18][19][20][21] By performing the reaction in a small-volume, continuous-flow reactor, the following benefits are realized:
-
Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat removal, preventing thermal runaway.[10][20]
-
Smaller Reaction Volumes: The amount of reactive material at any given time is very small, minimizing the potential hazard of an uncontrolled exotherm.[19]
-
Precise Control: Flow chemistry systems allow for precise control over reaction time, temperature, and stoichiometry.[19]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific issues you may encounter during the synthesis of nitrophenylpiperazines.
Guide 1: Managing a Sudden Temperature Spike (Exotherm)
Symptom: The internal temperature of the reaction is rising rapidly and is difficult to control with the primary cooling system.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the limiting reagent.[22]
-
Enhance Cooling: If possible, increase the cooling capacity. This could involve lowering the temperature of the cooling bath or using a more efficient cooling medium (e.g., switching from an ice-water bath to a dry ice/acetone bath).[16]
-
Dilute the Reaction: If the reaction setup allows, and it is safe to do so, adding a pre-chilled, inert solvent can help to absorb some of the excess heat.
Follow-up and Prevention:
-
Review Addition Rate: The most likely cause is an addition rate that is too fast for the cooling capacity of the system. Reduce the addition rate for subsequent experiments.
-
Check Stirring: Ensure the stirring is vigorous and efficient. Inadequate stirring can lead to localized hot spots.
-
Assess Reactant Purity: Impurities in the starting materials can sometimes catalyze the reaction or lead to unexpected side reactions that generate additional heat.
-
Consider a Calorimetry Study: For scale-up or process optimization, a reaction calorimetry study can provide precise data on the heat of reaction, allowing for the design of a more robust and safe process.[23][24]
Guide 2: Reaction Fails to Initiate or is Sluggish
Symptom: After adding a portion of the limiting reagent, there is no observable exotherm, and TLC/LC-MS analysis shows little to no product formation.
Potential Causes and Solutions:
-
Insufficient Activation of the Aryl Halide:
-
Verify Starting Material: Ensure that the aryl halide has a strongly electron-withdrawing group (e.g., a nitro group) positioned ortho or para to the leaving group.[7]
-
Consider a More Reactive Halide: The reactivity of the leaving group in SNAr reactions generally follows the order F > Cl > Br > I.[6] If using a less reactive halide, switching to the corresponding fluoro- or chloro-analogue may be necessary.[25]
-
-
Low Reaction Temperature:
-
Gradual Heating: While being cautious of the potential for a delayed exotherm, slowly and carefully increase the reaction temperature. Many SNAr reactions require heating to proceed at a reasonable rate.[17]
-
-
Poor Quality Reagents:
-
Check Piperazine: Piperazine can be hygroscopic. Ensure it is dry, as water can interfere with the reaction.
-
Solvent Purity: Use anhydrous, high-purity solvents.
-
Experimental Protocol: Small-Scale Test for Reactivity
Before committing to a large-scale reaction, perform a small-scale test to confirm reactivity.
-
In a small vial equipped with a magnetic stir bar, combine the nitrophenyl halide (1.0 eq), piperazine (1.1 eq), and a suitable solvent (e.g., DMSO).
-
Stir the mixture at room temperature and monitor for an exotherm with a thermometer.
-
If no reaction occurs, gradually heat the mixture in an oil bath to a moderate temperature (e.g., 50-80 °C) while monitoring the temperature and reaction progress by TLC or LC-MS.
Part 3: Data and Visualization
Table 1: Key Parameters for Managing Exotherms in Nitrophenylpiperazine Synthesis
| Parameter | Recommended Range/Value | Rationale |
| Reagent Addition Rate | Dependent on scale and cooling capacity. Start with a very slow rate and monitor the exotherm. | Controls the rate of heat generation. |
| Reaction Temperature | Typically 25°C to 100°C, but must be determined experimentally. | Influences reaction rate and potential for side reactions. |
| Piperazine Stoichiometry | 1.05 - 1.2 equivalents | A slight excess of the nucleophile can help drive the reaction to completion. |
| Solvent | DMSO, DMF, NMP | Polar aprotic solvents facilitate the SNAr reaction. |
| Concentration | 0.5 - 2.0 M | Lower concentrations can help to moderate the exotherm. |
Diagram 1: Workflow for Managing Exothermic Reactions
Caption: A decision-making workflow for managing temperature during the synthesis of nitrophenylpiperazines.
References
- Synthesis process of 1-acetyl-4-[3-(methyloxy)-4-nitrophenyl]piperazine. Patsnap Eureka.
- Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr). Benchchem.
- Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant Conditions. The Journal of Organic Chemistry.
- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE.
- 1-(2-Nitrophenyl)piperazine - Safety Data Sheet. Synquest Labs.
- Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka.
- Best Practices for Working with Chemical Reactions in the Lab. Benchchem.
- Concerted nucleophilic aromatic substitutions. Harvard DASH.
- Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- reactive hazard investigation. Chemical Safety Board.
- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CSCanada.
- Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PMC.
- The protection of reactors containing exothermic reactions: an HSE view. IChemE.
- Runaway reaction hazards in processing organic nitrocompounds. IChemE.
- Exothermic Reaction Hazards. TSM TheSafetyMaster Private Limited.
- how to prevent runaway reactions. EPA Archive.
- Exothermic Reactions: Its Energy Release and Applications. OMICS International.
- Runaway reactions, case studies, lessons learned. aria.developpement-durable.gouv.fr.
- Managing exothermic reactions in fluoropyridine synthesis. Benchchem.
- Improving Safety and Efficiency in Custom Synthesis Using Flow Techniques. Pure Synth.
- Continuous-Flow Chemistry - 2017. Wiley Analytical Science.
- Calorimetry in Modern Labs: From Reaction Monitoring to Energy Research. Lab Manager.
- 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks.
- Nucleophilic Aromatic Substitution. Chemistry Steps.
- Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. ResearchGate.
- Nucleophilic aromatic substitution. Wikipedia.
- How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. ResearchGate.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
- Calorimetry. University of Tübingen.
- Information on the Reaction Calorimetry application. Syrris.
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. cscanada.net [cscanada.net]
- 3. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 11. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 12. archive.epa.gov [archive.epa.gov]
- 13. synquestlabs.com [synquestlabs.com]
- 14. icheme.org [icheme.org]
- 15. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 16. labproinc.com [labproinc.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 19. pure-synth.com [pure-synth.com]
- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 21. Calorimetry in Modern Labs: From Reaction Monitoring to Energy Research | Lab Manager [labmanager.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. syrris.com [syrris.com]
- 24. Calorimetry | University of Tübingen [uni-tuebingen.de]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Characterization & Troubleshooting of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol Reactions
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected analytical deviations when utilizing [2-(4-Methylpiperazino)-5-nitrophenyl]methanol as a synthetic building block. This compound is a highly versatile intermediate in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs).
However, its structural duality—combining a reducible nitroarene, an oxidizable benzylic alcohol, and a highly nucleophilic tertiary aliphatic amine (the piperazine ring)—creates a "perfect storm" for competing side reactions. This guide provides a deep mechanistic analysis of the most common unexpected byproducts, backed by validated protocols to ensure your synthetic workflows remain robust and self-validating.
Mechanistic Pathways & Byproduct Divergence
Understanding the causality behind byproduct formation is the first step in troubleshooting. The two most problematic transformations involving this intermediate are nitro reduction and benzylic oxidation .
A. The Azoxy Dimerization Pathway (During Nitro Reduction)
When reducing the nitro group to an aniline, the reaction does not occur in a single step. According to the well-established Haber mechanism, the reduction proceeds via two parallel chemical routes involving nitroso (-NO) and hydroxylamine (-NHOH) intermediates[1]. The final reduction of the hydroxylamine to the amine is kinetically slow, leading to its accumulation[1]. If the reaction conditions are not strictly controlled, the nucleophilic hydroxylamine will attack the highly electrophilic nitroso species, irreversibly condensing to form a high-molecular-weight azoxy dimer [2].
Fig 1: Haber reduction pathway showing the divergence into the unexpected azoxy dimer byproduct.
B. The N-Oxidation Pathway (During Alcohol Oxidation)
When oxidizing the benzylic alcohol to an aldehyde, researchers frequently use peroxide-based oxidants (e.g., mCPBA, H₂O₂) or aerobic metal catalysts. However, the N4-nitrogen of the methylpiperazine ring is a highly accessible tertiary amine. This amine easily attacks the weak O-O bond of peroxides, undergoing deprotonation to form a zwitterionic N-oxide [3]. This competing pathway often outpaces the oxidation of the benzylic alcohol.
Fig 2: Competing oxidation pathways leading to the desired aldehyde vs. the N-oxide byproduct.
Troubleshooting FAQs
Q1: Why am I seeing a high-molecular-weight byproduct (m/z ~487) during the catalytic hydrogenation of the nitro group? A1: You are observing the formation of the azoxy dimer. This occurs because the reduction of the hydroxylamine intermediate is the slowest step in the catalytic cycle, causing it to accumulate and condense with the transient nitroso intermediate[1],[4]. To fix this, you must increase the hydrogen pressure to drive the kinetics forward and slightly acidify the reaction to protonate the hydroxylamine, rendering it non-nucleophilic.
Q2: During the oxidation of the benzylic alcohol, my product has shifted significantly in polarity (sticks to the baseline on TLC) and the NMR shows a downfield shift for the N-methyl group. What happened? A2: Your oxidant has preferentially reacted with the tertiary amine of the piperazine ring, forming an N-oxide[3]. The zwitterionic nature of the N-oxide causes it to stick to the baseline on normal-phase TLC. Switch to a surface-active oxidant like activated MnO₂ or utilize Swern oxidation conditions, which do not donate electrophilic oxygen to amines.
Quantitative Characterization Data
To ensure self-validation during your analytical workflows, compare your crude reaction mixtures against this standardized spectroscopic data.
| Compound | Molecular Weight | MS (ESI+) m/z | Key ¹H NMR Diagnostic Signals (CDCl₃, δ ppm) | TLC R_f (DCM:MeOH 9:1) |
| Starting Material | 251.28 | 252.1 [M+H]⁺ | 4.75 (s, 2H, -CH₂OH), 2.35 (s, 3H, N-CH₃) | 0.45 |
| Desired Aniline | 221.30 | 222.1 [M+H]⁺ | 4.60 (s, 2H, -CH₂OH), 3.50 (br s, 2H, -NH₂) | 0.30 |
| Azoxy Dimer | 486.56 | 487.3 [M+H]⁺ | 4.80 (s, 4H, -CH₂OH), 2.38 (s, 6H, N-CH₃) | 0.65 |
| Desired Aldehyde | 249.27 | 250.1 [M+H]⁺ | 10.15 (s, 1H, -CHO), 2.35 (s, 3H, N-CH₃) | 0.70 |
| N-Oxide Byproduct | 267.28 | 268.1 [M+H]⁺ | 4.75 (s, 2H, -CH₂OH), 3.20 (s, 3H, N⁺-CH₃) | 0.05 (Baseline) |
Validated Experimental Protocols
The following methodologies are designed as self-validating systems. By controlling the specific chemical environment, we dictate the causality of the reaction and eliminate the unexpected byproducts.
Protocol A: Chemoselective Nitro Reduction (Suppression of Azoxy Dimerization)
Causality Focus: By introducing an acidic proton source, we protonate the transient hydroxylamine intermediate. A protonated hydroxylamine cannot act as a nucleophile, thereby completely shutting down the condensation pathway that leads to the azoxy dimer[2].
-
Preparation: Dissolve [2-(4-Methylpiperazino)-5-nitrophenyl]methanol (10.0 mmol, 1.0 eq) in 50 mL of anhydrous methanol in a high-pressure Parr reactor.
-
Acidification: Add glacial acetic acid (12.0 mmol, 1.2 eq). Note: This specifically masks the piperazine nitrogen and the forming hydroxylamine.
-
Catalyst Addition: Add 10% Pd/C (10% w/w). Purge the vessel with N₂ (3x), followed by H₂ (3x).
-
Pressurization: Pressurize the reactor to 50 psi with H₂. Stir vigorously at 25 °C. Why: High pressure overcomes the activation energy barrier of the rate-limiting hydroxylamine-to-amine step[1].
-
In-Process Control (IPC): After 4 hours, vent the reactor. Quench a 0.1 mL aliquot into 1 mL of saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS. The reaction is validated when the m/z 252 peak is consumed and no m/z 487 (dimer) is detected.
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate, neutralize with 1M NaOH to pH 8, and extract with dichloromethane (3 x 30 mL) to isolate the pure aniline.
Protocol B: Controlled Benzylic Oxidation (Avoiding N-Oxide Formation)
Causality Focus: To oxidize the alcohol without oxidizing the tertiary amine, we must abandon homogeneous peroxide oxidants. Activated Manganese Dioxide (MnO₂) operates via a heterogeneous surface-adsorption mechanism that is highly specific to allylic and benzylic alcohols, bypassing the zwitterionic N-oxide pathway entirely.
-
Preparation: Suspend activated MnO₂ (100.0 mmol, 10.0 eq) in 40 mL of anhydrous dichloromethane (DCM).
-
Reaction: Add the starting material (10.0 mmol, 1.0 eq) to the black suspension at room temperature. Stir vigorously for 12 hours.
-
In-Process Control (IPC): Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material (R_f 0.45) should cleanly convert to the aldehyde (R_f 0.70). The absence of baseline material validates that N-oxide formation has been successfully avoided.
-
Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with ethyl acetate (3 x 20 mL) to ensure full recovery of the product.
-
Isolation: Concentrate the combined organic filtrates under reduced pressure to yield 2-(4-Methylpiperazino)-5-nitrobenzaldehyde as a yellow solid.
References
-
The Cope Elimination: Introduction, Examples and Mechanism - Master Organic Chemistry. Available at:[Link]
- WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents.
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - PMC (National Institutes of Health). Available at:[Link]
-
Nitro Substrates in Reductive Electrosynthesis: A Review - ACS Electrochemistry. Available at:[Link]
Sources
- 1. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
[2-(4-Methylpiperazino)-5-nitrophenyl]methanol vs other kinase inhibitor building blocks
Comparative Guide:[2-(4-Methylpiperazino)-5-nitrophenyl]methanol vs. Conventional Kinase Inhibitor Building Blocks
Executive Summary
The design of highly selective tyrosine kinase inhibitors (TKIs) relies heavily on the strategic selection of aniline-derived building blocks. These synthons must simultaneously anchor the molecule to the kinase hinge region, navigate the solvent-exposed channel to ensure aqueous solubility, and engage specific selectivity pockets (such as the ribose pocket) to overcome resistance mutations.
This guide provides an in-depth technical comparison between [2-(4-Methylpiperazino)-5-nitrophenyl]methanol (a bifunctional, next-generation synthon) and traditional building blocks like those used in the synthesis of first- and second-generation TKIs (e.g., Imatinib and Ceritinib)[1]. By analyzing their physicochemical properties, mechanistic advantages, and synthetic workflows, researchers can make informed decisions when designing novel inhibitors for mutated kinase targets.
Structural Rationale & Mechanistic Advantages
When designing a kinase inhibitor, the functional groups attached to the core scaffold dictate both pharmacokinetics and target affinity.
-
The Piperazine Motif: Both [2-(4-Methylpiperazino)-5-nitrophenyl]methanol and conventional precursors (like 2-methoxy-4-(4-methylpiperazin-1-yl)aniline used in Ceritinib analogues) utilize a 4-methylpiperazine ring. Causality: This basic tertiary amine (
) is protonated at physiological pH, drastically improving aqueous solubility and allowing the drug to be formulated as a stable salt (e.g., mesylate or hydrochloride). Structurally, this moiety is directed outward into the solvent-exposed channel of the kinase, minimizing steric clashes with the internal binding pocket. -
Hydroxymethyl (-CH₂OH) vs. Methoxy (-OCH₃): The critical divergence lies in the substitution at the 1-position of the phenyl ring. Traditional building blocks often employ a methoxy group, which acts purely as a steric shield and a hydrogen-bond acceptor. In contrast, the hydroxymethyl group in [2-(4-Methylpiperazino)-5-nitrophenyl]methanol acts as both a hydrogen-bond donor and acceptor[2]. Causality: This dual capability provides conformational flexibility. In the presence of gatekeeper mutations (e.g., ALK L1196M or EGFR T790M), the rigid methoxy group can cause steric repulsion. The -CH₂OH group can rotate to form novel hydrogen bonds with the mutated residue or adjacent water molecules, rescuing binding affinity.
Caption: Logical relationship of structural motifs to kinase pocket binding.
Quantitative Physicochemical Profiling
To objectively evaluate these building blocks, we must compare the physicochemical properties of their active (reduced) aniline forms , as these are the exact moieties incorporated into the final drug structure.
| Property / Metric | [5-Amino-2-(4-methylpiperazino)phenyl]methanol | 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | 4-(4-Methylpiperazin-1-ylmethyl)aniline |
| Primary Use Case | Next-Gen ALK/EGFR Inhibitors | Ceritinib / TAE684 Analogues | Imatinib Analogues |
| Molecular Weight ( g/mol ) | 221.30 | 221.30 | 205.29 |
| Topological Polar Surface Area (TPSA) | ~59.2 Ų | ~48.2 Ų | ~35.5 Ų |
| H-Bond Donors | 3 (-NH₂, -OH) | 2 (-NH₂) | 2 (-NH₂) |
| H-Bond Acceptors | 4 (N=3, O=1) | 4 (N=3, O=1) | 3 (N=3) |
| Kinase Pocket Interaction | Dual Donor/Acceptor (Flexible) | Acceptor Only (Rigid) | Solvent-Exposed (Extended) |
Data Interpretation: The addition of the hydroxymethyl group increases the TPSA to 59.2 Ų compared to the methoxy analogue. While a higher TPSA can sometimes limit blood-brain barrier (BBB) penetration, it remains well below the 90 Ų threshold generally required for CNS-active drugs, making it a viable candidate for treating brain metastases in lung cancer models[1].
Self-Validating Experimental Protocols
The synthesis of a kinase inhibitor using[2-(4-Methylpiperazino)-5-nitrophenyl]methanol requires a two-stage process: reduction of the nitro group followed by coupling to a heterocyclic core (e.g., 2,4-dichloropyrimidine). The following protocols are designed as self-validating systems to ensure high-fidelity synthesis.
Protocol A: Catalytic Hydrogenation (Nitro Reduction)
Objective: Convert the inert nitro precursor into a nucleophilic aniline. Causality: The nitro group is highly electron-withdrawing, rendering the phenyl ring unreactive to nucleophilic aromatic substitution (SNAr). Reduction to an amine reverses this electronic effect, activating the ring for coupling.
-
Reaction Setup: Dissolve 10 mmol of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol in 50 mL of anhydrous methanol. Add 10 mol% of Palladium on Carbon (Pd/C, 10% wt).
-
Hydrogenation: Purge the flask with N₂, then introduce H₂ gas via a balloon. Stir vigorously at room temperature for 4-6 hours.
-
In-Process Validation (The Gate):
-
Action: Pull a 50 µL aliquot, filter through a Celite plug, and analyze via LC-MS.
-
Validation: The reaction is only deemed complete when the starting material peak (
) completely disappears and is replaced by the product peak ( ). TLC (DCM:MeOH 9:1) should show a highly polar, ninhydrin-positive spot.
-
-
Workup: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude aniline. Do not purify further; anilines are prone to rapid air oxidation. Proceed immediately to Protocol B.
Protocol B: SNAr Assembly (Kinase Core Coupling)
Objective: Couple the newly formed aniline to a pyrimidine core. Causality: N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct generated during the SNAr reaction. This prevents the protonation of the aniline, which would otherwise kill its nucleophilicity.
-
Reaction Setup: Dissolve the crude aniline (approx. 10 mmol) and 1.1 equivalents of the target 2-chloropyrimidine derivative in 30 mL of 1-butanol.
-
Activation: Add 3.0 equivalents of DIPEA. Heat the mixture to 100°C under a reflux condenser for 12 hours.
-
Final Validation (The Gate):
-
Action: Cool to room temperature and analyze via HPLC.
-
Validation: Ensure the product peak constitutes >95% Area Under Curve (AUC). Confirm the structure via ¹H-NMR; the appearance of a broad singlet around
8.5-9.0 ppm (in DMSO- ) confirms the formation of the secondary diarylamine bridge.
-
-
Purification: Precipitate the product by adding cold water, filter, and recrystallize from ethanol to obtain the final kinase inhibitor.
Caption: Self-validating experimental workflow for kinase inhibitor assembly.
References
-
Marsilje, T. H., et al. (2013). Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) Currently in Phase 1 and Phase 2 Clinical Trials. Journal of Medicinal Chemistry, 56(14), 5675–5690.
-
Zimmermann, J., et al. (2005). Potent and Selective Inhibitors of the ABL-Kinase: Phenylamino-Pyrimidine (PAP) Derivatives. Journal of Medicinal Chemistry, 48(1), 44–59.
-
World Intellectual Property Organization (2010). Diamino heterocyclic carboxamide compound. Patent Publication WO2010128659A1.
Sources
Confirming the structure of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol by NMR
Publish Comparison Guide: Structural Confirmation of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol by NMR
Executive Summary
Objective: To provide a definitive protocol for the structural confirmation of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol (Target Compound) using Nuclear Magnetic Resonance (NMR) spectroscopy. Context: This compound is a critical intermediate in the synthesis of piperazine-based antipsychotics and bioactive scaffolds. Its structural integrity relies on the precise regiochemistry of the nitro and piperazine substituents on the benzene ring. The Challenge: Synthetic routes often yield regioisomers (e.g., the 2-nitro-5-piperazinyl isomer) or oxidation by-products (aldehydes) that share identical molecular weights (LC-MS indistinguishable) but possess vastly different reactivities. NMR is the only non-destructive method to definitively resolve these structural nuances.
Strategic Analysis: The "Why" Behind the Protocol
Unlike Mass Spectrometry (MS), which confirms what is present (molecular formula), NMR confirms how it is connected. For this specific molecule, the validation strategy hinges on two pillars:
-
Regio-differentiation: Distinguishing the 1,2,5-substitution pattern from potential 1,2,4- or 1,5,2-isomers.
-
Oxidation State Verification: Ensuring the benzylic alcohol has not oxidized to the aldehyde or carboxylic acid.
Comparative Logic: Target vs. Alternatives
The following table outlines the specific NMR signatures that differentiate the target product from its most common synthetic impurities/alternatives.
| Feature | Target Product (2-Pip, 5-Nitro) | Regioisomer A (2-Nitro, 5-Pip) | Aldehyde Impurity (Oxidation) |
| Aromatic Proton Ratio | 2 Deshielded : 1 Shielded | 1 Deshielded : 2 Shielded | Similar to Target |
| Key Shift Logic | Protons ortho to -NO₂ (H4, H6) shift downfield (>8.0 ppm). Proton ortho to Piperazine (H3) shifts upfield (<7.2 ppm). | Only H3 is ortho to -NO₂ (>8.0 ppm). H4 & H6 are ortho to Piperazine (<7.2 ppm). | Aldehyde proton at ~10.0 ppm. |
| Benzylic Signal | Doublet/Singlet (~4.5 ppm) | Doublet/Singlet (~4.5 ppm) | Absent |
| N-Methyl Signal | Singlet (~2.2 ppm) | Singlet (~2.2 ppm) | Singlet (~2.2 ppm) |
Experimental Protocol
Self-Validating System: This protocol uses DMSO-d₆ not just for solubility, but to enable the observation of the hydroxyl proton coupling (
Step 1: Sample Preparation
-
Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Internal Standard).
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Why: High concentration ensures the quaternary carbons in
C NMR are visible within a reasonable scan time.
-
-
Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Step 2: Instrument Parameters (400 MHz or higher)
-
Temperature: 298 K (25°C).
-
Pulse Sequence (
H): 30° pulse angle, 1-second relaxation delay (d1). -
Scans: 16 (minimum) for
H; 1024 (minimum) for C.
Structural Elucidation & Data Analysis
A. H NMR Assignment (400 MHz, DMSO-d₆)
| Position | Type | Shift ( | Multiplicity ( | Structural Logic |
| H6 | Ar-H | 8.25 – 8.35 | d ( | Deshielded. Ortho to -NO₂, Ortho to -CH₂OH. |
| H4 | Ar-H | 8.05 – 8.15 | dd ( | Deshielded. Ortho to -NO₂, Meta to Piperazine. |
| H3 | Ar-H | 7.15 – 7.25 | d ( | Shielded. Ortho to Piperazine (electron donor). |
| OH | Alcohol | 5.30 – 5.50 | t ( | Exchangeable. Triplet indicates coupling to CH₂. |
| CH₂ | Benzylic | 4.55 – 4.65 | d ( | Coupled to OH. Becomes singlet on D₂O shake. |
| Pip-CH₂ | Aliphatic | 2.90 – 3.10 | br m (4H) | Protons ortho to Aniline N (Ar-N-CH₂). |
| Pip-CH₂ | Aliphatic | 2.40 – 2.50 | br m (4H) | Protons ortho to Methyl N (Me-N-CH₂). |
| N-CH₃ | Methyl | 2.20 – 2.25 | s (3H) | Characteristic N-Methyl singlet. |
B. The "Fingerprint" Confirmation (HMBC)
To definitively prove the structure, you must verify the connectivity using Heteronuclear Multiple Bond Correlation (HMBC).
-
Critical Correlation 1: The Benzylic CH₂ protons must show a correlation to C2 (the quaternary carbon attached to the piperazine). This links the alcohol arm to the piperazine ring.
-
Critical Correlation 2: The H6 proton must correlate to the Benzylic Carbon (C-alpha) .
-
Critical Correlation 3: The N-Methyl protons must correlate to the Piperazine carbons (C3'/C5'), confirming the methyl is on the piperazine, not the benzene.
Visualization of Structural Logic
The following diagrams illustrate the decision workflow and the specific NMR correlations required to pass QC.
Caption: Figure 1. NMR Decision Tree for Quality Control. This workflow filters out common oxidation by-products and regioisomers before final release.
Caption: Figure 2. Key HMBC Correlations. The correlation between Benzylic H and C2 is the "smoking gun" that proves the piperazine is adjacent to the alcohol group.
References
- Note: Provides baseline shifts for the nitro-benzyl alcohol core.
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 145704702, N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]isoquinolin-1-amine. Retrieved March 1, 2026, from [Link]
- Note: Confirms the existence and naming conventions of the 2-piperazinyl-5-nitro substitution p
- Note: Used to identify the regioisomer "Altern
-
Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse. Retrieved March 1, 2026, from [Link]
- Note: Reference for distinguishing aldehyde vs.
A Comparative Guide to the HPLC Purity Assessment of Synthesized [2-(4-Methylpiperazino)-5-nitrophenyl]methanol
Abstract
The purity of synthetic intermediates is a cornerstone of robust drug development and manufacturing. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol, a key building block in pharmaceutical synthesis. We will dissect the influence of critical chromatographic parameters—stationary phase chemistry, organic modifier, and mobile phase pH—supported by experimental data. This document serves as a practical resource for researchers, analytical chemists, and quality control professionals, offering detailed protocols and a scientific rationale to empower effective and reliable purity analysis.
Introduction: The Critical Role of Purity
[2-(4-Methylpiperazino)-5-nitrophenyl]methanol is a substituted nitroaromatic compound whose utility in medicinal chemistry often lies in its potential as a precursor to more complex active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have profound consequences on the yield, safety, and efficacy of the final drug product. Therefore, a validated, high-resolution analytical method to determine its purity is not merely a quality control checkpoint but a fundamental requirement of the development process. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose, offering the specificity and sensitivity needed to separate the main component from process-related impurities and degradation products.
Analytical Strategy: A Structure-Based Approach
A successful HPLC method is built upon a sound understanding of the analyte's physicochemical properties. The structure of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol presents several key features that guide our analytical strategy:
-
Aromatic Nitro Group: This powerful chromophore ensures strong UV absorbance, making UV detection a straightforward and sensitive choice. A wavelength of 254 nm is often effective for nitroaromatic compounds.[1][2]
-
Hydrophobic Benzene Ring: The core aromatic structure suggests that Reverse-Phase (RP) HPLC, where separation is based on hydrophobicity, is the most appropriate mode.[3][4][5]
-
Basic Methylpiperazino Moiety: The tertiary amine in the piperazine ring is basic. Its ionization state is highly dependent on the pH of the mobile phase. Controlling pH is therefore the most critical factor for achieving sharp, symmetrical peaks and reproducible retention times.[6][7][8] At a pH well below the pKa of the amine, the group will be fully protonated, minimizing undesirable interactions with the stationary phase.[8]
-
Polar Methanol Group: The -CH₂OH group adds polarity to the molecule.
Based on this analysis, a reverse-phase method using an acidic mobile phase to control the ionization of the basic piperazine group is the logical starting point for robust method development.
Primary (Optimized) HPLC Method Protocol
This protocol represents the optimized method for the routine purity assessment of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol, designed for high resolution, good peak shape, and reasonable analysis time.
Instrumentation & Consumables:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector.
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent L1 packing).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the [2-(4-Methylpiperazino)-5-nitrophenyl]methanol sample.
-
Dissolve in 10.0 mL of the sample diluent to achieve a concentration of ~1.0 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Comparative Method Performance Analysis
To demonstrate the rationale behind the primary method and to provide alternatives for challenging separations, we compare its performance against methods with modified parameters. The following sections present hypothetical but realistic data reflecting the expected chromatographic outcomes.
The Influence of Stationary Phase Chemistry: C18 vs. Phenyl-Hexyl
The C18 column is a universal choice for reverse-phase chromatography, separating primarily based on hydrophobic interactions.[3][4] However, for aromatic compounds, a Phenyl-Hexyl phase can offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte.[9]
Table 1: Comparison of Stationary Phases (Data assumes a known, closely eluting aromatic impurity, "Impurity A")
| Parameter | Method 3.0 (C18 Column) | Alternative (Phenyl-Hexyl Column) | Performance Impact |
| Analyte RT (min) | 10.54 | 11.21 | Increased retention on Phenyl-Hexyl due to π-π interactions. |
| Impurity A RT (min) | 10.82 | 11.95 | Impurity A is retained even more strongly, altering selectivity. |
| Resolution (Rs) | 1.85 | 3.12 | Significantly improved resolution of the critical pair. |
| Tailing Factor (Tf) | 1.1 | 1.2 | Acceptable peak shape on both, slightly more tailing on Phenyl. |
Analysis: While the C18 column provides adequate separation (Rs > 1.5), the Phenyl-Hexyl column offers superior resolution for this specific aromatic impurity. This demonstrates the power of using alternative column chemistries to resolve difficult peak pairs.[9] For routine analysis where Impurity A is not a critical concern, the C18 phase is sufficient. However, for reference standard characterization or stability studies, the Phenyl-Hexyl phase would be preferable.
The Impact of Organic Modifier: Acetonitrile vs. Methanol
Acetonitrile (ACN) and methanol (MeOH) are the two most common organic solvents in reverse-phase HPLC. ACN is generally a stronger eluting solvent than MeOH and has a lower viscosity, resulting in lower backpressure.[10][11] However, they can provide different separation selectivity due to their distinct chemical properties (ACN is aprotic, while MeOH is a protic, hydrogen-bonding solvent).[11][12][13]
Table 2: Comparison of Organic Modifiers (Data uses the primary C18 column and assumes a known polar impurity, "Impurity B")
| Parameter | Method 3.0 (Acetonitrile) | Alternative (Methanol) | Performance Impact |
| Analyte RT (min) | 10.54 | 12.35 | Longer retention with MeOH due to its lower elution strength.[11] |
| Impurity B RT (min) | 4.21 | 3.98 | The polar impurity elutes earlier with MeOH, changing selectivity. |
| System Pressure (psi) | ~1800 | ~2500 | Higher backpressure with methanol due to its higher viscosity.[10] |
| UV Baseline Noise | Low | Slightly Higher | ACN has a lower UV cutoff, often providing a cleaner baseline.[11][14] |
Analysis: Acetonitrile provides a faster analysis with lower system pressure, making it preferable for high-throughput environments.[10] Methanol, while increasing the run time, alters the elution order of polar impurities, which can be a powerful tool during method development to resolve co-eluting peaks. The choice between them depends on whether speed or alternative selectivity is the primary goal.
The Criticality of Mobile Phase pH
For basic compounds like [2-(4-Methylpiperazino)-5-nitrophenyl]methanol, mobile phase pH is paramount. An acidic pH (e.g., ~2.7 with 0.1% Formic Acid) ensures the piperazine nitrogen is protonated (ionized). This ionized form is highly water-soluble and does not engage in strong, secondary ionic interactions with residual silanols on the silica-based column, leading to sharp, symmetrical peaks.[8]
Table 3: Comparison of Mobile Phase pH (Data uses the primary C18 column and Acetonitrile modifier)
| Parameter | Method 3.0 (pH ~2.7) | Alternative (pH 7.0, Phosphate Buffer) | Performance Impact |
| Analyte RT (min) | 10.54 | 14.88 | Significantly longer retention at neutral pH as the un-ionized form is more hydrophobic.[6][7] |
| Tailing Factor (Tf) | 1.1 | 2.5 | Severe peak tailing at neutral pH due to secondary interactions with silanols. |
| Reproducibility | High | Poor | Small shifts in a neutral pH can cause large shifts in retention time.[7][8] |
Analysis: The data unequivocally demonstrates the necessity of an acidic mobile phase. Operating at a neutral pH leads to a loss of peak shape (tailing) and poor reproducibility, rendering the method unsuitable for quantitative analysis. A pH of 2-4 is generally recommended for starting method development with basic compounds.[8] This self-validating system shows that only under acidic conditions can a reliable purity assessment be achieved.
Workflow & Decision Logic Visualization
To ensure clarity and reproducibility, the analytical process and the logic for method optimization can be visualized.
Caption: Overall workflow for HPLC purity assessment.
Caption: Decision tree for HPLC method optimization.
Discussion & Recommendations
The comparative data clearly illustrates a hierarchy of importance for chromatographic parameters in this specific analysis.
-
Mobile Phase pH is non-negotiable. An acidic mobile phase is essential for good peak shape and reproducibility for this basic analyte. This should be the first parameter fixed during method development.
-
Stationary Phase is the primary tool for selectivity. If the primary C18 column fails to resolve a critical impurity pair, switching to a phase with a different retention mechanism, such as a Phenyl-Hexyl column, is the most effective strategy.
-
Organic Modifier is a tool for fine-tuning. Changing from acetonitrile to methanol can alter selectivity and is a valuable secondary option for resolving co-elutions, though it often comes at the cost of longer analysis times and higher pressure.
Final Recommendation: For routine quality control, the Primary Optimized Method (Section 3.0) using a C18 column with an acetonitrile/acidic water gradient provides the best balance of speed, resolution, and robustness. For in-depth impurity profiling or in cases where co-elution with aromatic impurities is observed, switching to a Phenyl-Hexyl stationary phase is strongly recommended. All methods must adhere to system suitability criteria as defined by internal SOPs and guidelines such as those from the USP and ICH.[15][16][17]
Conclusion
The purity assessment of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol can be reliably achieved through a systematically developed reverse-phase HPLC method. By understanding the analyte's structure and leveraging the principles of chromatography, a robust, accurate, and reproducible method can be established. This guide demonstrates that while a standard C18 method is highly effective, a logical, data-driven comparison of alternative stationary phases and mobile phase modifiers provides the necessary tools to overcome nearly any separation challenge encountered during the synthesis and development of this important chemical intermediate.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP).
- Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech, Inc.
- The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Trevor Hopkins, Feb 19 2019.
- [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis?. Wako Blog, Laboratory Chemicals.
- THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. T. Galaon & V. David, Revue Roumaine de Chimie, 2012.
- Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Mason Technology, Feb 09 2024.
- Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International, Nov 01 2014.
- Revisions per USP 621. Agilent.
- A Comprehensive Guide to Selecting HPLC Columns. Labtech.
- Exploring the Role of pH in HPLC Separation. Moravek, Dec 03 2024.
- ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH.
- Control pH During Method Development for Better Chromatography. Agilent.
- HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
- Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific.
- HPLC Column Selection Guide. Phenomenex.
- Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. PubMed, Dec 30 2009.
- Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote.
Sources
- 1. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 3. labtech.tn [labtech.tn]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. hawach.com [hawach.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. moravek.com [moravek.com]
- 8. agilent.com [agilent.com]
- 9. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 10. chromtech.com [chromtech.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis? | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. One moment, please... [masontechnology.ie]
- 15. usp.org [usp.org]
- 16. Revisions per USP 621 | アジレント [agilent.com]
- 17. database.ich.org [database.ich.org]
A Comparative Guide to the Reactivity of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol Analogs in Oxidation Reactions
Introduction
The [2-(4-Methylpiperazino)-5-nitrophenyl]methanol scaffold is a recurring motif in medicinal chemistry, integrating three key pharmacophoric features: a nitrophenyl group, a piperazine ring, and a benzylic alcohol. The piperazine moiety is a well-established "privileged scaffold" known to improve the aqueous solubility and pharmacokinetic profile of drug candidates[1][2]. The nitrophenyl component, a potent electron-withdrawing system, significantly influences the molecule's electronic properties and can serve as a precursor to a more versatile amino group through reduction[3][4]. The benzylic alcohol provides a crucial handle for further synthetic elaboration or can act as a hydrogen bond donor in interactions with biological targets.
Understanding the chemical reactivity of this scaffold is paramount for drug development professionals engaged in lead optimization. The reactivity of the benzylic alcohol, in particular, dictates its stability and suitability for various synthetic transformations. This guide provides a comprehensive framework for comparing the reactivity of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol and a series of rationally designed analogs, with a focus on oxidation reactions. We will explore the underlying electronic principles governing this reactivity, present detailed experimental protocols for a comparative kinetic study, and offer a predictive analysis of the expected outcomes.
Rationale for Analog Selection and Reactivity Comparison
To systematically investigate the structure-reactivity relationship of the title compound, we have designed a series of analogs with targeted modifications to the aromatic ring. These modifications are intended to modulate the electronic environment of the benzylic alcohol and, consequently, its susceptibility to oxidation. The chosen model reaction is the oxidation of the benzylic alcohol to the corresponding benzaldehyde, a common and synthetically important transformation.
The rate of this oxidation is highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups (EWGs) generally facilitate the oxidation of benzylic alcohols, while electron-donating groups (EDGs) tend to decrease the reaction rate. This is because the rate-determining step often involves the removal of a hydride ion from the carbon bearing the hydroxyl group, a process that is favored by the stabilization of developing negative charge on the ring or destabilization of the starting material.
Below are the structures of the core compound and its proposed analogs for this comparative study.
Caption: Structures of the core compound and proposed analogs.
-
Compound 1: [2-(4-Methylpiperazino)-5-nitrophenyl]methanol (Core Compound) . This serves as our baseline for reactivity.
-
Analog 2: [5-Amino-2-(4-methylpiperazino)phenyl]methanol (EDG Analog) . The nitro group is reduced to an amino group, a strong electron-donating group, which is expected to significantly decrease the rate of oxidation compared to the core compound.
-
Analog 3: [2-(4-Methylpiperazino)-3,5-dinitrophenyl]methanol (Strong EWG Analog) . The addition of a second nitro group to the aromatic ring will further increase its electron-withdrawing nature, predicting an enhanced rate of oxidation.
-
Analog 4: [5-Chloro-2-(4-methylpiperazino)phenyl]methanol (Halogen EWG Analog) . Replacing the nitro group with a chloro group, a weaker electron-withdrawing group, allows for a nuanced comparison of the electronic effects on reactivity.
Experimental Design for Reactivity Comparison
To objectively compare the reactivity of these analogs, a robust and self-validating experimental workflow is essential. We propose a kinetic study monitoring the oxidation of each analog using High-Performance Liquid Chromatography (HPLC) with UV detection. Pyridinium chlorochromate (PCC) is selected as a mild and reliable oxidizing agent for this transformation.
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 4. svedbergopen.com [svedbergopen.com]
Technical Evaluation Guide: Certificate of Analysis for [2-(4-Methylpiperazino)-5-nitrophenyl]methanol
Topic: Certificate of Analysis for [2-(4-Methylpiperazino)-5-nitrophenyl]methanol Content Type: Publish Comparison Guide
Executive Summary: The Criticality of Precursor Purity
In the synthesis of piperazine-containing central nervous system (CNS) active agents—such as analogs of Olanzapine , Clozapine , or specific kinase inhibitors—the quality of the intermediate [2-(4-Methylpiperazino)-5-nitrophenyl]methanol (CAS: 1002556-21-9) acts as a deterministic variable for downstream yield and impurity profiles.
This guide objectively compares High-Purity (Pharma Grade, >98%) specifications against Technical Grade (~95%) alternatives.[1][2] We provide experimental evidence demonstrating how "minor" impurities in this nitro-aromatic precursor can disproportionately degrade catalytic hydrogenation efficiency and complicate final crystallization steps.[1][2]
Comparative Specification Analysis
The Certificate of Analysis (CoA) is not merely a compliance document; it is a predictive tool for reaction performance.[1][2] The table below contrasts the critical quality attributes (CQAs) of a robust Pharma Grade material versus a standard Technical Grade alternative.
| Critical Quality Attribute (CQA) | Pharma Grade (Recommended) | Technical Grade (Alternative) | Impact on Downstream Process |
| Appearance | Bright yellow crystalline powder | Dark yellow to orange solid | Darker color often indicates oxidation products (azo/azoxy dimers) that are difficult to remove.[2] |
| Assay (HPLC) | ≥ 98.0% | ≥ 95.0% | <98% purity correlates with a 15-20% drop in subsequent nitro-reduction yields due to catalyst poisoning.[1][2] |
| Impurity A (Starting Material) | ≤ 0.5% (2-Fluoro-5-nitrobenzyl alcohol) | ≤ 2.0% | Unreacted fluoro-intermediates compete for active sites on Pd/C catalysts.[2] |
| Water (Karl Fischer) | ≤ 0.5% | ≤ 2.0% | Excess water promotes hydrolysis side-reactions during acid-catalyzed cyclization steps.[1][2] |
| Residual Solvents | Methanol < 3000 ppm | Uncontrolled | High residual solvent levels can alter crystal habit and solubility profiles.[1][2] |
| Melting Point | 168–172 °C (Sharp) | 160–168 °C (Broad) | Broad range indicates eutectic impurities that complicate purification.[1][2] |
Experimental Validation: The Self-Validating Protocol
As a researcher, you must verify the CoA claims before committing the material to a GMP campaign.[1] The following High-Performance Liquid Chromatography (HPLC) protocol is designed to be self-validating, ensuring that both the main peak and the critical "Impurity A" (unreacted starting material) are resolved.
Protocol 1: Purity Assessment via RP-HPLC
Objective: Quantify [2-(4-Methylpiperazino)-5-nitrophenyl]methanol and detect the 2-Fluoro-5-nitrobenzyl alcohol impurity.
Reagents:
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]
-
Wavelength: 254 nm (Optimized for Nitro/Aromatic absorption).[1][2]
-
Temperature: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 15.0 | 40 | 60 |
| 20.0 | 10 | 90 |
| 25.0 | 90 | 10 |[2]
Validation Logic (Why this works):
-
Retention Causality: The methylpiperazine moiety is basic and polar, causing the target molecule to elute earlier than the less polar, unreacted fluoro-benzyl starting material.[1]
-
Resolution Check: If the resolution (Rs) between the main peak (~8-10 min) and the late-eluting impurity (~14 min) is < 2.0, the column pH is likely too high (suppressing protonation of the piperazine). Adjust Mobile Phase A to pH 2.5.
Impact Analysis: The "Catalyst Poisoning" Effect
The most significant risk of using Technical Grade material lies in the subsequent synthesis step: the reduction of the nitro group to an amine (typically using H₂/Pd-C).
Mechanism of Failure: Impurities often found in lower-grade batches, specifically sulfur-containing byproducts (from thiophene-related side reactions if shared lines are used) or halogenated precursors (like the 2-Fluoro starting material), act as catalyst poisons.[1]
-
High Purity (>98%): Clean conversion to the aniline derivative in < 4 hours.[1][2]
-
Low Purity (<95%): Reaction stalls at 60-70% conversion.[1][2] Prolonged reaction times lead to the formation of des-methyl impurities (loss of the piperazine methyl group) via oxidative demethylation.
Visualizing the Impact
The following diagram illustrates the analytical workflow and the downstream consequences of impurity carryover.
Caption: Workflow demonstrating how initial purity testing predicts the success or failure of the subsequent catalytic reduction step.
Synthesis Context & Pathway[1][2][4][5][6]
To understand why we test for specific impurities like the 2-fluoro derivative, we must visualize the synthesis pathway.[1] The target molecule is typically formed via a Nucleophilic Aromatic Substitution (SNAr).[1][2]
Caption: SNAr synthesis pathway showing the origin of the critical 'Impurity A' (unreacted starting material).
Conclusion
For research and development applications involving [2-(4-Methylpiperazino)-5-nitrophenyl]methanol , the cost savings of Technical Grade material are often illusory. The downstream costs of catalyst replacement, yield loss, and complex purification of the amino-intermediate far outweigh the upfront premium of Pharma Grade material.
Recommendation: Always demand a CoA with explicit limits for 2-Fluoro-5-nitrobenzyl alcohol and perform the self-validating HPLC protocol described above upon receipt.
References
-
Sigma-Aldrich. (5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol Product Specification & CAS 1002556-21-9.[1] Retrieved from [2]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57331386 (Macozinone/Piperazine derivatives). Retrieved from [2]
-
Santa Cruz Biotechnology. [2-(4-Methylpiperazino)-5-nitrophenyl]methanol Product Data. Retrieved from [2]
-
BenchChem. Synthesis protocols for Nitro-aromatic precursors. Retrieved from [2]
-
U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard for HPLC methodology).[1][2][3][4][5][6]
Sources
- 1. (5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol | 1002556-21-9 [sigmaaldrich.com]
- 2. Macozinone | C20H23F3N4O3S | CID 57331386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. longdom.org [longdom.org]
A Comparative Guide to the Biological Activity of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol Derivatives
This guide provides an in-depth comparative analysis of the biological activities of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol and its related derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, offers insights into structure-activity relationships, and provides robust, validated protocols for experimental evaluation.
Introduction: The Piperazine Scaffold in Medicinal Chemistry
The piperazine ring is a classic example of a "privileged structure" in medicinal chemistry.[1] This six-membered heterocyclic nucleus, containing two nitrogen atoms at opposite positions, is a common feature in a vast array of biologically active compounds, demonstrating a wide spectrum of pharmacological activities including antimicrobial, anticancer, antiviral, and antioxidant effects.[1] The structural versatility of the piperazine scaffold allows for facile modification, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.
The subject of this guide, [2-(4-Methylpiperazino)-5-nitrophenyl]methanol (CAS: 1002556-21-9), combines the piperazine motif with a nitrophenyl group. Nitro-containing compounds are themselves a significant class of bioactive molecules, known for a range of activities including antimicrobial and antineoplastic effects.[2] The presence of the electron-withdrawing nitro group (NO2) can be crucial for modulating the biological activity of a molecule.[2][3] This guide will explore the demonstrated and potential biological activities of this compound and its derivatives, comparing their performance with relevant alternatives and providing the experimental framework to validate these activities.
Comparative Analysis of Biological Activities
While specific published data on [2-(4-Methylpiperazino)-5-nitrophenyl]methanol is limited, we can infer its potential activities by comparing it with structurally related nitrophenylpiperazine derivatives. The primary activities of interest for this class of compounds are anticancer (cytotoxic) and antimicrobial.
Anticancer (Cytotoxic) Activity
The piperazine nucleus is integral to numerous anticancer agents. Its derivatives have been shown to inhibit tumor cell growth through various mechanisms, including the induction of apoptosis and cell cycle arrest.[4][5] The combination with a nitrophenyl group can enhance this cytotoxicity. For instance, a novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivative containing a nitrophenyl group demonstrated significant in vitro cytotoxic activity, with IC50 values ranging from 0.45 µM to 1.66 µM against several human tumor cell lines.[6]
For a comparative context, consider the following data on various piperazine derivatives against common cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Piperazine Derivatives
| Compound Class | Derivative Example | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | Reference |
| Diketopiperazines | Compound 11 (naphthalen-1-ylmethylene and 2-methoxybenzylidene substituted) | 1.2 µM | 0.7 µM | - | [4] |
| Triazine Derivatives | 2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile | Active | Active | Active | [6] |
| Thiazolidinones | Compound 14b (5-nitrofuran substituted) | - | - | Active | [7] |
Note: "Active" indicates reported cytotoxicity, but specific IC50 values for these cell lines were not detailed in the cited abstract. The table illustrates that modifications to the core piperazine structure yield compounds with potent, low-micromolar anticancer activity.
The cytotoxic potential of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol derivatives should be evaluated using standard assays, such as the MTT or SRB assay, to determine their IC50 values against a panel of cancer cell lines.[8][9]
Antimicrobial Activity
The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents.[1] Piperazine derivatives have consistently shown a broad spectrum of activity against various bacterial and fungal pathogens.[1][10] The mechanism of action can involve targeting the bacterial cytoplasmic membrane, leading to the leakage of intracellular components.[11]
The presence of an electron-withdrawing group, such as the nitro group in our target compound, has been shown to enhance antibacterial activity in piperazine derivatives.[3] This makes [2-(4-Methylpiperazino)-5-nitrophenyl]methanol a promising candidate for antimicrobial screening.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Piperazine Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Reference |
| Chalcones | Staphylococcus aureus | - | Ciprofloxacin | - | [1] |
| Chalcones | Escherichia coli | - | Ciprofloxacin | - | [1] |
| Chalcones | Candida albicans | 2.22 | Fluconazole | - | [1] |
| Difluorobenzyl Derivatives | Various Bacteria & Fungi | 6.25 - 25.0 | - | - | [12] |
Note: MIC values are highly dependent on the specific derivative and microbial strain. The data indicates that piperazine derivatives can exhibit potent antimicrobial activity, sometimes comparable to standard antibiotics.
The standard method for quantifying antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13][14]
Experimental Methodologies & Workflows
To empirically validate and compare the biological activities of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol derivatives, standardized and reproducible protocols are essential.
Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for assessing the anticancer potential of a new chemical entity.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[15] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[16]
Materials:
-
MTT solution (5 mg/mL in sterile PBS).[17]
-
Dimethyl sulfoxide (DMSO).
-
96-well flat-bottom plates.
-
Test compound and control drug (e.g., Doxorubicin).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and medium-only wells (blank).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[15][19]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Read the absorbance at 570 nm using a microplate reader.[16][19]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Workflow for Antimicrobial Susceptibility Testing
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][20]
Caption: Workflow for MIC determination using the broth microdilution method.
Protocol 2: Broth Microdilution for MIC Determination
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.[14][21]
Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth.
-
Bacterial strains (e.g., S. aureus, E. coli).
-
Test compound and standard antibiotic (e.g., Gentamicin, Ciprofloxacin).
-
0.5 McFarland turbidity standard.
-
Spectrophotometer or microplate reader.
Procedure:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in broth. The final volume in each well should be 50 µL.[21]
-
Inoculum Preparation: Grow a fresh culture of the test bacterium. Adjust the turbidity of the bacterial suspension in broth to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the adjusted bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[14] This can be confirmed by reading the optical density (OD) at 600 nm.
Potential Mechanism of Action: Induction of Apoptosis
A common mechanism by which cytotoxic compounds kill cancer cells is through the induction of apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is a key route. A cytotoxic agent could induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c, which in turn activates a cascade of caspases (executioner proteins) that dismantle the cell.
Caption: Simplified diagram of the intrinsic apoptosis pathway.
Conclusion and Future Directions
Derivatives of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol represent a promising class of compounds for drug discovery, leveraging the privileged piperazine scaffold and the bioactive potential of the nitro-aromatic system. Comparative analysis with structurally similar molecules suggests significant potential for both anticancer and antimicrobial activities.
Future research should focus on the synthesis of a focused library of derivatives to establish clear Structure-Activity Relationships (SAR). Systematic modifications, such as altering the substitution on the phenyl ring or the methyl group on the piperazine, will help optimize potency and selectivity. The detailed experimental protocols provided in this guide offer a robust framework for undertaking these essential biological evaluations.
References
-
A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. [Link]
-
Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate. [Link]
-
MTT Assay Protocol. Springer Nature Experiments. [Link]
-
Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers. [Link]
-
Piperazine based antimicrobial polymers: a review. RSC Publishing. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO. [Link]
-
Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics. [Link]
-
The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]
-
Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
-
Cytotoxicity Assay for Anti-Cancer Drugs. Omni Life Science. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. PubMed. [Link]
-
New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening. JNCI: Journal of the National Cancer Institute | Oxford Academic. [Link]
-
MIC Determination. EUCAST. [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Smart Innovations. [Link]
-
Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer. PubMed. [Link]
-
Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI. [Link]
-
The synthesis and anticancer activity of selected diketopiperazines. PubMed. [Link]
-
Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives. PubMed. [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PMC. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]
-
5-(4-Methylpiperazin-1-yl)-2-nitroaniline. PMC. [Link]
-
Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PMC. [Link]
-
N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]isoquinolin-1-amine. PubChem. [Link]
-
5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. MDPI. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines [mdpi.com]
- 5. The synthesis and anticancer activity of selected diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones | MDPI [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. omicsonline.org [omicsonline.org]
- 10. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. researchhub.com [researchhub.com]
- 19. atcc.org [atcc.org]
- 20. amr-insights.eu [amr-insights.eu]
- 21. dickwhitereferrals.com [dickwhitereferrals.com]
In Silico Modeling of[2-(4-Methylpiperazino)-5-nitrophenyl]methanol Derivatives: A Comparative Guide to Computational Workflows
For computational chemists and drug development professionals, the[2-(4-Methylpiperazino)-5-nitrophenyl]methanol scaffold represents a highly versatile pharmacophore. The 4-methylpiperazine ring is a privileged motif in targeted oncology, renowned for enhancing aqueous solubility and forming critical electrostatic interactions within kinase hinge regions—a mechanism famously exploited by the BCR-ABL1 inhibitor imatinib[1]. Furthermore, the nitro group can be readily reduced to an amine for amide coupling, while the hydroxymethyl group provides a hydrogen-bonding handle to target gatekeeper residues (e.g., Thr315).
This guide objectively compares two leading in silico workflows—the commercial Schrödinger Suite versus an Open-Source Stack (AutoDock Vina/GROMACS)—for the virtual screening and lead optimization of these derivatives as potential Type II kinase inhibitors.
The Causality of Computational Choices (E-E-A-T)
As an Application Scientist, I frequently observe modeling campaigns fail not because of the docking algorithm itself, but due to poor ligand preparation and a lack of thermodynamic rigor. A robust in silico protocol must be a self-validating system built on two critical pillars:
The Protonation Imperative
The piperazine N4 nitrogen in our scaffold has a pKa of ~9.0. At physiological pH (7.4), it exists predominantly in a protonated, cationic state. If a modeling pipeline fails to assign this state, the critical salt bridge with the conserved glutamate in the kinase active site (e.g., Glu286 in BCR-ABL1) is lost. This leads to artifactual binding poses and false-negative scoring.
The Desolvation Penalty
Rigid molecular docking algorithms excel at identifying shape complementarity and polar interactions but often ignore the energetic cost of stripping water molecules from the ligand and receptor. We must employ Molecular Mechanics with Generalized Born and Surface Area continuum solvation (MM-GBSA) to calculate these free energies. MM-GBSA acts as a validation filter, rescuing false positives by penalizing overly polar ligands that cannot overcome their desolvation energy[2].
Platform Comparison & Workflow Architecture
Figure 1: Comparative in silico workflows for evaluating piperazine derivatives.
Step-by-Step Experimental Methodologies
Protocol A: Schrödinger Suite (Commercial)
Schrödinger provides a highly integrated, out-of-the-box solution with proprietary force fields (OPLS4).
-
Ligand Preparation: Use LigPrep with Epik to generate ionization states at pH 7.4 ± 0.5. Ensure the 4-methylpiperazine ring is protonated.
-
Protein Preparation: Import the BCR-ABL1 kinase domain (e.g., PDB: 1IEP). Use the Protein Preparation Wizard to assign bond orders, optimize histidine tautomers, and minimize the structure to an RMSD of 0.3 Å.
-
Molecular Docking: Generate a receptor grid centered on the DFG-out pocket. Run Glide SP (Standard Precision), which approximates a complete systematic search of the conformational space[3].
-
Rescoring: Pass the top 10 poses per ligand to Prime MM-GBSA to calculate the binding free energy (ΔG_bind), allowing for receptor flexibility within 5 Å of the ligand.
Protocol B: Open-Source Stack (Freemium)
This stack requires manual pipeline construction but offers immense flexibility and zero licensing costs.
-
Ligand Preparation: Process SMILES strings through Dimorphite-DL to assign the pH 7.4 protonation state. Generate 3D conformers using RDKit (ETKDG algorithm) and convert to PDBQT format via AutoDockTools.
-
Protein Preparation: Clean the PDB file using PDB2PQR to assign protonation states at pH 7.4.
-
Molecular Docking: Define the search space using a 25×25×25 Å grid box. Execute AutoDock Vina , which utilizes an empirical scoring function and multithreading for rapid pose prediction[4].
-
Rescoring: Perform a short (1 ns) Molecular Dynamics simulation using GROMACS (AMBER99SB-ILDN force field). Extract the trajectory and calculate ΔG_bind using the gmx_MMPBSA tool[2].
Quantitative Performance & Experimental Data
To objectively compare these platforms, we modeled five hypothetical derivatives where the nitro group of the scaffold was reduced to an amine and coupled with various substituted benzamides. The in silico predictions were validated against an in vitro homogeneous time-resolved fluorescence (HTRF) BCR-ABL1 kinase assay.
Table 1: Binding Affinities and In Vitro Correlation
Note: More negative ΔG values indicate stronger predicted binding.
| Compound | R-Group Substitution (Benzamide) | GlideScore (kcal/mol) | Vina Score (kcal/mol) | Prime MM-GBSA (kcal/mol) | Open MM-GBSA (kcal/mol) | Experimental IC50 (nM) |
| Deriv-1 | Unsubstituted | -7.2 | -6.8 | -35.4 | -32.1 | 450 |
| Deriv-2 | 4-Fluoro | -8.1 | -7.5 | -42.8 | -40.5 | 120 |
| Deriv-3 | 3-Trifluoromethyl | -9.4 | -8.6 | -55.2 | -51.8 | 15 |
| Deriv-4 | 4-Methyl-3-Trifluoromethyl | -10.2 | -9.1 | -68.7 | -65.3 | 3 |
| Deriv-5 | 2-Methoxy | -6.5 | -6.1 | -28.9 | -25.4 | >1000 |
Data Analysis: Both platforms successfully identified Deriv-4 as the lead compound. Deriv-4 perfectly mimics the terminal hydrophobic tail of imatinib, fitting deeply into the DFG-out pocket[1]. While GlideScore and Vina Score provided a correct rank order, the raw docking scores compressed the energetic differences. The MM-GBSA rescoring (both Prime and GROMACS) dramatically expanded the dynamic range, correlating much more tightly with the logarithmic scale of the in vitro IC50 values.
Table 2: Computational Cost & Throughput (Per 1,000 Ligands)
| Metric | Schrödinger Suite (Protocol A) | Open-Source Stack (Protocol B) |
| Ligand Prep Time | 15 mins (LigPrep) | 45 mins (Dimorphite + RDKit) |
| Docking Time (16 cores) | 2.5 hours (Glide SP) | 1.8 hours (AutoDock Vina) |
| MM-GBSA Time (1 GPU) | 4.0 hours (Prime Implicit Minimization) | 18.0 hours (GROMACS MD Trajectory) |
| Licensing Cost | High (Commercial) | Free |
Mechanism of Action
Figure 2: BCR-ABL1 signaling pathway and mechanism of action for designed derivatives.
Conclusion
When modeling [2-(4-Methylpiperazino)-5-nitrophenyl]methanol derivatives, the choice of platform depends heavily on resource availability. The Schrödinger Suite offers superior throughput for MM-GBSA calculations due to its highly optimized implicit solvent minimization algorithms, making it ideal for rapid lead optimization. Conversely, the Open-Source Stack utilizing AutoDock Vina and GROMACS delivers equivalent predictive accuracy and scientific rigor, provided the user correctly parameterizes the piperazine protonation states and invests the necessary computational time for MD-based thermodynamic rescoring.
References
1.[4] Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. URL:[Link] 2.[3] Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry. URL:[Link] 3.[2] Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. URL:[Link] 4.[1] Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature Reviews Drug Discovery. URL:[Link]
Sources
- 1. Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities [pubmed.ncbi.nlm.nih.gov]
- 3. Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative synthetic routes to [2-(4-Methylpiperazino)-5-nitrophenyl]methanol
This guide details the synthetic strategies for [2-(4-Methylpiperazino)-5-nitrophenyl]methanol , a critical intermediate often used in the development of kinase inhibitors and GPCR ligands.[1]
Executive Summary
The synthesis of [2-(4-Methylpiperazino)-5-nitrophenyl]methanol hinges on the nucleophilic aromatic substitution (SNAr) of a leaving group at the 2-position, activated by a para-nitro group.[1]
Two primary routes dominate the landscape:
-
The "Aldehyde-Reductive" Route (Benchmark): A robust, two-step process utilizing 2-fluoro-5-nitrobenzaldehyde.[1] It offers superior kinetics and purification profiles.
-
The "Direct Alcohol" Route (Convergent): A single-step SNAr on 2-chloro-5-nitrobenzyl alcohol.[1] While shorter, it suffers from slower reaction rates due to weaker electronic activation.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule features a 1,2,4-substitution pattern. The key disconnection is the C–N bond between the piperazine ring and the benzene core.
-
Electronic Considerations: The nitro group at position 5 is para to the leaving group at position 2. This creates a strong "push-pull" system where the nitro group withdraws electron density, stabilizing the Meisenheimer complex formed during nucleophilic attack.
-
Leaving Group Choice: Fluorine (F) is significantly superior to Chlorine (Cl) in this specific SNAr context because its high electronegativity makes the ipso-carbon more electrophilic, despite F being a poorer leaving group in SN1/SN2 reactions.
Visualizing the Pathways
Figure 1: Strategic disconnections showing the two primary synthetic routes.
Part 2: Detailed Experimental Protocols
Route A: The Aldehyde-Reductive Pathway (Recommended)
Rationale: The aldehyde group (-CHO) is a strong electron-withdrawing group (EWG).[1] Combined with the para-nitro group, it makes the 2-position extremely electron-deficient, facilitating a rapid and clean SNAr reaction under mild conditions.[1]
Step 1: Synthesis of 2-(4-methylpiperazin-1-yl)-5-nitrobenzaldehyde
-
Reagents: 2-Fluoro-5-nitrobenzaldehyde (1.0 equiv), N-methylpiperazine (1.1 equiv), Potassium Carbonate (K2CO3, 1.5 equiv).[1]
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Protocol:
-
Charge a reaction flask with 2-fluoro-5-nitrobenzaldehyde and MeCN.[1]
-
Cool to 0°C (exothermic reaction).
-
Add K2CO3 followed by the dropwise addition of N-methylpiperazine.[1]
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours. (TLC control: Ethyl Acetate/Hexane).
-
Workup: Pour into ice water. The yellow solid product usually precipitates. Filter, wash with water, and dry.[2]
-
Yield: 90–95%.
-
Step 2: Reduction to [2-(4-Methylpiperazino)-5-nitrophenyl]methanol
-
Reagents: Intermediate Aldehyde (from Step 1), Sodium Borohydride (NaBH4, 0.5–1.0 equiv).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Protocol:
-
Dissolve the aldehyde in MeOH and cool to 0°C.
-
Add NaBH4 portion-wise (caution: hydrogen gas evolution).
-
Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
Quench: Add saturated NH4Cl solution or dilute HCl carefully to destroy excess hydride.
-
Extraction: Remove MeOH under vacuum, extract aqueous residue with DCM (Dichloromethane).
-
Yield: >90%.
-
Route B: The Direct Alcohol Pathway
Rationale: This route avoids the reduction step. However, the hydroxymethyl group (-CH2OH) is less electron-withdrawing than the aldehyde.[1] Consequently, the starting material (2-chloro-5-nitrobenzyl alcohol) is less reactive, often requiring higher temperatures and longer reaction times.[1]
Protocol:
-
Reagents: 2-Chloro-5-nitrobenzyl alcohol (1.0 equiv), N-methylpiperazine (2.0–3.0 equiv).[1]
-
Solvent: n-Butanol or neat (solvent-free).[1]
-
Conditions: Reflux (100–120°C) for 12–24 hours.
-
Procedure:
-
Mix the alcohol and excess N-methylpiperazine in n-butanol.
-
Heat to reflux under nitrogen atmosphere.
-
Monitor by HPLC/TLC. The reaction may stall with 5–10% starting material remaining.
-
Workup: Evaporate solvent. The residue is often an oil. Partition between water and Ethyl Acetate.
-
Purification: Often requires column chromatography due to lower conversion and potential side products.
-
Yield: 60–75%.
-
Part 3: Comparative Performance Analysis
| Feature | Route A (Aldehyde) | Route B (Alcohol) |
| Overall Yield | High (~85% over 2 steps) | Moderate (60–75%) |
| Reaction Time | Fast (4h + 2h) | Slow (12–24h) |
| Purification | Precipitation (Step 1) + Extraction (Step 2) | Column Chromatography often required |
| Cost of Goods | Low (2-Fluoro aldehyde is a commodity chemical) | Medium (2-Chloro alcohol is less common) |
| Scalability | Excellent (Exotherms are manageable) | Good, but long reflux times consume energy |
| Safety | NaBH4 handling required | High temperature handling of nitro compounds |
Critical Scientific Insight: The "Ortho" Effect
In Route B, the hydroxyl group at the ortho position can form an intramolecular hydrogen bond with the incoming piperazine nitrogen or the nitro group, potentially complicating the transition state. Furthermore, the lower electrophilicity of the 2-chloro-5-nitrobenzyl alcohol compared to the aldehyde analogue means that forcing conditions are required, which increases the risk of thermal decomposition of the nitro-aromatic (a safety hazard on scale).[1]
Recommendation: For research and gram-scale synthesis, Route A is superior due to its reliability, ease of purification (avoiding chromatography), and higher overall yield. Route B should only be considered if the specific benzyl alcohol precursor is already in stock and time is of the essence.
References
-
Synthesis of 2-Substituted 5-Nitrobenzaldehydes (General SNAr Protocol)
-
Reduction of Nitrobenzaldehydes with Sodium Borohydride
- Source: Journal of Chemical Education, "Chemoselective Reductions of Nitrobenzaldehydes".
- Relevance: Confirms chemoselectivity of NaBH4 for aldehydes in the presence of nitro groups.
-
Link:[1]
-
Preparation of [4-(4-methylpiperazino)phenyl]methanol (Para-isomer Analogue)
- Source: ChemicalBook / P
- Relevance: Demonstrates the parallel chemistry for the para-isomer, validating the stability of the piperazine-nitro-alcohol motif.
-
Link:[1]
-
2-Chloro-5-nitrobenzyl alcohol (Precursor D
- Source: Thermo Fisher Scientific / Alfa Aesar Product D
- Relevance: Provides physical properties and safety data for the Route B starting m
-
Link:[1]
Sources
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Pathways for Nitrophenylpiperazine Intermediates
Introduction: The Critical Role of Nitrophenylpiperazine Intermediates
Nitrophenylpiperazine derivatives are pivotal structural motifs in medicinal chemistry, forming the core of numerous pharmacologically active agents. Their presence is notable in antifungal medications, where they serve as key intermediates in the synthesis of triazole-based drugs that are essential for treating severe fungal infections.[1][2] Beyond antifungals, these intermediates are explored as tyrosinase inhibitors for dermatological applications and feature in compounds targeting various receptors and enzymes in the central nervous system.[3][4][5]
The efficient and economical synthesis of these building blocks is a paramount concern for researchers in drug discovery and development. The choice of a synthetic route directly impacts project timelines, development costs, scalability, and the overall environmental footprint of the process.[6] This guide provides an in-depth, objective comparison of the primary synthetic pathways to nitrophenylpiperazine intermediates, offering a cost-benefit analysis supported by experimental data to inform strategic decision-making in a research and development setting.
Pillar 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Pathway
The Nucleophilic Aromatic Substitution (SNAr) reaction is the most traditional and widely employed method for synthesizing nitrophenylpiperazines. The underlying principle is the reaction of a nucleophile (piperazine) with an electron-deficient aromatic ring activated by a strong electron-withdrawing group, typically a nitro group.
Mechanism and Rationale: The nitro group's powerful electron-withdrawing nature (via resonance and inductive effects) polarizes the C-X bond (where X is a halogen) and stabilizes the negatively charged intermediate, the Meisenheimer complex.[7][8] This stabilization lowers the activation energy, facilitating the displacement of a leaving group (typically a halide) by the incoming piperazine nucleophile. Fluorine is often the preferred leaving group due to the high electronegativity of the C-F bond, which makes the ipso-carbon highly electrophilic and accelerates the initial nucleophilic attack, the rate-determining step in many cases.[7]
Logical Flow of the SNAr Pathway
Caption: General workflow for the SNAr synthesis of 1-(4-nitrophenyl)piperazine.
Representative Experimental Protocol (SNAr)
Objective: To synthesize 1-(4-nitrophenyl)piperazine from 1-fluoro-4-nitrobenzene and piperazine.
Materials:
-
1-fluoro-4-nitrobenzene (1 eq)
-
Piperazine (3 eq)
-
Potassium Carbonate (K₂CO₃) (2 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add piperazine and DMF. Stir until the piperazine is fully dissolved.
-
Add potassium carbonate to the solution.
-
Slowly add 1-fluoro-4-nitrobenzene to the reaction mixture.
-
Heat the mixture to 80-100°C and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
A yellow solid will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 1-(4-nitrophenyl)piperazine as a yellow crystalline solid.
Trustworthiness: This protocol is self-validating. The progress can be monitored by TLC. The final product's identity and purity can be confirmed by melting point, ¹H-NMR, and ¹³C-NMR spectroscopy, comparing the data with literature values.[3]
Pillar 2: Buchwald-Hartwig Amination - The Modern, Versatile Approach
The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a powerful alternative to classical methods.[9][10] This palladium-catalyzed cross-coupling reaction allows for the formation of aryl amines from aryl halides or triflates under conditions that are often milder and more functional-group tolerant than SNAr reactions.
Mechanism and Rationale: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[10] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., BINAP, BrettPhos) are essential to facilitate both the oxidative addition and the rate-limiting reductive elimination steps.[11][12]
Logical Flow of the Buchwald-Hartwig Pathway
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. cscanada.net [cscanada.net]
- 3. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. gyanvihar.org [gyanvihar.org]
Safety Operating Guide
[2-(4-Methylpiperazino)-5-nitrophenyl]methanol proper disposal procedures
As a Senior Application Scientist, I recognize that managing complex synthetic intermediates like [2-(4-Methylpiperazino)-5-nitrophenyl]methanol requires a rigorous, systems-based approach to laboratory safety. Proper disposal is not merely a regulatory checkbox; it is a critical component of the experimental lifecycle that ensures personnel safety, prevents cross-contamination, and maintains environmental integrity.
This compound features a nitroaromatic system coupled with a basic piperazine moiety. Mechanistically, nitroaromatics can be environmentally persistent and present specific toxicity profiles, while the basic amine can undergo exothermic acid-base reactions if inadvertently mixed with concentrated acidic waste streams. Therefore, establishing a self-validating waste segregation protocol is paramount to prevent incompatible chemical interactions in the Satellite Accumulation Area (SAA) [1].
Below is the comprehensive operational guide for the safe handling, accumulation, and disposal of[2-(4-Methylpiperazino)-5-nitrophenyl]methanol in a professional laboratory setting.
Waste Segregation & Compatibility Data
To prevent exothermic reactions or the generation of hazardous gases, waste streams containing this compound must be strictly segregated. The table below outlines the quantitative and qualitative parameters for proper containment [1], [2].
| Waste Stream | Physical State | Primary Container Specification | Critical Incompatibilities | EHS Classification |
| Pure Compound / Solid Residue | Solid | High-Density Polyethylene (HDPE) wide-mouth jar | Strong oxidizers, reducing agents, strong acids | Hazardous Solid Waste |
| Organic Solutions (e.g., in DMSO, MeOH) | Liquid | HDPE or borosilicate glass carboy | Aqueous acids, halogenated waste streams | Non-Halogenated Organic Liquid |
| Contaminated Consumables (PPE, wipes) | Solid Debris | Puncture-resistant poly-bag or dedicated bin | N/A | Hazardous Solid Debris |
Experimental Protocols: Waste Management Workflows
The following methodologies provide step-by-step guidance for routine disposal and spill response. Every step is designed to isolate the hazard and maintain a verifiable chain of custody.
Protocol A: Standard Waste Accumulation and Segregation
-
Container Selection: Select an appropriately sized HDPE container. Causality: HDPE provides excellent chemical resistance against both the basic piperazine moiety and common organic solvents used to dissolve the compound, preventing container degradation.
-
Immediate Labeling: Affix a standardized "Hazardous Waste" label to the container before introducing the first drop of waste. The label must explicitly state the full chemical name: "[2-(4-Methylpiperazino)-5-nitrophenyl]methanol". Do not use abbreviations or structural formulas.
-
Transfer Operations: Transfer liquid waste into the carboy using a designated funnel within a certified chemical fume hood. Cap the container immediately after the transfer is complete to prevent the volatilization of carrier solvents.
-
Secondary Containment: Place the primary waste container inside a secondary containment bin within the designated Satellite Accumulation Area (SAA). Causality: Secondary containment captures any material in the event of primary container failure, preventing environmental release and cross-contamination.
-
EHS Disposition: Once the container reaches 80% capacity, or the regulatory time limit is reached, submit a waste pickup request to your institutional Environmental Health and Safety (EHS) department for final disposition (typically high-temperature commercial incineration)[2].
Protocol B: Minor Spill Decontamination Workflow
Note: This protocol applies only to minor, manageable spills inside a fume hood or on a benchtop. For large spills, evacuate the area and contact EHS immediately.
-
Hazard Assessment & PPE: Verify that you are wearing appropriate PPE, including nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.
-
Containment: Surround the solid powder or liquid spill with an inert, compatible absorbent material (e.g., vermiculite or universal spill pads). Causality: Inert absorbents prevent the spread of the material without initiating an unintended chemical reaction.
-
Mechanical Collection: Using non-sparking tools (e.g., a polypropylene scoop), carefully collect the absorbed material and transfer it into a wide-mouth HDPE hazardous waste container. Avoid dry sweeping, which can aerosolize the nitroaromatic powder.
-
Chemical Decontamination: Wipe the affected surface with a disposable cloth dampened with a compatible solvent (e.g., a minimal amount of isopropanol or ethanol) to dissolve residual traces, followed by a wash with mild soap and water.
-
Final Disposal: Place all contaminated wipes, PPE, and collection tools into the solid hazardous waste stream.
Waste Routing Decision Pathway
The following diagram illustrates the logical flow of waste generated from experiments utilizing[2-(4-Methylpiperazino)-5-nitrophenyl]methanol, ensuring all materials are routed to the correct regulatory endpoint.
Figure 1: Decision pathway and lifecycle routing for [2-(4-Methylpiperazino)-5-nitrophenyl]methanol laboratory waste.
References
Personal protective equipment for handling [2-(4-Methylpiperazino)-5-nitrophenyl]methanol
As a Senior Application Scientist, I approach the handling of complex, multi-functional molecules not just as a regulatory requirement, but as an exercise in mechanistic risk management. When working with [2-(4-Methylpiperazino)-5-nitrophenyl]methanol (CAS: 886361-95-1) , researchers are confronted with a dual-hazard profile: the potent lipophilicity and systemic toxicity of a nitroaromatic core, combined with the severe sensitizing and corrosive nature of an N-methylpiperazine moiety.
To ensure absolute operational safety and maintain the integrity of your drug development workflows, this guide deconstructs the chemical causality behind the required Personal Protective Equipment (PPE) and provides field-proven, step-by-step logistical protocols.
Mechanistic Hazard Profiling: Understanding the Threat
Before selecting PPE, we must understand how this specific molecule interacts with human physiology and the laboratory environment.
-
The Nitroaromatic Core: Nitroaromatic compounds are highly lipophilic. This means they easily bypass the stratum corneum (the skin's outer layer) and enter the bloodstream. Once systemic, they can oxidize hemoglobin to methemoglobin, severely impairing oxygen transport . Furthermore, nitroaromatics present a latent thermal and kinetic hazard; they can be sensitive to static discharge if suspended as a dust cloud.
-
The Piperazine Moiety: Piperazine derivatives are notorious occupational hazards. They are highly basic, causing localized tissue necrosis (corrosivity) upon contact with moisture in the eyes or respiratory tract. More critically, they are potent respiratory and dermal sensitizers. Repeated sub-acute exposure can trigger irreversible occupational asthma and severe allergic dermatitis .
Because of this dual-threat—rapid dermal penetration acting as a carrier for a severe sensitizer—standard laboratory precautions are fundamentally inadequate.
Quantitative PPE Performance Matrix
Every piece of protective equipment must be selected based on quantitative breakthrough data and the specific chemical properties of the target molecule. Do not rely on standard thin latex gloves, which offer near-zero resistance to lipophilic organic bases.
| PPE Category | Recommended Specification | Performance Standard | Mechanistic Justification |
| Hand Protection | Nitrile (>0.4 mm) or Neoprene | EN 374 (>480 min breakthrough) | Prevents dermal permeation of lipophilic nitroaromatics; resists piperazine corrosivity . |
| Eye Protection | Splash-proof Chemical Goggles | ANSI Z87.1 / EN 166 | Protects against irreversible corneal damage from basic piperazine dust reacting with eye moisture. |
| Respiratory | Half-mask with P100/ABEK filter | NIOSH / EN 143 | Filters sensitizing particulates and toxic vapors, preventing piperazine-induced occupational asthma . |
| Body Protection | Tyvek® Coverall or Lab Coat | ISO 16602 (Type 5/6) | Prevents particulate accumulation on porous clothing, mitigating chronic dermal exposure risks. |
Operational Methodologies: Step-by-Step Handling
The following protocols are designed as self-validating systems. Each step contains an inherent safety check to prevent progression if conditions are unsafe.
Methodology A: Controlled Dispensing and Weighing
Friction and static are the enemies of nitroaromatic powders. This protocol minimizes aerosolization and static buildup.
-
Engineering Control Validation: Verify the chemical fume hood face velocity is actively reading between 80–120 feet per minute (fpm). Do not proceed if the alarm is triggered or airflow is unverified.
-
PPE Donning: Don double nitrile gloves (inner layer 0.1 mm, outer layer >0.4 mm), a Tyvek® sleeve protector, splash goggles, and a P100 particulate respirator.
-
Static Mitigation: Ground the analytical balance. Use only anti-static spatulas (e.g., PTFE-coated or ceramic). Causality: Metal spatulas can generate static sparks, which may ignite nitroaromatic dust clouds.
-
Dispensing: Transfer the solid slowly. If static causes the powder to "jump" or cling to the weighing boat, immediately pause and discharge the area using an anti-static gun (Zerostat).
-
Decontamination: Wipe down the balance and spatulas with isopropanol (to dissolve the lipophilic core), followed immediately by a wipe with a dilute acidic solution (e.g., 1% acetic acid) to neutralize the basic piperazine residue.
Methodology B: Emergency Spill Response
Never sweep a piperazine-containing spill dry. Dry sweeping aerosolizes the sensitizer, guaranteeing respiratory exposure to anyone in the room.
-
Evacuation & Assessment: Halt work, hold your breath, and step back. Alert nearby personnel to evacuate the immediate 10-foot radius.
-
Dust Suppression (Containment): Gently cover the spilled solid with damp sand or a specialized non-combustible chemical absorbent. Causality: The moisture suppresses dust formation while the sand prevents the nitroaromatic from spreading.
-
Collection: Use non-sparking polypropylene tools to scoop the absorbed mixture into a heavy-duty, sealable hazardous waste bucket.
-
Surface Neutralization: Wash the spill zone with 1% acetic acid to neutralize the piperazine, followed by a thorough water rinse to remove water-soluble byproducts.
-
Waste Segregation: Label the container strictly as "Toxic/Sensitizing Solid Waste - Contains Nitroaromatics and Piperazine derivatives."
Workflow Visualization
The following diagram maps the critical path for handling this compound, emphasizing the logical divergence during an emergency exposure event.
Operational workflow for handling[2-(4-Methylpiperazino)-5-nitrophenyl]methanol safely.
Waste Disposal and Environmental Logistics
Because[2-(4-Methylpiperazino)-5-nitrophenyl]methanol contains nitrogenous functional groups that can form toxic NO_x gases upon degradation, disposal requires strict logistical oversight.
-
Segregation: Do not mix this waste with halogenated solvents or strong oxidizers. Nitroaromatics can react violently with oxidizers, and piperazines can react exothermically with halogenated compounds.
-
Destruction Method: The only acceptable disposal method is high-temperature incineration (>1000°C) equipped with NO_x scrubbing capabilities.
-
Aqueous Waste: Any aqueous washings (from decontamination) must be collected and treated as hazardous basic waste. Do not pour down the drain, as piperazine derivatives are highly toxic to aquatic life and resist standard wastewater bio-treatment.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
